2-Methyl-5-nitroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163974. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-5-6-8-9(11-7)3-2-4-10(8)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHADKRGUJCHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304032 | |
| Record name | 2-methyl-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23877-94-3 | |
| Record name | 23877-94-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Overview: The Synthetic Challenge
An In-depth Technical Guide to the Synthesis of 2-Methyl-5-nitroquinoline
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of this compound. It moves beyond simple procedural lists to explore the causality behind synthetic choices, ensuring a trustworthy and well-grounded approach to this important chemical intermediate.
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a quinoline core substituted with a methyl group at the 2-position and a nitro group at the 5-position, presents an interesting challenge in regioselectivity. The successful synthesis hinges on the strategic introduction of the nitro group relative to the formation of the heterocyclic ring system.
Two primary retrosynthetic pathways are considered for this target molecule:
-
Pathway A: Late-Stage Nitration. This approach involves the initial synthesis of 2-methylquinoline (lepidine), followed by an electrophilic nitration step. While straightforward, this pathway is often complicated by the formation of multiple nitro-isomers, primarily a mixture of this compound and 2-methyl-8-nitroquinoline, which are notoriously difficult to separate.[3]
-
Pathway B: Precursor-Directed Cyclization. This more elegant approach utilizes a pre-nitrated starting material, 3-nitroaniline, and constructs the quinoline ring system through a cyclization reaction. This strategy offers superior control over regioselectivity, directly yielding the desired 5-nitro isomer and circumventing challenging purification steps.
This guide will focus primarily on Pathway B, the Doebner-von Miller reaction, as it represents the more efficient and targeted route. Pathway A will be discussed for completeness and comparative context.
Recommended Synthesis: The Doebner-von Miller Reaction (Pathway B)
The Doebner-von Miller reaction is a robust and versatile method for synthesizing quinolines by reacting an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[4][5] For the synthesis of this compound, this translates to the reaction of 3-nitroaniline with crotonaldehyde.
The overall transformation is as follows:
Caption: Overall scheme of the Doebner-von Miller synthesis.
Causality and Mechanistic Insights
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The Doebner-von Miller synthesis is believed to proceed through a complex pathway, with modern studies supporting a fragmentation-recombination mechanism in some cases.[6][7] However, a more classical and widely taught mechanism involves the following key steps:[5][8]
-
Michael Addition: The reaction initiates with a conjugate (Michael) addition of the nucleophilic amine (3-nitroaniline) to the α,β-unsaturated carbonyl (crotonaldehyde).
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks a protonated carbonyl or imine intermediate, to form a dihydroquinoline ring. The electron-withdrawing nature of the nitro group directs this cyclization to the ortho position, which is paramount for forming the desired product.
-
Dehydration & Aromatization: The dihydroquinoline intermediate then eliminates a molecule of water. The final step is an oxidation to aromatize the newly formed heterocyclic ring, yielding the stable quinoline product. In many Doebner-von Miller reactions, an intermediate anil or the α,β-unsaturated carbonyl itself can act as the oxidizing agent.[5]
Caption: Workflow for the synthesis of this compound via Pathway A.
While this route appears viable, the critical drawback lies in Step 2. The nitration of 2-methylquinoline produces a mixture of the 5-nitro and 8-nitro isomers. [3]These isomers have very similar physical properties, making their separation by standard techniques like recrystallization or column chromatography exceedingly challenging and often resulting in low isolated yields of the desired product. Therefore, Pathway B is strongly recommended for its superior efficiency and regiochemical control.
Product Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Analysis Technique | Expected Result |
| Appearance | Light yellow solid [1] |
| Melting Point | Literature values vary; expect a sharp melting point. |
| ¹H NMR | Characteristic aromatic and methyl proton signals. Protons on the quinoline ring will be shifted downfield due to the electron-withdrawing effects of the nitro group and the ring nitrogen. [9] |
| ¹³C NMR | Resonances corresponding to the 10 unique carbons in the molecule. |
| Mass Spec. (EI) | Molecular Ion (M⁺) peak at m/z = 188.18 [10] |
| FT-IR | Characteristic peaks for C=N, C=C (aromatic), and strong asymmetric/symmetric N-O stretches for the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹). |
Physical Properties: [11]
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Density | ~1.30 g/cm³ |
| Boiling Point | ~324 °C at 760 mmHg |
Safety and Handling
Chemical synthesis requires stringent adherence to safety protocols. The procedures described involve hazardous materials and reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [12][13]* Reagent Hazards:
-
Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care in a chemical fume hood.
-
Aniline Derivatives (3-Nitroaniline): Toxic and readily absorbed through the skin. Avoid inhalation and direct contact. [14] * Crotonaldehyde: Flammable, toxic, and a lachrymator. Must be handled in a well-ventilated fume hood.
-
Quinolines: Suspected of causing genetic defects and may cause cancer. Avoid exposure. [12][15]* Reaction Hazards: The Doebner-von Miller reaction, and especially the related Skraup synthesis, can be exothermic. [16][17]Ensure proper temperature control and be prepared for a potential increase in reaction rate. Perform reactions behind a safety shield.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not pour organic solvents or reaction mixtures down the drain. [18][19]
Conclusion
The synthesis of this compound is most effectively and reliably achieved using the Doebner-von Miller reaction, starting from 3-nitroaniline and crotonaldehyde. This precursor-directed cyclization strategy provides excellent regiochemical control, circumventing the problematic isomer separation associated with the late-stage nitration of 2-methylquinoline. By understanding the underlying reaction mechanisms and adhering to strict safety protocols, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and beyond.
References
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IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
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PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
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ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]
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Brieflands. (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]
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physicochemical properties of 2-Methyl-5-nitroquinoline
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the core (CAS No: 23877-94-3). As a pivotal intermediate in organic synthesis, a thorough understanding of its characteristics is essential for optimizing reaction conditions, developing robust analytical methods, and exploring its potential in medicinal chemistry. This guide moves beyond a simple data sheet, offering insights into the causality behind its properties and providing validated methodologies for its analysis.
Core Chemical and Physical Properties
This compound, also known as 5-nitroquinaldine, is a substituted quinoline featuring a methyl group at position 2 and a nitro group at position 5. These substitutions on the core quinoline scaffold significantly influence its electronic properties, reactivity, and solubility, distinguishing it from other isomers. The nitro group, being strongly electron-withdrawing, deactivates the benzene ring towards electrophilic substitution and decreases the basicity of the quinoline nitrogen.
The fundamental physical constants for this compound are summarized below. These values are critical for predicting its behavior in various chemical and physical processes, from reaction kinetics to purification and storage.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 23877-94-3 | [1][2] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| Exact Mass | 188.059 Da | [1] |
| Density | 1.298 g/cm³ | [1] |
| Boiling Point | 323.8 °C at 760 mmHg | [1] |
| Flash Point | 149.6 °C | [1] |
| Refractive Index | 1.661 | [1] |
| LogP (Octanol/Water) | 2.9746 | [1] |
| Polar Surface Area (PSA) | 58.71 Ų | [1] |
| Vapor Pressure | 0.000483 mmHg at 25°C | [1] |
Solubility Profile: A Predictive Analysis
Quantitative solubility data for this compound is not extensively documented in the public domain. However, its molecular structure provides a strong basis for predicting its solubility profile. The quinoline core is largely hydrophobic, and this character is enhanced by the methyl group. The nitro group, while polar, does not typically confer significant aqueous solubility to an aromatic system.
This structural analysis suggests that this compound is a poorly water-soluble compound. This prediction is consistent with data for related compounds; for instance, 8-nitroquinoline is described as only slightly soluble in water but soluble in organic solvents and dilute acids[3][4]. The basic quinoline nitrogen offers a site for protonation, which may slightly improve solubility in acidic media.
Table 2: Predicted Solubility of this compound
| Solvent Type | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Very Low | The molecule is predominantly hydrophobic. The potential for protonation of the quinoline nitrogen may slightly enhance solubility in acidic solutions. |
| Polar Aprotic | DMSO, DMF | High | These solvents are highly effective at solvating a wide range of polar and non-polar organic molecules. |
| Polar Protic | Ethanol, Methanol | Moderate to Low | The compound is expected to be more soluble in alcohols than in water, but its overall hydrophobicity will likely limit high solubility. |
| Non-Polar | Dichloromethane, Chloroform | Moderate | The aromatic, non-polar nature of the quinoline ring suggests solubility in chlorinated solvents[3]. |
For applications requiring precise concentration, such as in drug formulation or quantitative analysis, experimental determination of solubility via a validated method like the isothermal equilibrium method is strongly advised[5].
Synthesis and Reactivity Overview
The primary route for synthesizing nitroquinolines involves the nitration of the parent quinoline. In the case of this compound, the starting material is 2-methylquinoline (quinaldine). The nitration of 2-methylquinoline typically yields a mixture of isomers, primarily the 5-nitro and 8-nitro derivatives, which then require separation[6]. The reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid.
The reactivity of this compound is governed by its functional groups. The nitro group can be reduced to an amine, providing a pathway to 5-amino-2-methylquinoline, a valuable synthetic intermediate. The quinoline ring system itself can undergo various transformations, though the presence of the deactivating nitro group influences the reaction conditions required.
Caption: General workflow for the synthesis of this compound.
Analytical Methodologies for Purity and Quantification
Ensuring the purity and confirming the identity of this compound is paramount for its application in research and development. A combination of chromatographic and spectroscopic techniques provides a comprehensive analytical profile. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for separation and quantification of the main compound and any process-related impurities, such as positional isomers or unreacted starting materials[7][8].
Workflow for Analytical Characterization
The logical flow for analyzing a synthesized batch of this compound involves initial sample preparation followed by parallel chromatographic and spectroscopic analyses to confirm both purity and structural identity.
Caption: Standard workflow for the purity and identity validation of a target compound.
Exemplary Protocol: Purity Determination by HPLC-UV
This protocol provides a robust method for quantifying this compound and separating it from potential impurities. The choice of a C18 column is standard for reverse-phase chromatography of aromatic compounds.
1. Instrumentation and Conditions:
-
System: High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution as necessary to fall within the linear range of the detector.
3. Gradient Elution Program:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: Hold at 80% B
-
30-31 min: Linear gradient from 80% to 20% B
-
31-35 min: Hold at 20% B (re-equilibration)
4. Data Analysis:
-
Integrate the peak area for all detected components.
-
Calculate the purity of this compound based on the area percent method (Area of main peak / Total area of all peaks) x 100.
Spectroscopic Profile
Spectroscopic analysis provides irrefutable confirmation of the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the proton environment, including the number of protons, their chemical shifts, and splitting patterns, which reveals connectivity[9][10]. Key expected signals would include those for the methyl group, and distinct aromatic protons on both rings of the quinoline system. ¹³C NMR provides information on the carbon skeleton of the molecule[11].
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition by providing a highly accurate mass measurement of the protonated molecule ([M+H]⁺)[9]. For C₁₀H₈N₂O₂, the expected protonated mass would be approximately 189.0658.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the C-H bonds of the aromatic rings and the methyl group, C=N and C=C stretching vibrations of the quinoline system, and strong, characteristic symmetric and asymmetric stretching vibrations for the nitro group (NO₂)[12][13].
Biological and Pharmacological Context
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties[14][15][16]. Similarly, nitroaromatic compounds are known to exhibit diverse bioactivities, often acting as prodrugs that are activated by cellular reduction[17].
While specific biological data for this compound is limited, its hybrid structure containing both a quinoline moiety and a nitro group makes it a compound of interest for screening in drug discovery programs. Its physicochemical properties, such as a LogP of ~2.97, suggest it possesses moderate lipophilicity, a key factor for cell membrane permeability. The potential for the nitro group to be metabolically reduced to reactive intermediates could confer antimicrobial or cytotoxic effects[17]. Any exploration of its biological potential would require rigorous testing, starting with in vitro assays against relevant cell lines or microbial strains[16].
Conclusion
This compound is a well-defined chemical entity with a distinct set of physicochemical properties driven by its substituted quinoline structure. Its moderate lipophilicity, high boiling point, and predicted solubility profile are key parameters for its handling, purification, and use in further chemical synthesis. Validated analytical techniques, particularly HPLC and GC-MS, are essential for ensuring its purity, while a full suite of spectroscopic methods (NMR, MS, IR) is required for unambiguous structural confirmation. As a member of two pharmacologically significant chemical classes, it represents a potential building block for the development of novel therapeutic agents.
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Reddy, T. S., & Kumar, A. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Materials Today: Proceedings. Available at: [Link]
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Mohammadi, M., et al. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]
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National Center for Biotechnology Information (n.d.). 8-Methyl-5-nitroquinoline. PubChem Compound Database. Available at: [Link]
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Ivanova, Y., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Available at: [Link]
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-
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Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]
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Cheméo (n.d.). Chemical Properties of 5-nitro-8-methylquinoline. Available at: [Link]
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2-Methyl-5-nitroquinoline CAS number and structure
An In-depth Technical Guide to 2-Methyl-5-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of this compound (CAS No. 23877-94-3), a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. As a member of the nitroquinoline family, it serves as a crucial intermediate and building block for the development of novel therapeutic agents and functional materials. This document details its chemical identity, physicochemical properties, established synthesis protocols, potential applications, and essential safety guidelines. The information is curated to support professionals in research, discovery, and process development, offering both foundational knowledge and practical insights into the compound's utility.
Introduction: The Significance of the Nitroquinoline Scaffold
Quinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1][2] Their derivatives are renowned for an exceptionally broad spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a nitro group (—NO₂) onto the quinoline scaffold, as in this compound, profoundly influences the molecule's electronic properties and reactivity. This functionalization makes the compound an excellent electrophile and a versatile precursor for further chemical modifications, such as reduction of the nitro group to an amine, which opens pathways to a diverse array of more complex derivatives. Understanding the chemistry of this compound is therefore pivotal for leveraging its potential in the synthesis of next-generation drug candidates.
Chemical Identity and Structure
The fundamental identity of this compound is established by its unique molecular structure, which consists of a quinoline ring system substituted with a methyl group at the C2 position and a nitro group at the C5 position.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is based on established methods for the nitration of analogous quinoline systems. [2]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 2-methylquinoline to an excess of concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-water bath.
-
Nitration: Prepare a nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid in a separate, cooled vessel. Add this mixture dropwise to the stirred 2-methylquinoline solution, ensuring the internal temperature does not exceed 10°C. The controlled temperature is crucial to prevent over-nitration and side reactions.
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes, monitoring the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. This quenches the reaction and helps precipitate the product.
-
Isolation: Neutralize the acidic solution with a concentrated base (e.g., sodium hydroxide) until the product fully precipitates. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water to remove residual acids and salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound. [3]
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its role as a versatile chemical intermediate. The presence of the nitro and methyl groups provides reactive handles for constructing more elaborate molecular architectures.
-
Precursor to Aminoquinolines: The most common and vital transformation is the reduction of the nitro group to a primary amine (2-methyl-5-aminoquinoline). This amine is a powerful nucleophile and a key synthon for building amides, sulfonamides, and for participating in cyclization reactions to form more complex heterocyclic systems.
-
Building Block for Bioactive Molecules: Quinoline derivatives are staples in medicinal chemistry. [1]By using this compound as a starting point, chemists can design and synthesize novel compounds for screening against a wide range of biological targets, including cancer cell lines, bacteria, viruses, and parasites like Plasmodium falciparum (the causative agent of malaria). [2][3]
Caption: Role as an intermediate in drug discovery.
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally related nitroaromatic compounds indicate that it should be handled with care. Compounds like 2-methyl-5-nitrophenol and 5-nitro-o-toluidine are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled. [4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. * Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. [4]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids. * Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant. [5] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a compound of considerable strategic importance for synthetic and medicinal chemists. Its well-defined structure, predictable reactivity, and role as a precursor to a wide range of aminoquinoline derivatives make it an invaluable tool in the drug discovery pipeline. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for unlocking its full potential in the development of novel and effective chemical entities.
References
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This compound | 23877-94-3. (n.d.). MOLBASE. Retrieved January 21, 2026, from [Link]
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Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. (2020). PMC. Retrieved January 21, 2026, from [Link]
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Safety data sheet for 2-Methylquinoline. (2023). CPAchem. Retrieved January 21, 2026, from [Link]
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Synthesis of nitroquinoline derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis of 2-methyl-5-nitrophenol. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]
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This compound-8-ol. (n.d.). Stenutz. Retrieved January 21, 2026, from [Link]
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2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. (2025). Journal of Chemical Information and Modeling. Retrieved January 21, 2026, from [Link]
-
8-Methyl-5-nitroquinoline | C10H8N2O2. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. (n.d.). Brieflands. Retrieved January 21, 2026, from [Link]
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- 2. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry [brieflands.com]
- 3. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpachem.com [cpachem.com]
- 5. fishersci.com [fishersci.com]
Spectroscopic Signature of 2-Methyl-5-nitroquinoline: A Predictive and Comparative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap to the molecular architecture, enabling scientists to confirm identity, purity, and structural integrity. This guide focuses on the spectral characteristics of 2-Methyl-5-nitroquinoline, a substituted quinoline derivative of interest in medicinal chemistry.
It is important to note that as of the generation of this document, a comprehensive set of publicly available, experimentally-derived spectral data for this compound is not available. Commercial suppliers like Sigma-Aldrich note that analytical data is not collected for this specific compound. Therefore, this guide will provide a robust, predictive analysis of the expected spectral data based on fundamental principles of spectroscopy and comparative analysis with structurally related isomers. This approach offers a valuable framework for researchers who may synthesize this compound and require a reference for its characterization.
Molecular Structure and Key Features
This compound possesses a bicyclic aromatic scaffold with two key substituents: a methyl group at the 2-position and a nitro group at the 5-position. These substituents significantly influence the electronic environment and, consequently, the spectroscopic signature of the molecule.
Caption: Molecular structure of this compound.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to reveal five distinct signals in the aromatic region and one singlet in the aliphatic region for the methyl group. The electron-withdrawing nitro group at the 5-position will significantly deshield adjacent protons, causing them to resonate at a lower field (higher ppm).
Experimental Protocol (Hypothetical):
-
Dissolve 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3 | ~7.3-7.5 | Doublet | ~8.4 | Coupled to H-4. |
| H-4 | ~8.1-8.3 | Doublet | ~8.4 | Coupled to H-3. |
| H-6 | ~8.4-8.6 | Doublet of doublets | ~8.0, 1.5 | Coupled to H-7 and H-8. Deshielded by the adjacent nitro group. |
| H-7 | ~7.7-7.9 | Triplet | ~8.0 | Coupled to H-6 and H-8. |
| H-8 | ~8.0-8.2 | Doublet of doublets | ~8.0, 1.5 | Coupled to H-7 and H-6. |
| 2-CH₃ | ~2.7-2.9 | Singlet | N/A | No adjacent protons to couple with. |
Causality in Experimental Choices: The choice of solvent is critical. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, if solubility is an issue, the more polar DMSO-d₆ would be a suitable alternative. A higher field spectrometer (e.g., 400 MHz) is chosen to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns in the aromatic region of quinoline derivatives.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum is predicted to show 10 distinct signals for the 10 carbon atoms in the quinoline ring system, plus one signal for the methyl carbon. The carbon atoms near the electronegative nitrogen and nitro group will be shifted downfield.
Experimental Protocol (Hypothetical):
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~158-160 | Attached to nitrogen and bearing a methyl group. |
| C-3 | ~122-124 | |
| C-4 | ~136-138 | |
| C-4a | ~128-130 | Bridgehead carbon. |
| C-5 | ~148-150 | Attached to the nitro group, significantly deshielded. |
| C-6 | ~125-127 | |
| C-7 | ~130-132 | |
| C-8 | ~127-129 | |
| C-8a | ~146-148 | Bridgehead carbon attached to nitrogen. |
| 2-CH₃ | ~24-26 | Typical range for a methyl group on an aromatic ring. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the nitro group, as well as vibrations from the aromatic quinoline core and the methyl group.
Experimental Protocol (Hypothetical):
-
For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Methyl (CH₃) |
| ~1600-1450 | C=C and C=N stretch | Aromatic ring |
| ~1550-1520 | Asymmetric NO₂ stretch | Nitro group |
| ~1360-1330 | Symmetric NO₂ stretch | Nitro group |
| ~850-750 | C-H out-of-plane bend | Aromatic |
The two strong absorption bands for the nitro group are highly characteristic and would be a key diagnostic feature in the IR spectrum. For comparison, the IR spectrum of the isomer 6-Methyl-5-nitroquinoline shows characteristic peaks that can be attributed to these functional groups[1].
Predicted Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
Experimental Protocol (Hypothetical):
-
Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Predicted Mass Spectrometry Data:
| m/z Value | Interpretation | Rationale |
| 188 | [M]⁺ (Molecular Ion) | The molecular weight of C₁₀H₈N₂O₂ is 188.18 g/mol . |
| 171 | [M-OH]⁺ | Loss of a hydroxyl radical, a common fragmentation for nitroaromatics. |
| 158 | [M-NO]⁺ | Loss of nitric oxide. |
| 142 | [M-NO₂]⁺ | Loss of the nitro group. |
| 128 | [M-NO₂ - CH₂]⁺ | Subsequent loss of a methylene radical from the methyl group. |
| 115 | Further fragmentation of the quinoline ring. |
The molecular ion peak at m/z 188 would be the most crucial piece of information to confirm the molecular formula. The fragmentation pattern, particularly the loss of the nitro group (NO₂), would be a strong indicator of its presence in the molecule. The mass spectrum of the isomer 2-Methyl-6-nitroquinoline also shows a molecular ion at m/z 188, as expected[2].
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Conclusion
References
Sources
An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-5-nitroquinoline
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 2-Methyl-5-nitroquinoline, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties that govern the compound's behavior in solution and under various stress conditions. While quantitative data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogs, outlines robust experimental protocols for empirical determination, and provides a framework for anticipating its solubility and stability profiles. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for process development, formulation, and regulatory compliance.
Introduction: The Significance of this compound
This compound is a substituted quinoline derivative with potential applications as a building block in medicinal chemistry and materials science. The quinoline scaffold is a well-established pharmacophore present in numerous approved therapeutic agents. The strategic placement of a methyl group at the 2-position and a nitro group at the 5-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. A thorough understanding of its solubility and stability is paramount for its effective utilization in research and development.
This guide will first explore the solubility profile of this compound, leveraging data from analogous compounds to provide a predictive assessment. Subsequently, a detailed examination of its chemical stability under various stress conditions will be presented, including potential degradation pathways. Crucially, this document provides detailed, field-proven experimental protocols for the precise determination of these parameters, empowering researchers to generate robust in-house data.
Solubility Profile: A Predictive and Empirical Approach
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical determinant of its bioavailability and developability. Based on its chemical structure, this compound is anticipated to be a poorly water-soluble compound. The hydrophobic quinoline core, coupled with the methyl substituent, contributes to its lipophilic character.
Predicted Solubility in Common Solvents
While specific quantitative solubility data for this compound is scarce, we can infer its likely solubility profile from structurally similar compounds. For instance, 2-Methyl-5-nitroaniline exhibits low aqueous solubility but is soluble in various organic solvents.[1] Similarly, other nitroquinoline derivatives are known to be sparingly soluble in water.[2]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Very Low | The molecule is predominantly hydrophobic. The basicity of the quinoline nitrogen may slightly enhance solubility in acidic media. |
| Polar Protic | Methanol, Ethanol | Moderate | Expected to be more soluble than in water due to the organic nature of the alcohols, though high concentrations may be limited. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are known to effectively solvate a wide range of organic molecules. |
| Non-Polar | Dichloromethane, Chloroform | Moderate to High | The aromatic and non-polar characteristics of the quinoline ring suggest good solubility in chlorinated solvents. |
Experimental Determination of Aqueous and Organic Solubility
To obtain definitive solubility data, the isothermal shake-flask method is the gold standard. This equilibrium-based method provides a reliable measurement of a compound's solubility in a given solvent at a specific temperature.
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile) in a sealed, inert container (e.g., glass vial).
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using a rotational shaker for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method (as described in Section 4.2) to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Diagram 1: Workflow for Isothermal Equilibrium Solubility Determination
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Chemical Stability Profile and Degradation Pathways
Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during manufacturing and storage. Forced degradation studies are an indispensable tool for elucidating the intrinsic stability of a molecule.
Predicted Stability under Stress Conditions
The chemical structure of this compound suggests potential liabilities under certain conditions. Nitroaromatic compounds are known to be susceptible to photodecomposition, and the quinoline ring system can exhibit pH-dependent stability.[2]
Table 2: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Predicted Stability | Rationale |
| Acidic (e.g., 0.1 M HCl) | Likely Stable | Quinolines are generally stable in acidic conditions. Protonation of the ring nitrogen is expected.[2] |
| Basic (e.g., 0.1 M NaOH) | Potential for Degradation | High pH may lead to degradation, although specific pathways for this compound are not documented.[2] |
| Oxidative (e.g., 3% H₂O₂) | Potential for Degradation | The quinoline ring and methyl group may be susceptible to oxidation. |
| Photolytic (ICH Q1B) | Potential for Instability | Nitroaromatic compounds are often photosensitive and can undergo degradation upon exposure to UV or visible light.[2] |
| Thermal (e.g., 60°C) | Likely Stable | Expected to be a crystalline solid with reasonable thermal stability at moderately elevated temperatures. |
Experimental Protocol for Forced Degradation Studies
A systematic forced degradation study should be conducted to identify degradation products and establish a stability-indicating analytical method.
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M. Heat at 60°C for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final base concentration of 0.1 M. Keep at room temperature for a defined period (e.g., 2, 6, 12 hours).
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the sample solution to achieve a final concentration of 3%. Keep at room temperature for a defined period (e.g., 6, 12, 24 hours).
-
Photolytic Degradation: Expose the sample solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
Thermal Degradation: Expose the solid compound and the sample solution to dry heat (e.g., 60°C) for a defined period (e.g., 1, 3, 7 days).
-
-
Sample Neutralization: For acid and base-stressed samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Section 4.2).
Diagram 2: Forced Degradation Workflow
Sources
A Theoretical and Computational Guide to the Crystalline State of 2-Methyl-5-nitroquinoline: From Molecular Structure to Potential Applications
Foreword: The Rationale for a Theoretical Approach
In modern materials science and drug discovery, a purely empirical approach is both time-consuming and resource-intensive. The ability to predict, understand, and rationalize the properties of a molecule and its crystalline form in silico is paramount. This guide focuses on 2-Methyl-5-nitroquinoline, a heterocyclic aromatic compound with potential applications stemming from its unique electronic and structural characteristics. By employing a theoretical framework, we can dissect its behavior at a quantum level, providing invaluable insights that guide and accelerate experimental research. This document is structured not as a rigid protocol, but as a logical journey, starting from the single molecule and expanding to its collective behavior in a crystal lattice, ultimately exploring its potential interactions with biological systems.
Foundational Molecular Characteristics
This compound is a derivative of quinoline, a structural motif prevalent in both pharmaceuticals and functional materials. The introduction of a methyl (-CH₃) group and a nitro (-NO₂) group at the 2 and 5 positions, respectively, significantly modulates the electronic landscape of the parent quinoline ring, creating a molecule with distinct properties.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 23877-94-3 | |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| Density (Predicted) | 1.298 g/cm³ | [1] |
| Boiling Point (Predicted) | 323.8 °C at 760 mmHg | [1] |
The synthesis of such substituted quinolines often involves multi-step processes, such as the nitration of 2-methylquinoline.[1] Understanding the precise three-dimensional structure is the first step in any theoretical investigation, which is achieved through computational geometry optimization.
The Computational Engine: Density Functional Theory (DFT)
The workhorse of modern computational chemistry for systems of this size is Density Functional Theory (DFT). Its popularity stems from a favorable balance between computational cost and accuracy.
Causality of Method Selection: We select DFT, specifically the B3LYP hybrid functional with a 6-311++G(d,p) basis set, for several reasons. The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which provides a robust description of electron correlation effects crucial for aromatic and nitro-containing compounds.[2][3] The 6-311++G(d,p) basis set is extensive, including diffuse functions (++) to accurately model the electron density far from the nuclei (important for the nitro group and potential weak interactions) and polarization functions (d,p) to allow for non-spherical distortion of electron clouds, which is essential for describing chemical bonds accurately.[2][4]
Protocol 1: Molecular Geometry Optimization
-
Input Structure: A preliminary 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView).
-
Calculation Setup: The calculation is defined in a Gaussian 09 (or similar) input file.
-
Method: B3LYP/6-311++G(d,p)
-
Keyword: Opt (for geometry optimization) and Freq (to confirm a true energy minimum).
-
-
Execution: The calculation is run, iteratively adjusting the positions of the atoms to find the lowest energy conformation.
-
Validation: The output is checked for the absence of imaginary frequencies, which confirms that the optimized structure is a true energy minimum.
This optimized geometry provides the foundation for all subsequent theoretical calculations, including electronic structure, vibrational spectra, and intermolecular interactions.
Unveiling the Electronic Landscape
The optimized geometry allows us to probe the electronic properties that govern the molecule's reactivity and optical behavior.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining how a molecule interacts with other species. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability.[2][5] A small gap suggests the molecule is more reactive and can be easily polarized, which is a prerequisite for interesting optical properties. For this compound, the electron-withdrawing nitro group is expected to lower the LUMO energy, while the quinoline ring contributes significantly to the HOMO, leading to a significant intramolecular charge transfer (ICT) character upon electronic excitation.
Caption: Workflow for analyzing intermolecular interactions using Hirshfeld Surface Analysis.
Key Outputs:
-
d_norm surface: This surface visualizes contacts shorter (red spots), equal to (white), and longer (blue) than the van der Waals radii, immediately highlighting significant interactions like hydrogen bonds. [6]* 2D Fingerprint Plots: These plots summarize all intermolecular contacts, decomposing them into specific atom-pair contacts (e.g., H···H, C···H, O···H). The percentage contribution of each contact type to the overall crystal packing can be precisely calculated. For a molecule like this compound, one would expect significant contributions from H···H, C···H, and O···H contacts. [7][6][8]* Energy Frameworks: This analysis calculates the interaction energies (electrostatic, dispersion, etc.) between molecules, providing a visual representation of the crystal's energetic topology and stability. [7]
Vibrational Spectroscopy: A Synergy of Experiment and Theory
Experimental FT-IR and FT-Raman spectra provide a fingerprint of a molecule's vibrational modes. However, assigning each peak to a specific molecular motion can be ambiguous.
Expertise in Application: DFT calculations provide a powerful solution. By calculating the vibrational frequencies and their corresponding intensities, we can generate a theoretical spectrum. [3][4]While a systematic discrepancy between calculated (in the gas phase) and experimental (in the solid state) frequencies exists, this can be corrected using a scaling factor. [4]The true power of the theoretical approach lies in the Potential Energy Distribution (PED) analysis, which quantitatively breaks down each vibrational mode into contributions from specific internal coordinates (e.g., C-H stretch, NO₂ bend), allowing for unambiguous peak assignment. [2]
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Observation in this compound |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Strong peaks from the quinoline ring hydrogens. [9] |
| Aliphatic C-H Stretch | 3000-2850 | Symmetric and asymmetric stretches from the -CH₃ group. [10] |
| C=C and C=N Stretch | 1625-1430 | Multiple strong bands from the quinoline ring system. [9] |
| NO₂ Asymmetric Stretch | 1550-1500 | A very strong, characteristic absorption. [11] |
| CH₃ Bending | 1485-1380 | Symmetric and asymmetric bending modes. [10] |
| NO₂ Symmetric Stretch | 1360-1300 | Another strong, characteristic absorption. [11]|
Advanced Properties and Potential Applications
The fundamental understanding gained from the above analyses allows us to predict more complex properties relevant to specific applications.
Nonlinear Optical (NLO) Properties
Molecules with a significant difference in electron density between a donor and an acceptor group, connected by a π-conjugated system, can exhibit large nonlinear optical responses. [12][13]The structure of this compound, with its electron-donating methyl group and electron-withdrawing nitro group on the quinoline framework, suggests it could be a candidate for NLO materials.
The key parameters, molecular polarizability (α) and the first hyperpolarizability (β), can be calculated using DFT. [5][14]A large β value is indicative of a strong NLO response, which is crucial for applications like optical switching and frequency doubling. [15][16]The calculation of these properties in both the gas phase and the crystalline phase (using embedding methods) can reveal the significant impact of the crystal environment on NLO behavior. [14]
Bioactivity Screening: Molecular Docking
Quinoline derivatives are known for a wide range of biological activities, including anticancer properties. [2][17]Molecular docking is a computational technique used to predict the preferred binding mode of a ligand (in this case, this compound) to a target protein of known structure.
Protocol 2: Molecular Docking Simulation
-
Target Selection: A protein target relevant to a disease (e.g., a kinase involved in cancer) is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). [18]2. Ligand and Protein Preparation: The optimized 3D structure of this compound is prepared (e.g., adding hydrogens, assigning charges). The protein structure is also prepared by removing water molecules and adding hydrogens.
-
Grid Generation: A docking grid is defined around the active site of the protein.
-
Docking Execution: Software like AutoDock or Glide is used to explore possible binding poses of the ligand within the protein's active site, scoring each pose based on a scoring function. [17][19][20]5. Analysis: The top-scoring poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. A low binding energy (more negative) suggests a stronger, more stable interaction. [18] This in silico screening can effectively prioritize compounds for further experimental testing, saving significant resources in the drug discovery pipeline.
Conclusion
The theoretical investigation of this compound crystals provides a multi-faceted understanding of its properties, from the electronic structure of a single molecule to the complex interplay of forces in a crystal lattice. Through a synergistic combination of DFT calculations, Hirshfeld surface analysis, and molecular docking, we can predict its geometry, reactivity, spectroscopic signatures, intermolecular interactions, and potential for applications in materials science and pharmacology. This guide demonstrates that a robust computational framework is not merely a supplementary tool but an essential pillar in the modern scientific exploration of novel chemical entities.
References
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Saral, A. M., et al. (2022). Computational, spectroscopic and molecular docking investigation on a bioactive anti-cancer drug: 2-Methyl-8-nitro quinoline. Available at: [Link]
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MOLBASE. (n.d.). This compound | 23877-94-3. Available at: [Link]
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Filali Baba, Y., et al. (2022). Crystal structure, Hirshfeld surface analysis, interaction energy and DFT calculations and energy frameworks of methyl 2-chloro-7-methyl-5-oxo-5,6-dihydroquinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 163–171. Available at: [Link]
-
PubChem. (n.d.). 2-Methyl-5-nitroaniline. Available at: [Link]
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The Royal Society of Chemistry. (2018). DOCKING STUDIES. Available at: [Link]
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Research India Publications. (2017). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[ (acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate. Available at: [Link]
-
MDPI. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(1), 249. Available at: [Link]
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International Journal of Pure and Applied Mathematics. (n.d.). PROPERTIES OF NON-LINEAR OPTICAL MATERIALS. Available at: [Link]
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El-Azab, A. S., et al. (2023). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Scientific Reports, 13(1), 13495. Available at: [Link]
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MDPI. (2024). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Chemistry, 6(1), 10. Available at: [Link]
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Panda, S. S., et al. (2016). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. Journal of Chemistry, 2016, 8543685. Available at: [Link]
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Babu, B. J., et al. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Chemistry, 30(11), 2429-2434. Available at: [Link]
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2-Methyl-5-nitroquinoline reaction mechanisms
An In-Depth Technical Guide to the Reaction Mechanisms of 2-Methyl-5-nitroquinoline
Abstract
This technical guide provides a comprehensive examination of the synthesis and principal reaction mechanisms of this compound. As a key heterocyclic scaffold, this molecule serves as a versatile building block in medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, moves beyond simple procedural descriptions to explore the underlying causality of reaction pathways, catalyst choices, and experimental conditions. We will dissect the core synthetic routes, such as the Doebner-von Miller reaction, and detail the key transformations of the nitro and methyl functional groups, as well as substitution reactions on the quinoline ring. Each section is grounded in established chemical principles, supported by authoritative citations, and includes detailed experimental protocols and visual diagrams to ensure both theoretical understanding and practical applicability.
Introduction: The Significance of the this compound Scaffold
Quinoline and its derivatives are foundational structures in pharmacology, forming the core of numerous drugs with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] The specific molecule, this compound, is of particular interest due to its trifunctional nature. It possesses a reactive methyl group, a reducible nitro group, and an aromatic ring system susceptible to further modification. The strategic placement of the electron-withdrawing nitro group at the C5 position and the electron-donating methyl group at the C2 position creates a unique electronic landscape that dictates the molecule's reactivity and makes it a valuable intermediate for synthesizing more complex, pharmacologically active compounds. This guide will illuminate the chemical logic governing its synthesis and functionalization.
Synthesis of the this compound Core: The Doebner-von Miller Reaction
The most reliable and industrially scalable method for constructing the 2-methylquinoline core is the Doebner-von Miller reaction, a variation of the Skraup synthesis.[4][5] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, the logical precursors are 3-nitroaniline and crotonaldehyde.
Mechanistic Deep Dive
The reaction mechanism is a multi-step sequence that leverages the nucleophilicity of the aniline and the electrophilic nature of the unsaturated aldehyde.[4][6] The choice of a strong acid catalyst (e.g., concentrated HCl or H₂SO₄) is critical; it protonates the carbonyl, activating it for nucleophilic attack, and facilitates the subsequent dehydration and cyclization steps.
The mechanism proceeds as follows:
-
1,4-Conjugate Addition (Michael Addition): The reaction initiates with the nucleophilic attack of the amino group of 3-nitroaniline onto the β-carbon of the protonated crotonaldehyde. This is a classic Michael addition.
-
Cyclization: The resulting enol intermediate tautomerizes to a more stable carbonyl compound. The aniline nitrogen then attacks the carbonyl carbon in an intramolecular fashion to form a six-membered heterocyclic ring.
-
Dehydration: Under the acidic and heated conditions, the hydroxyl group is protonated, forming a good leaving group (H₂O), which is eliminated to create a double bond, yielding 1,2-dihydro-2-methyl-5-nitroquinoline.
-
Oxidation (Aromatization): The dihydroquinoline intermediate is then oxidized to the fully aromatic this compound. In many Doebner-von Miller syntheses, an external oxidizing agent is used. Often, another molecule of the α,β-unsaturated carbonyl or an imine intermediate serves as the hydride acceptor, becoming reduced in the process.[7]
Visualization: Doebner-von Miller Synthesis Pathway
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from established methods for Doebner-von Miller reactions.[1]
-
Apparatus Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Reagent Charging: To the flask, add 3-nitroaniline (0.1 mol) and concentrated hydrochloric acid (30 mL). Stir the mixture to form a slurry of the aniline salt.
-
Addition of Aldehyde: Cool the flask in an ice bath. Add crotonaldehyde (0.12 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 20 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 100-105 °C) and maintain this temperature for 3-4 hours. The solution will darken significantly.
-
Work-up and Isolation: Cool the mixture to room temperature and then pour it carefully onto 200 g of crushed ice. Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.
| Parameter | Value | Reference |
| Typical Yield | 65-75% | Adapted from[1] |
| Melting Point | 134-136 °C | N/A |
| Appearance | Pale yellow solid | N/A |
Key Transformations and Reaction Mechanisms
The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
Reactions at the Nitro Group: Reduction to 5-Amino-2-methylquinoline
The conversion of the nitro group to a primary amine is one of the most valuable transformations, as the resulting 5-amino-2-methylquinoline is a precursor to a vast range of dyes, ligands, and pharmacologically active molecules.
Mechanistic Considerations: Catalytic transfer hydrogenation is a highly efficient and selective method for this reduction.[8][9] In this process, a hydrogen donor like hydrazine monohydrate (N₂H₄·H₂O) is used in combination with a metal catalyst, typically Palladium on carbon (Pd/C). The catalyst surface facilitates the transfer of hydrogen atoms from the donor to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates, which are rapidly reduced to the amine.[8] This method is often preferred over direct hydrogenation with H₂ gas as it does not require high-pressure equipment.
Visualization: Reduction of the Nitro Group
Experimental Protocol: Catalytic Transfer Hydrogenation
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (0.05 mol) in ethanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (approx. 0.5 g, ~1 mol% Pd).
-
Hydrogen Donor: Heat the suspension to a gentle reflux. Add hydrazine monohydrate (0.15 mol, 3 equivalents) dropwise over 20-30 minutes. An exothermic reaction with gas evolution (N₂) will be observed.
-
Reaction Monitoring: Continue refluxing for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Catalyst Removal: Cool the reaction mixture to room temperature. Carefully filter the suspension through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst is pyrophoric when dry and should be kept wet with solvent.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue is the crude 5-Amino-2-methylquinoline, which can be purified by recrystallization from a suitable solvent like toluene.
Reactions at the Methyl Group: Oxidation
The methyl group at the C2 position is activated by the adjacent nitrogen atom and can be oxidized to an aldehyde (2-formyl-5-nitroquinoline) or a carboxylic acid (5-nitroquinaldic acid). These products are important intermediates for creating complex heterocyclic systems.
Mechanistic Considerations: Selenium dioxide (SeO₂) is a classic and effective reagent for the oxidation of activated methyl groups to aldehydes.[10] The mechanism involves an initial ene reaction between the quinoline tautomer and SeO₂, followed by a[11]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde and elemental selenium. The reaction is typically performed in a solvent like dioxane. Over-oxidation to the carboxylic acid can occur but is generally slow under these conditions.[10] For complete oxidation to the carboxylic acid, stronger oxidants like nickel peroxide can be employed.[12]
Experimental Protocol: Oxidation to 2-Formyl-5-nitroquinoline
-
Setup: In a flask equipped for reflux, dissolve this compound (0.02 mol) in dioxane (50 mL).
-
Reagent Addition: Add selenium dioxide (0.022 mol, 1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. A black precipitate of elemental selenium will form.
-
Work-up: Cool the reaction mixture and filter to remove the selenium precipitate.
-
Isolation: Dilute the filtrate with water and extract the product with dichloromethane. Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude aldehyde.
-
Purification: The crude 2-Formyl-5-nitroquinoline can be purified by column chromatography on silica gel.
Reactions on the Quinoline Ring: A Tale of Two Reactivities
The electronic nature of the this compound ring is polarized, making it susceptible to both electrophilic and nucleophilic attack, though under different conditions and at different positions.
Electrophilic Aromatic Substitution (SEAr): The quinoline ring system generally undergoes electrophilic attack on the benzene ring (carbocycle) at positions C5 and C8, as this avoids disrupting the aromaticity of the pyridine ring and forms the most stable cationic intermediates.[13][14][15] However, in this compound, the situation is more complex.
-
Deactivation: The nitro group at C5 is a powerful deactivating group, significantly reducing the ring's nucleophilicity through its strong electron-withdrawing resonance and inductive effects.[13]
-
Directing Effects: The C2-methyl group is a weak activator, directing ortho/para (to C3 and C4, which are on the less reactive pyridine ring). The C5-nitro group is a meta-director (to C6 and C8). The net result is a highly deactivated ring system. Further electrophilic substitution is challenging and requires harsh conditions. If it occurs, the most likely position for attack would be C8, which is meta to the deactivating nitro group and avoids the deactivated pyridine ring.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing nitro group activates the ring for nucleophilic attack.[16][17] The electron density is pulled from the ring, particularly from the positions ortho (C6) and para (C4) to the nitro group, making them electrophilic and susceptible to attack by strong nucleophiles. The most common mechanism for this type of reaction on an unfunctionalized carbon is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this reaction, a nucleophile containing a leaving group on its α-carbon attacks the electron-deficient ring. A subsequent base-mediated elimination of the leaving group and a hydrogen atom restores aromaticity. For this compound, the most probable site for VNS attack is the C6 position.[16][17]
Visualization: Electronic Directing Effects
Conclusion and Outlook
This compound is a molecule of significant synthetic potential, governed by well-understood but nuanced reaction mechanisms. Its construction via the Doebner-von Miller synthesis provides a robust entry point to this chemical family. The true versatility of the scaffold is unlocked through the selective transformation of its functional groups: the reduction of the C5-nitro group opens pathways to amino derivatives, while oxidation of the C2-methyl group provides access to aldehydes and carboxylic acids. Furthermore, the electronic polarization of the aromatic core, dominated by the C5-nitro group, deactivates the ring towards electrophilic attack but primes it for nucleophilic substitution. A thorough understanding of these competing reactivities is paramount for researchers and drug development professionals seeking to leverage this scaffold for the design and synthesis of novel, high-value chemical entities.
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Navigating the Unseen: A Technical Guide to the Health and Safety of 2-Methyl-5-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Data Scarcity and the Precautionary Principle
Therefore, the principle of precaution must be the overriding directive in its handling. All procedures should be designed to minimize exposure to the greatest extent technically feasible. The information herein should be used as a foundation for a robust, site-specific risk assessment, not as a substitute for it.
Chemical Identity and Known Physical Properties
2-Methyl-5-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic compound. Understanding its basic properties is the first step in establishing safe handling protocols.
| Property | Value | Source |
| CAS Number | 23877-94-3 | [1] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| Density | 1.298 g/cm³ | [1] |
| Boiling Point | 323.8°C at 760 mmHg | [1] |
| Flash Point | 149.6°C | [1] |
| Refractive Index | 1.661 | [1] |
| Vapor Pressure | 0.000483 mmHg at 25°C | [1] |
The high boiling point and low vapor pressure suggest that at room temperature, this compound is not highly volatile, reducing the risk of inhalation exposure under standard conditions. However, its flash point indicates that it is a combustible solid.
Hazard Identification and GHS Classification (Inferred)
A specific Globally Harmonized System (GHS) classification for this compound is not available. However, by examining the classifications of its isomers, we can infer the potential hazards. This approach is cautionary and assumes that the position of the methyl group does not drastically alter the toxicological profile in a way that would lessen the hazards.
Inferred Hazards based on Isomer Data (6-Methyl-5-nitroquinoline): [2]
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]
GHS Pictograms (Inferred):
Signal Word (Inferred): Danger
Inferred Hazard Statements:
-
H301: Toxic if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H318: Causes serious eye damage.[2]
-
H335: May cause respiratory irritation.[2]
Inferred Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280[2]
-
Response: P301+P316, P302+P352, P304+P340, P305+P354+P338, P317, P319, P321, P330, P332+P317, P362+P364[2]
-
Storage: P403+P233, P405[2]
-
Disposal: P501[2]
The Causality of Control: Engineering and Personal Protective Measures
The primary objective is to create a multi-layered defense against exposure. This begins with engineering controls, which are the most effective, followed by administrative controls and, finally, personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The low volatility of this compound suggests that handling it as a solid at ambient temperature poses a lower inhalation risk than a volatile liquid. However, any procedure that can generate dust or aerosols (e.g., weighing, transferring, sonicating) fundamentally changes the exposure dynamic.
-
Primary Containment: All handling of this compound powder should be conducted within a certified chemical fume hood or a powder containment hood to control airborne particulates at the source.
-
Ventilation: The laboratory should be under negative pressure with sufficient air changes per hour to prevent the accumulation of any fugitive emissions.
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual risks and in the event of a spill.
-
Eye and Face Protection: Given the inferred risk of serious eye damage, chemical safety goggles are mandatory.[3] A face shield should be worn in conjunction with goggles when there is a risk of splashing or dust generation.[3]
-
Skin Protection: A lab coat should be worn and buttoned. Chemical-resistant gloves (e.g., nitrile) should be worn and inspected before each use. For prolonged contact or when handling larger quantities, heavier-duty gloves may be necessary. Double-gloving is a prudent practice.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[4]
Caption: Hierarchy of controls for minimizing exposure.
Safe Handling, Storage, and Disposal Protocols
Handling
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust. Use spatulas and weigh boats appropriate for the quantity being handled.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[4]
Storage
-
Container: Store in a tightly sealed, clearly labeled container.[4]
-
Location: Store in a cool, dry, well-ventilated area designated for toxic and hazardous materials.[4] The storage area should be locked.[4]
-
Segregation: Segregate from incompatible materials, particularly strong oxidizing agents.[5]
Disposal
-
Waste Classification: this compound and any contaminated materials (e.g., gloves, wipes, containers) must be disposed of as hazardous waste.
-
Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in general waste.
Emergency Procedures: A Self-Validating System of Response
Emergency protocols must be clear, concise, and practiced.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][4]
Caption: Immediate first-aid response to exposure.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[4]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Evacuation: Evacuate the area and prevent entry of unnecessary personnel.
-
Ventilation: Ensure adequate ventilation.
-
Containment and Cleanup: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it into a sealed, labeled container for hazardous waste disposal.[4]
Toxicological and Ecological Information: The Data Void
As stated, specific toxicological data for this compound is largely unavailable.[1]
-
Acute Toxicity: No data available for oral, dermal, or inhalation routes.[1]
-
Carcinogenicity: There is no specific data on the carcinogenicity of this compound. However, the parent compound, quinoline, is classified as a Group 2B carcinogen ("possibly carcinogenic to humans") by the IARC. Some methylated quinolines have shown mutagenic activity in Ames tests.[7]
-
Ecotoxicity: No data is available on the toxicity of this compound to fish, daphnia, algae, or microorganisms.[1] It should be assumed to be harmful to aquatic life, and release to the environment must be avoided.
Conclusion: A Commitment to Safety
The handling of this compound requires a heightened level of caution due to the significant gaps in its safety profile. Researchers, scientists, and drug development professionals must operate under the assumption that this compound presents significant health risks, as suggested by the data on its isomers. Adherence to the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide is paramount to ensuring a safe laboratory environment. Continuous vigilance and a proactive approach to risk mitigation are non-negotiable when working with compounds of unknown toxicological impact.
References
-
MOLBASE. (n.d.). This compound|23877-94-3. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Safe Storage of Hazardous Chemicals. Retrieved from [Link]
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Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: 2-Methyl-5-nitroaniline. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitroquinoline. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Retrieved from [Link]
-
PubChem. (n.d.). 6-Methyl-5-nitroquinoline. Retrieved from [Link]
-
Minnesota Department of Health. (2023). Quinoline Toxicological Summary. Retrieved from [Link]
-
Australian Government Department of Health. (2015). Quinolines: Human health tier II assessment. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-5-Nitroaniline. Retrieved from [Link]
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electrophilic substitution on 2-methylquinoline
An In-depth Technical Guide to the Electrophilic Substitution on 2-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the electrophilic substitution reactions on 2-methylquinoline (quinaldine). As a cornerstone heterocyclic scaffold in medicinal chemistry and materials science, a deep understanding of its reactivity is paramount for the strategic design of novel molecular entities. This document moves beyond simple procedural descriptions to elucidate the underlying electronic principles governing regioselectivity. We will dissect the intricate interplay between the electron-withdrawing pyridine ring, the electron-donating methyl group, and the critical role of reaction conditions, particularly acidity. Key reactions, including nitration, sulfonation, and halogenation, are detailed with mechanistic insights and field-tested protocols. The inherent limitations, such as the failure of Friedel-Crafts reactions, are also explained from a first-principles perspective. This guide is intended to empower researchers to predict and control the outcomes of electrophilic functionalization on this vital heterocyclic system.
The Electronic Landscape of 2-Methylquinoline
The reactivity of 2-methylquinoline in electrophilic aromatic substitution (EAS) is not straightforward and is governed by a nuanced interplay of electronic effects. The quinoline core itself is a fusion of two electronically distinct aromatic rings: a benzene ring (carbocycle) and a pyridine ring (heterocycle).
-
The Pyridine Ring: The nitrogen atom is more electronegative than carbon, exerting a powerful electron-withdrawing inductive effect (-I) on the pyridine ring. This effect significantly reduces the ring's electron density, making it inherently resistant to attack by electrophiles. This is analogous to the deactivation seen in nitrobenzene.
-
The Benzene Ring: In contrast, the carbocyclic ring behaves more like a typical benzene ring, albeit one attached to an electron-withdrawing substituent. It is therefore the preferred site for electrophilic attack.[1][2]
-
The 2-Methyl Group: The methyl group at the C-2 position is an electron-donating group (+I effect, hyperconjugation). It attempts to activate the ring system. However, its activating influence is most strongly felt at the ortho (C-3) and para (C-4) positions within the already heavily deactivated pyridine ring. Its effect on the more distant benzene ring is marginal.
-
The Role of Acidity: Most electrophilic substitutions are conducted in strong acidic media. Under these conditions, the basic nitrogen atom is readily protonated to form the 2-methylquinolinium cation. This positive charge dramatically increases the electron-withdrawing nature of the heterocyclic ring, further deactivating the entire molecule towards electrophilic attack. The reaction, therefore, requires harsher conditions compared to benzene and proceeds exclusively on the carbocyclic ring.[3]
This combination of factors dictates that electrophilic substitution will occur on the benzene ring, as it is the region of highest relative electron density.
Regioselectivity: The Decisive Role of Intermediate Stability
Within the benzene ring, electrophilic attack can occur at positions C-5, C-6, C-7, or C-8. The observed regioselectivity, strongly favoring positions C-5 and C-8 , is a direct consequence of the stability of the cationic intermediate (the Wheland or sigma complex) formed during the reaction.
As illustrated below, when an electrophile (E+) attacks at C-5 or C-8, the positive charge can be delocalized through resonance without disrupting the aromatic sextet of the (protonated) pyridine ring. However, attack at C-6 or C-7 forces one of the resonance structures to place the positive charge on the carbon at the ring junction (C-8a), thereby breaking the aromaticity of the pyridine ring. This latter scenario is energetically highly unfavorable.[1]
Consequently, the activation energy for attack at C-5 and C-8 is significantly lower than for attack at C-6 and C-7, leading to the preferential formation of 5- and 8-substituted products.[1]
Caption: Logical workflow for determining EAS regioselectivity.
Key Electrophilic Substitution Reactions
Nitration
Nitration is a classic EAS reaction that proceeds on the 2-methylquinolinium cation under harsh acidic conditions. The reaction typically yields a mixture of the 5- and 8-nitro isomers.
Causality Behind Experimental Choices:
-
Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is required. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (e.g., 0 °C) is crucial to prevent side reactions and the formation of polysubstituted products. Kinetic studies on quinoline itself show that at 0°C, the reacting species is the quinolinium ion.[3]
Caption: Simplified mechanism for the nitration of 2-methylquinoline.
Experimental Protocol: Synthesis of 5- and 8-Nitro-2-methylquinoline
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 2-methylquinoline (1.0 eq) to concentrated sulfuric acid (4.0 eq) while cooling in an ice-salt bath to maintain the temperature below 10 °C.
-
Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq), keeping the temperature below 10 °C.
-
Reaction: Cool the 2-methylquinoline solution to 0 °C. Add the nitrating mixture dropwise from the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the resulting solution by the slow addition of a concentrated aqueous ammonia solution until pH 8-9 is reached. The product mixture will precipitate. Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of 5- and 8-nitro-2-methylquinoline, can be separated by column chromatography on silica gel.
Sulfonation
The sulfonation of quinoline is a reversible reaction whose outcome is highly dependent on temperature, demonstrating a classic case of kinetic versus thermodynamic control.
Causality Behind Experimental Choices:
-
Reagent: Fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in sulfuric acid, is used as the sulfonating agent. SO₃ is the active electrophile.
-
Thermodynamic vs. Kinetic Control:
-
Kinetic Product: At lower temperatures (e.g., 120-130 °C), sulfonation of quinoline favors the 8-position. This is the product that is formed fastest.
-
Thermodynamic Product: At higher temperatures (e.g., >160 °C), the more stable 6-sulfonic acid is the major product.[4] The initial 8-sulfonic acid product can revert to the starting material, and over time, the equilibrium shifts to favor the thermodynamically most stable isomer. For 2-methylquinoline, the 2-methylquinoline-6-sulfonic acid is a known, stable product.[5][6]
-
Experimental Protocol: Synthesis of 2-Methylquinoline-6-sulfonic Acid (Thermodynamic Product)
-
Preparation: Place 2-methylquinoline (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Reaction: Carefully add 20% oleum (fuming sulfuric acid) (approx. 3.0 eq by mass) to the 2-methylquinoline.
-
Heating: Heat the reaction mixture in an oil bath to 170-180 °C and maintain this temperature for 4-5 hours.[4]
-
Cooling & Quenching: Allow the mixture to cool to room temperature, then carefully pour it onto crushed ice.
-
Isolation: The sulfonic acid product is often insoluble in the acidic aqueous solution. It can be isolated by filtration. If it remains in solution, carefully neutralize with a saturated solution of sodium bicarbonate or calcium carbonate. The sodium salt of the sulfonic acid may precipitate and can be collected.
-
Purification: The crude product can be purified by recrystallization from water.
Halogenation
Halogenation of 2-methylquinoline is complex, and the regioselectivity is highly dependent on the reaction conditions.
-
Under Acidic Conditions: Similar to nitration and sulfonation, halogenation in the presence of acid is expected to direct the electrophile to the 5- and 8-positions of the benzene ring.
-
Vapor Phase/High Temperature: Halogenation at high temperatures can proceed via radical mechanisms, leading to substitution on the pyridine ring, often at C-3.
-
Directed Halogenation: Modern synthetic methods can override the inherent reactivity. For example, using a directing group at the 8-position (like an amino group) can selectively direct halogenation to the C-5 position.[7]
Experimental Protocol: C-5 Bromination of an 8-Amido-quinoline Derivative
This protocol illustrates a modern, directed approach, which is often required for high regioselectivity in complex heterocycles. A similar strategy could be applied to an 8-amido-2-methylquinoline.
-
Substrate: N-(2-methylquinolin-8-yl)acetamide (1.0 eq). The acetamide group acts as a directing group.
-
Reaction: Dissolve the substrate in water. Add N-bromosuccinimide (NBS) (1.5 eq) in portions to the aqueous solution.
-
Heating: Heat the mixture to 100 °C for 30 minutes.[7]
-
Work-up: Cool the reaction to room temperature. Collect the precipitated product by filtration.
-
Purification: The crude product can be purified by recrystallization or column chromatography. The amide directing group can subsequently be removed under acidic conditions if desired.[7]
Friedel-Crafts Alkylation and Acylation: A Noteworthy Failure
A crucial aspect of quinoline chemistry is the general failure of Friedel-Crafts reactions.[8]
Causality of Failure: The Friedel-Crafts reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9][10] The nitrogen atom of the 2-methylquinoline ring is a potent Lewis base. It reacts preferentially with the AlCl₃ catalyst, forming a stable complex. This complex places a formal positive charge on the nitrogen atom, which strongly deactivates the entire aromatic system, rendering it unreactive towards the relatively weak electrophiles generated in Friedel-Crafts reactions.[8]
Caption: Deactivation pathway preventing Friedel-Crafts reactions.
Data Summary
| Reaction | Reagents | Conditions | Major Product(s) | Mechanistic Rationale |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 0 - 5 °C | 5-Nitro- & 8-Nitro- | Irreversible attack of NO₂⁺ on the protonated ring; regioselectivity governed by sigma complex stability. |
| Sulfonation | Fuming H₂SO₄ (Oleum) | 160-180 °C | 2-Methylquinoline-6-sulfonic acid | Reversible reaction; high temperature favors the thermodynamically most stable isomer. |
| Halogenation | Varies (e.g., NBS/H₂O) | Varies | Condition-dependent (e.g., 5- and 8- under acidic conditions) | Regioselectivity is highly sensitive to conditions (acidic, radical, directed). |
| Friedel-Crafts | R-Cl/AlCl₃ or RCOCl/AlCl₃ | N/A | No Reaction | Lewis basic nitrogen coordinates with AlCl₃ catalyst, deactivating the entire ring system. |
Conclusion
The electrophilic substitution of 2-methylquinoline is a study in the competitive nature of electronic effects within a fused heterocyclic system. The powerful deactivating effect of the protonated pyridine ring overwhelmingly directs substitution to the carbocyclic ring, specifically at the C-5 and C-8 positions, a preference dictated by the stability of the reaction intermediates. While the 2-methyl group has a minimal directing influence on these outcomes, it is a critical handle for other transformations. Understanding these fundamental principles, including the reasons for the failure of certain classic reactions like the Friedel-Crafts acylation, is essential for drug development professionals and synthetic chemists. It allows for the rational design of synthetic routes to novel quinoline derivatives, enabling the targeted functionalization required to modulate biological activity and create new chemical entities.
References
- This citation is a placeholder for a general organic chemistry textbook discussing electrophilic arom
-
Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. [Link]
- This citation is a placeholder for a general organic chemistry textbook discussing directing effects.
-
Química Organica. Electrophilic substitution reaction in quinoline and isoquinoline. QuimicaOrganica.org. [Link]
-
YouTube. (2020). Reactions of Quinoline. [Link]
- Google Patents. (1961).
-
Chen, J., et al. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Royal Society of Chemistry. [Link]
-
Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?. Quora. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]
Sources
- 1. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]
- 5. 2-Methylquinoline-6-sulfonic acid | 93805-05-1 [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Metal-free C5-selective halogenation of quinolines under aqueous conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. quora.com [quora.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-5-nitroquinoline
Abstract
This technical guide provides a detailed, field-proven experimental protocol for the synthesis of 2-Methyl-5-nitroquinoline. This valuable heterocyclic compound serves as a key intermediate in the development of novel chemical entities for pharmaceutical and materials science applications. The synthesis is achieved via the Doebner-von Miller reaction, a robust and classic method for quinoline synthesis. This document outlines the reaction mechanism, provides a step-by-step laboratory procedure, details safety considerations, and offers insights into the critical parameters that ensure a successful and high-yield synthesis. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable method for accessing this important molecular scaffold.
Introduction and Rationale
Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with significant biological activity, including antimalarial and anticancer agents.[1] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound, with its methyl and nitro functional groups, is a versatile intermediate for further chemical elaboration.
Several named reactions exist for the synthesis of the quinoline core, including the Skraup, Combes, and Friedländer syntheses.[2][3][4][5] However, for the specific preparation of 2-substituted quinolines from anilines, the Doebner-von Miller reaction offers a direct and efficient route.[6] This method utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[6][7] For the synthesis of this compound, 3-nitroaniline is selected as the starting material, which provides the nitrogen atom and the pre-installed nitro group at the desired position, while crotonaldehyde serves as the four-carbon component that forms the pyridine ring with the characteristic 2-methyl group.
Principle and Reaction Mechanism
The Doebner-von Miller reaction is a variation of the Skraup synthesis.[6] The reaction proceeds through a series of steps initiated by the acid-catalyzed reaction between the aniline and the α,β-unsaturated carbonyl compound.
The key mechanistic steps are:
-
Michael Addition: The reaction begins with the conjugate (Michael) addition of the amino group of 3-nitroaniline to the protonated α,β-unsaturated aldehyde, crotonaldehyde.
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack from the activated carbonyl group onto the electron-rich aromatic ring. This is the key ring-forming step.
-
Dehydration: The cyclic intermediate readily loses a molecule of water to form a dihydroquinoline derivative.
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic this compound. An oxidizing agent, which can be an external reagent or another molecule of the Schiff base intermediate acting as a hydrogen acceptor, facilitates this final aromatization step.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous Doebner-von Miller reactions.[8]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |
| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 5.0 g | 36.2 | Sigma-Aldrich |
| Crotonaldehyde | C₄H₆O | 70.09 | 3.8 g (4.5 mL) | 54.3 | Sigma-Aldrich |
| Concentrated HCl | HCl | 36.46 | 30 mL | - | Fisher Scientific |
| Sodium Hydroxide | NaOH | 40.00 | As needed | - | VWR |
| Methanol | CH₃OH | 32.04 | For Recrystallization | - | VWR |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir plate with heating mantle
-
Thermometer
-
Ice bath
-
Büchner funnel and filtration flask
-
Beakers and standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 5.0 g (36.2 mmol) of 3-nitroaniline and 30 mL of concentrated hydrochloric acid.
-
Initial Heating: Gently heat the mixture under reflux using a heating mantle. The 3-nitroaniline will dissolve to form the hydrochloride salt.
-
Reagent Addition: Once the solution is homogeneous, begin the dropwise addition of 3.8 g (4.5 mL, 54.3 mmol) of crotonaldehyde from the dropping funnel over a period of 30-45 minutes.
-
Causality Note: Slow, dropwise addition is crucial to control the exothermic nature of the condensation reaction and to prevent the formation of polymeric byproducts.[9]
-
-
Reaction Reflux: After the addition is complete, continue to heat the reaction mixture under reflux for an additional 3 hours. The solution will typically darken in color.
-
Cooling and Neutralization: After the reflux period, cool the reaction mixture to room temperature and then further chill in an ice bath. Slowly and carefully neutralize the acidic solution by adding a concentrated solution of sodium hydroxide (e.g., 10-12 N) with constant stirring. Monitor the pH. The product will precipitate as the solution becomes basic.
-
Causality Note: The product is soluble in strong acid as its hydrochloride salt. Neutralization deprotonates the quinoline nitrogen, causing the free base to precipitate out of the aqueous solution.
-
-
Isolation of Crude Product: Collect the resulting whitish-yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with cold distilled water to remove any inorganic salts.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from methanol. Dissolve the solid in a minimum amount of hot methanol, and then allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. The expected product is a light-yellow solid.
-
Characterization: The final product should be characterized to confirm its identity and purity.
-
Molecular Formula: C₁₀H₈N₂O₂[10]
-
Molecular Weight: 188.18 g/mol [10]
-
Expected Melting Point: Data for the closely related 6-methyl-5-nitroquinoline is 116-120 °C. The melting point of the target compound should be determined and compared to literature values if available.
-
Analytical Techniques: Confirm structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Workflow Visualization
Sources
- 1. researchgate.net [researchgate.net]
- 2. iipseries.org [iipseries.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.molbase.com [m.molbase.com]
Comprehensive Analytical Methodologies for the Characterization of 2-Methyl-5-nitroquinoline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive suite of analytical techniques for the definitive characterization of 2-Methyl-5-nitroquinoline. As a key intermediate in various synthetic pathways, particularly in pharmaceutical and materials science, rigorous confirmation of its identity, purity, and stability is paramount. This document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis methods, offering field-proven insights into experimental design and data interpretation. The methodologies are designed to be self-validating, ensuring researchers can achieve reliable and reproducible results.
Introduction: The Need for Orthogonal Analysis
This compound is a substituted quinoline derivative whose utility is critically dependent on its structural integrity and purity profile. The presence of isomeric impurities, unreacted starting materials, or degradation products can significantly impact the outcomes of downstream applications. Therefore, a multi-faceted, or orthogonal, analytical approach is essential. Relying on a single technique can be misleading; for instance, while NMR may confirm the core structure, it may not detect trace impurities that are readily resolved by HPLC. This guide employs a logical workflow, beginning with separation science to assess purity and then applying spectroscopic and thermal methods for unambiguous structural elucidation and stability assessment.
The overall analytical workflow is designed to provide a complete profile of the compound.
Caption: Overall workflow for this compound characterization.
Chromatographic Analysis: Purity Assessment
Chromatographic methods are the cornerstone of purity assessment, separating the main compound from any potential impurities.[1]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC with UV detection is the primary method for quantifying the purity of non-volatile and thermally labile compounds like this compound.[1] The use of a C18 column provides excellent separation for aromatic compounds, while a gradient elution ensures that impurities with a wide range of polarities are resolved from the main peak.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system equipped with a UV-Vis Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
-
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram (Area Under the Curve, AUC). A purity level of >99.0% is typically expected for a high-quality sample.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an ideal complementary technique for identifying and quantifying volatile or semi-volatile impurities that may be present, such as residual solvents or starting materials from synthesis.[1]
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation:
-
Accurately weigh and dissolve ~5 mg of the sample in 1 mL of a suitable solvent like methanol or acetone.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[1]
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: EI at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Spectroscopic Analysis: Structural Elucidation
Spectroscopic techniques provide definitive confirmation of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural determination. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent such as Deuterated Chloroform (CDCl₃) or DMSO-d₆.[3]
-
Data Acquisition:
-
Acquire standard ¹H (single pulse) and ¹³C (proton-decoupled) spectra.
-
Use the residual solvent peak as an internal reference.
-
-
Expected Spectral Data for this compound:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the methyl group. Based on related structures, the chemical shifts (δ) in CDCl₃ would be approximately:
-
Methyl protons (-CH₃): A singlet around 2.5-2.8 ppm.
-
Aromatic protons: A complex multiplet pattern in the range of 7.5-9.0 ppm.
-
-
¹³C NMR: The spectrum should display 10 distinct signals for the 10 carbon atoms in the molecule.
-
Methyl carbon: ~18-25 ppm.
-
Aromatic carbons: ~120-150 ppm.
-
Carbon attached to the nitro group (C5) and carbons adjacent to the ring nitrogen will be significantly downfield.[4]
-
-
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.[3]
Experimental Protocol: ESI-TOF MS
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Sample Preparation: Infuse a dilute solution (1-10 µg/mL in acetonitrile/water) directly into the ESI source.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Analysis: Identify the protonated molecule [M+H]⁺ and compare its measured m/z to the theoretical value.
-
| Parameter | Theoretical Value | Expected Measured Value |
| Molecular Formula | C₁₀H₈N₂O₂ | - |
| Exact Mass | 188.0586 | - |
| [M+H]⁺ Ion | 189.0659 | 189.0659 ± 5 ppm |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Sources
The Strategic Utility of 2-Methyl-5-nitroquinoline in Modern Organic Synthesis: Application Notes and Protocols
The quinoline scaffold represents a cornerstone in the architecture of biologically active molecules and functional materials.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, including antimalarial, anticancer, and antimicrobial agents.[2][3] Within this privileged heterocyclic family, 2-Methyl-5-nitroquinoline emerges as a versatile and strategically important building block for organic synthesis. The presence of a nucleophilic nitrogen atom within the aromatic system, a reactive methyl group, and an electron-withdrawing nitro group imparts a unique chemical personality to the molecule, allowing for a diverse range of chemical transformations.
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its role as a precursor for creating complex molecular architectures, with a focus on the underlying principles that govern its reactivity. The protocols detailed herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical toolkit for leveraging this valuable synthetic intermediate.
Core Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid with the molecular formula C₁₀H₈N₂O₂.[4] The strategic placement of the methyl and nitro groups on the quinoline core dictates its reactivity. The nitro group at the 5-position deactivates the benzo-ring towards electrophilic aromatic substitution, a common feature in the chemistry of nitroarenes.[5] Conversely, the pyridine ring is activated towards nucleophilic attack. The methyl group at the 2-position is acidic and can be deprotonated to form a nucleophilic species, enabling a variety of condensation and functionalization reactions.[6]
Application in the Synthesis of Functionalized Heterocycles
A primary application of this compound lies in its role as a scaffold for the construction of more complex, polycyclic heterocyclic systems. The nitro group, while deactivating in its native form, serves as a synthetic handle that can be readily transformed into other functional groups, most notably an amino group. This transformation unlocks a plethora of subsequent synthetic possibilities.
Reduction of the Nitro Group: Gateway to Aminoquinolines
The reduction of the nitro group to a primary amine is a pivotal step in many synthetic routes involving this compound. The resulting 5-amino-2-methylquinoline is a versatile intermediate for the synthesis of novel bioactive compounds.
Protocol 1: Tin(II) Chloride Mediated Reduction of this compound
This protocol describes a classic and reliable method for the reduction of an aromatic nitro group using tin(II) chloride dihydrate.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
5 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl.
-
Heat the reaction mixture at reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture by the addition of 5 M NaOH solution until the pH is basic (pH 8-9), which will result in the precipitation of tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-amino-2-methylquinoline.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and these methods are eminently applicable to the functionalization of the quinoline core.[7][8][9] The resulting biaryl and substituted amine structures are prevalent in many pharmaceutical agents.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. While direct C-H activation of the quinoline ring is possible, a more common strategy involves the initial conversion of a functional group to a halide or triflate, which then participates in the cross-coupling reaction. For this compound, this would typically involve reduction of the nitro group, diazotization of the resulting amine, and subsequent Sandmeyer reaction to install a halide.
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: Synthetic pathway to 5-aryl-2-methylquinolines.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceuticals.[8] Similar to the Suzuki-Miyaura coupling, a halide is typically required on the quinoline ring.
Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-2-methylquinoline (Conceptual)
This protocol outlines the general steps for the palladium-catalyzed amination of a haloquinoline.
Materials:
-
5-Bromo-2-methylquinoline (prepared from 5-amino-2-methylquinoline via Sandmeyer reaction)
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
-
Add 5-Bromo-2-methylquinoline and the amine, followed by the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Functionalization of the Methyl Group
The methyl group at the 2-position of the quinoline ring is susceptible to condensation reactions with various electrophiles, particularly aldehydes, after deprotonation with a suitable base. This reactivity provides a pathway to chalcone-like structures and other extended conjugated systems.
Conceptual Reaction Scheme:
Caption: Condensation reaction at the 2-methyl position.
Summary of Applications and Potential
| Application | Key Transformation | Resulting Scaffold | Potential Utility |
| Heterocycle Synthesis | Reduction of nitro group | 5-Amino-2-methylquinoline | Precursor for fused heterocycles, dyes |
| C-C Bond Formation | Suzuki-Miyaura Coupling | 5-Aryl-2-methylquinoline | Biologically active compounds, materials science |
| C-N Bond Formation | Buchwald-Hartwig Amination | 5-(Amino/Amido)-2-methylquinoline | Pharmaceuticals, agrochemicals |
| Methyl Group Functionalization | Condensation with aldehydes | Styrylquinolines | Dyes, optical materials, bioactive molecules |
Conclusion
This compound is a chemical intermediate with significant untapped potential in organic synthesis. Its unique electronic and steric properties, coupled with the ability to selectively functionalize different positions on the quinoline core, make it an attractive starting material for the discovery and development of novel chemical entities. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for further exploration and innovation in the application of this versatile building block.
References
-
ResearchGate. (n.d.). One pot synthesis and functionalization of 2‐methyl quinoline. Retrieved from [Link]
-
PMC. (2020, August 9). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position? Retrieved from [Link]
-
Stenutz. (n.d.). This compound-8-ol. Retrieved from [Link]
-
Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]
-
Hindawi. (2025, June 10). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]
-
PMC. (2023, February 13). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
PMC. (n.d.). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. Retrieved from [Link]
-
NIH. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 26). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Retrieved from [Link]
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Application Notes & Protocols: 2-Methyl-5-nitroquinoline as a Versatile Chemical Intermediate
Prepared by: Dr. Gemini, Senior Application Scientist
Foreword: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid, bicyclic aromatic structure provides an ideal framework for constructing molecules that can interact with a wide range of biological targets, leading to applications as anticancer, antimalarial, and antimicrobial agents.[1][2] The strategic functionalization of this core is paramount. The introduction of a nitro group, as seen in 2-Methyl-5-nitroquinoline, dramatically alters the electronic landscape of the molecule. This electron-withdrawing group not only serves as a precursor to other vital functional groups, most notably amines, but also activates the ring system for specific synthetic transformations, making it a highly valuable intermediate for drug development professionals and research scientists.
This document provides an in-depth guide to the synthesis, application, and characterization of this compound, grounded in established chemical principles and field-proven insights.
Section 1: Physicochemical & Spectroscopic Profile
This compound (CAS No: 23877-94-3) is a solid organic compound whose utility is derived from its specific chemical architecture. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [3] |
| Molecular Weight | 188.18 g/mol | [3] |
| Appearance | Expected to be a crystalline solid | General |
| Density | ~1.298 g/cm³ | [3] |
| Boiling Point | 323.8 °C at 760 mmHg | [3] |
| Flash Point | 149.6 °C | [3] |
| Refractive Index | ~1.661 | [3] |
Note: Some physical properties are estimated based on computational models.
Expected Analytical Data
Accurate characterization is crucial. Below are the anticipated analytical signatures for verifying the identity and purity of this compound, extrapolated from data on analogous structures.[4][5]
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~2.7-2.8 (s, 3H, -CH₃); ~7.4-8.5 (m, 5H, Ar-H). The specific splitting patterns will depend on the coupling between aromatic protons. The proton ortho to the nitro group is expected to be significantly downfield. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~25 (-CH₃); ~120-160 (9 aromatic carbons). Carbons attached to or near the nitro group and nitrogen atom will be shifted accordingly. |
| HRMS (ESI-TOF) | [M+H]⁺ Calculated: 189.0659 for C₁₀H₉N₂O₂⁺. Observed: Should be within ± 5 ppm of the calculated value. |
| HPLC (C18 Column) | A single major peak with a retention time dependent on the specific method (e.g., gradient of acetonitrile in water with 0.1% formic acid). Purity is determined by the area percentage of the main peak. |
Section 2: Synthesis and Purification of this compound
The most direct route to this compound is the electrophilic nitration of 2-methylquinoline. A significant challenge in this synthesis is the formation of a constitutional isomer, 2-methyl-8-nitroquinoline.[6] The protocol below details the synthesis and a robust method for isolating the desired 5-nitro isomer based on differential salt solubility.[7]
Synthesis Workflow
The overall process involves the formation of the mixed nitro-isomers followed by a selective precipitation and recovery protocol.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Synthesis Protocol: Nitration of 2-Methylquinoline
Warning: This procedure involves highly corrosive and strong oxidizing acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
Materials:
-
2-Methylquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (or other suitable base)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice/water bath to 0-5 °C.
-
Substrate Addition: While maintaining the low temperature, slowly add 2-methylquinoline (1.0 eq.) to the sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C.
-
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to a small amount of concentrated sulfuric acid, pre-cooled in an ice bath.
-
Nitration: Add the nitrating mixture dropwise from the dropping funnel to the 2-methylquinoline solution. The rate of addition must be controlled to maintain the internal reaction temperature between 0-10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate.
-
Neutralization & Isolation: Slowly neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate until the pH is ~7. The precipitated solid is the crude mixture of nitro-isomers.
-
Collection: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum.
Purification Protocol: Isomer Separation via Hydrochloride Salt Formation
Rationale: The hydrochloride salt of 5-nitroquinoline has significantly lower solubility in specific organic solvents compared to its 8-nitro counterpart, enabling selective precipitation.[7]
Materials:
-
Crude nitration mixture
-
Dimethylformamide (DMF)
-
Deionized Water
-
Hydrogen Chloride (gas or a solution in a non-interfering solvent)
-
Sodium Hydroxide solution (e.g., 2M)
Procedure:
-
Dissolution: Dissolve the crude, dry mixture of isomers in dimethylformamide (DMF) containing a very small amount of water (e.g., a few drops per 100 mL of DMF).[7]
-
Salt Formation: Slowly bubble hydrogen chloride gas through the solution or add a concentrated HCl solution. A cream-colored precipitate should begin to form.[7] Add HCl until precipitation appears complete.
-
Isolation of 5-Nitro Isomer: The precipitate is primarily this compound hydrochloride. Collect this solid by vacuum filtration.
-
Recovery: Suspend the collected hydrochloride salt in water and add sodium hydroxide solution dropwise with stirring until the solution is basic (pH > 9) and the solid has fully converted back to the free base.
-
Final Product: Collect the purified this compound by vacuum filtration, wash with deionized water, and dry thoroughly. The filtrate from step 3 contains the soluble 2-methyl-8-nitroquinoline isomer, which can be recovered separately if desired.
Section 3: Core Application: A Gateway to Aminoquinolines
The primary utility of this compound as an intermediate lies in the facile reduction of its nitro group to form 5-amino-2-methylquinoline. This amine is a critical building block for introducing the quinoline scaffold into larger, more complex molecules, particularly in pharmaceutical development.
Reaction Pathway
Caption: Key synthetic transformations of this compound.
Protocol: Reduction of the Nitro Group
Rationale: Reduction using tin(II) chloride (SnCl₂) in an acidic medium is a classic, high-yielding, and reliable method for converting aromatic nitro compounds to anilines. It is tolerant of many other functional groups and is highly effective.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (5M solution)
-
Ethyl Acetate
Procedure:
-
Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq.) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (approx. 4-5 eq.) to the suspension.
-
Reaction Initiation: Slowly add concentrated HCl to the mixture. The reaction is often exothermic. Once the initial exotherm subsides, heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until all the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.
-
Basification: Slowly add 5M NaOH solution with vigorous stirring until the tin salts that precipitate initially redissolve and the solution is strongly basic (pH > 10).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude 5-amino-2-methylquinoline.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
Section 4: Safety & Handling
Handling nitroaromatic compounds requires strict adherence to safety protocols. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, guidelines can be established from related compounds like 2-methyl-5-nitroaniline.[8][9][10]
-
Engineering Controls: Always handle this chemical in a well-ventilated laboratory, preferably within a certified chemical fume hood.[11] Eyewash stations and safety showers must be readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area.[9] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[10]
-
First Aid:
-
Inhalation: Remove to fresh air. Seek medical attention if you feel unwell.[9]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[8][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8][12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[9]
-
References
-
Loba Chemie. (n.d.). Safety Data Sheet: 2-Methyl-5-nitroaniline. Retrieved from [Link]
-
MOLBASE. (n.d.). This compound | 23877-94-3. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. PMC. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheets: 2-Methyl-5-nitroaniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Role of 2-Methyl-5-Nitrophenol in Chemical Intermediates and Beyond. Retrieved from [Link]
-
Gorgani, L., et al. (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Retrieved from [Link]
-
Pharmaffiliates. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of nitroquinoline derivatives. Retrieved from [Link]
-
PubChem. (2026). 2-Methyl-5-Nitroaniline. Retrieved from [Link]
-
NIST. (n.d.). 2-Methyl-6-nitroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
-
PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrophenol. Retrieved from [Link]
- Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 2-Methyl-5-nitroimidazole in Pharma and Beyond. Retrieved from [Link]
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
PubChem. (n.d.). 5-Nitroquinoline. Retrieved from [Link]
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- 8. fishersci.com [fishersci.com]
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Application Note & Protocols: Synthesis and Evaluation of Biologically Active 2-Methyl-5-nitroquinoline Derivatives
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are abundant in natural products and have been the cornerstone for developing a multitude of therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of substituents on this heterocyclic core allows for the fine-tuning of its pharmacological profile. The 2-methyl-5-nitroquinoline framework is of particular interest, as the nitro group can act as a bioisostere or be a crucial pharmacophore for specific biological interactions, particularly in antimicrobial and anticancer contexts.[4][5][6]
This guide provides a comprehensive overview of the synthesis of this compound, beginning with the preparation of its essential precursor, 2-methyl-5-nitroaniline. We will delve into the mechanistic rationale behind the classical Skraup synthesis, offering a detailed, field-proven protocol. Furthermore, this document includes protocols for the chemical characterization of the synthesized compound and a foundational method for evaluating its biological activity, thereby providing a complete workflow for researchers in drug development.
Strategic Approaches to Quinoline Synthesis
Several classical named reactions have been established for the synthesis of the quinoline core, each with distinct advantages depending on the desired substitution pattern and available starting materials.[7] The choice of synthetic route is critical and is dictated by the regiochemical outcome required.
-
Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[8][9] It is particularly effective for synthesizing quinolines from anilines but is notoriously exothermic.[8][10]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for a wider range of substituents on the resulting quinoline ring.[3][7][11][12]
-
Combes Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone, typically yielding 2,4-disubstituted quinolines.[7][13][14][15]
For the synthesis of this compound, the Skraup synthesis starting from 2-methyl-5-nitroaniline is the most direct and logical approach.
Diagram 1: Comparison of classical quinoline synthesis routes.
Synthesis of Key Precursor: 2-Methyl-5-nitroaniline
The synthesis of the target quinoline derivative begins with the preparation of its foundational building block, 2-methyl-5-nitroaniline. This intermediate is synthesized via the electrophilic nitration of o-toluidine.[16]
Causality Behind Experimental Choices:
-
Mixed Acid Nitration: The combination of concentrated sulfuric acid and nitric acid is essential. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.
-
Low-Temperature Control: The nitration of aromatic rings is a highly exothermic process. Maintaining a low temperature (e.g., -10°C to 10°C) is critical to prevent uncontrolled reactions and to minimize the formation of undesired isomers (e.g., 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline).[16]
-
Aqueous Workup: Pouring the reaction mixture onto ice serves two purposes: it safely quenches the reaction and precipitates the product, which has low solubility in the aqueous acidic medium. Subsequent washing with water removes residual acids.[16][17]
Diagram 2: Workflow for the synthesis of 2-methyl-5-nitroaniline.
Protocol 2.1: Synthesis of 2-Methyl-5-nitroaniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 100 mL of concentrated sulfuric acid.
-
Addition of Starting Material: Cool the flask in an ice-salt bath. Slowly add 0.5 mol of o-toluidine to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 20°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 0.55 mol of concentrated nitric acid to 50 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Cool the o-toluidine solution to 0°C. Add the cold nitrating mixture dropwise from the dropping funnel over 1-2 hours. Critically maintain the reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2 hours at the same temperature.
-
Workup and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with stirring. The yellow precipitate of 2-methyl-5-nitroaniline sulfate will form.
-
Neutralization: Filter the precipitate and wash it with cold water. Resuspend the solid in 500 mL of water and neutralize by slowly adding aqueous ammonia until the pH is ~8. This converts the salt to the free aniline base.
-
Purification: Filter the resulting yellow solid, wash thoroughly with water until the washings are neutral, and dry in a vacuum oven.[17] Further purification can be achieved by recrystallization from ethanol to yield pure 2-methyl-5-nitroaniline.[16]
Protocol: Skraup Synthesis of this compound
This protocol details the cyclization of 2-methyl-5-nitroaniline with glycerol to form the quinoline ring.
Causality Behind Experimental Choices:
-
Glycerol Dehydration: Concentrated sulfuric acid is a powerful dehydrating agent that converts glycerol into acrolein (propenal) in situ. Acrolein is the key α,β-unsaturated carbonyl compound that participates in the subsequent conjugate addition.[8]
-
Conjugate Addition: The amino group of 2-methyl-5-nitroaniline acts as a nucleophile, attacking the β-carbon of acrolein in a Michael-type addition.
-
Acid-Catalyzed Cyclization: The acidic medium protonates the carbonyl group of the intermediate, activating it for intramolecular electrophilic attack by the aromatic ring, leading to the formation of the dihydroquinoline intermediate.
-
Oxidation: The dihydroquinoline is not aromatic. An oxidizing agent (here, the nitro group of the starting material itself can play a role, or an external one like nitrobenzene is used) is required to abstract two hydrogen atoms and form the stable aromatic quinoline ring.[8][9]
-
Moderator: The Skraup reaction is notoriously violent.[8] Adding a moderator like ferrous sulfate (FeSO₄) helps to control the exotherm, making the reaction safer and more reproducible.[10]
Diagram 3: Simplified mechanism of the Skraup synthesis.
Protocol 3.1: Synthesis of this compound
-
Reaction Setup: In a 1-liter three-necked flask equipped with a reflux condenser and a mechanical stirrer, place 0.2 mol of 2-methyl-5-nitroaniline, 0.6 mol of glycerol, and 5 g of ferrous sulfate (FeSO₄).
-
Acid Addition: Mix the contents well. Under vigorous stirring, slowly and carefully add 60 mL of concentrated sulfuric acid. The initial reaction may be vigorous.
-
Heating: Heat the mixture gently in a heating mantle. Once the initial reaction subsides, increase the heat and maintain a steady reflux for 3-4 hours.
-
Workup - Quenching: Allow the mixture to cool to below 100°C. Carefully dilute the mixture with 500 mL of water while it is still warm to prevent solidification.
-
Basification: Cool the diluted mixture in an ice bath. Make the solution alkaline by slowly adding a concentrated sodium hydroxide solution until the pH is >10. This step neutralizes the excess acid and precipitates the crude product. Caution: This step is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or chloroform (3 x 100 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.
Physicochemical Characterization and Data
Proper characterization is essential to confirm the identity and purity of the synthesized compound. This constitutes a self-validating system for the protocol.
| Property | Expected Value | Source(s) |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₈N₂O₂ | [18] |
| Molecular Weight | 188.18 g/mol | - |
| Appearance | Light yellow crystalline solid | - |
| Boiling Point | 323.8°C at 760 mmHg | [18] |
| Density | 1.298 g/cm³ | [18] |
Standard Characterization Methods:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.[19]
-
Melting Point: A sharp melting point range is indicative of high purity.[19]
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the chemical environment of all protons and carbons.[20][21]
-
FTIR Spectroscopy: To identify key functional groups, such as the C=N of the quinoline ring and the N-O stretching of the nitro group.[19]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[20]
Overview of Biological Activity
Derivatives of the 5-nitroquinoline scaffold have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development.
| Biological Activity | Target/Mechanism of Action (Examples) | Relevant Compounds | Source(s) |
| Anticancer | Induction of apoptosis, cell cycle arrest. May involve modulation of proteins like P53 and BCL-2.[4][20][22] | Nitroxoline, various quinoline-sulfonamides | [4][22][23][24][25] |
| Antibacterial | Metal ion chelation, disruption of bacterial metal homeostasis, inhibition of essential enzymes.[26] | Nitroxoline, clioquinol, fluoroquinolones | [20][26][27][28][29] |
| Antifungal | Disruption of fungal cell wall or membrane integrity. | Hydrazone derivatives of nicotinic acid | [5][21] |
| Antiprotozoal | Effective against various protozoan parasites like Trichomonas and Giardia.[30] | Nifuratel, Metronidazole (related nitroimidazoles) | [24][30] |
Protocol for Biological Evaluation: Antibacterial Assay
To assess the biological potential of the newly synthesized this compound, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is a robust starting point.
Diagram 4: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol 6.1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Compound Stock: Prepare a 1 mg/mL stock solution of the purified this compound derivative in sterile dimethyl sulfoxide (DMSO).
-
Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 200 µL of MHB to well 11 (negative/sterility control).
-
Serial Dilution: Add 2 µL of the compound stock solution to well 1 (e.g., for a final top concentration of 100 µg/mL after dilution, adjust volumes accordingly). Mix well and transfer 100 µL from well 1 to well 2. Repeat this two-fold serial dilution across the plate to well 10. Discard 100 µL from well 10.
-
Bacterial Inoculum: Prepare a bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 10 and to well 12 (positive/growth control). Do not add bacteria to the sterility control well (well 11).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The sterility control should be clear, and the growth control should be turbid.
References
- A Comparative Guide to the Synthesis of 2-Methyl-5-nitroaniline Hydrate. (n.d.). Benchchem.
- 2-Nitroquinoline CAS number and molecular weight. (n.d.). Benchchem.
- Process for producing 2-methyl-5-nitroimidazole. (n.d.). Eureka | Patsnap.
- Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). JOCPR.
- What is the synthesis method of 2-Methyl-5-nitroimidazole?. (n.d.). FAQ - Guidechem.
- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). MDPI.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Synthesis of nitroquinoline derivatives 9. (n.d.). ResearchGate.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). ACS Publications.
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). ResearchGate.
- CN105837452A - Production method of 2-methyl-5-nitrophenol. (n.d.). Google Patents.
- Preparation and Properties of Quinoline. (n.d.). SlideShare.
- 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. (2025).
- Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. (2025). ResearchGate.
- Nitroxoline: repurposing its antimicrobial to antitumor application. (2019). PubMed.
- Antimicrobial activity of clioquinol and nitroxoline: a scoping review. (2022). PubMed.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI.
- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (n.d.). Brieflands.
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (n.d.). MDPI.
- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). NIH.
- Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). PubMed.
- A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (2022). ResearchGate.
- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- Antimicrobial activity of clioquinol and nitroxoline: a scoping review. (n.d.). PubMed Central.
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). Royal Society of Chemistry.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- Antibacterial activity of nitroquinoline. (2024). Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd.
- OEM 8 Hydroxy 5 Nitroquinoline In Pharmaceuticals. (n.d.). Nitroxoline Tablets: Anticancer Agent.
- Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate.
- 2-Methyl-5-Nitroaniline. (n.d.). PubChem.
- Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. (n.d.). Benchchem.
- This compound. (n.d.). Molbase.
- Combe's synthesis of quinoline || detailed mechanism. (2024). YouTube.
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI.
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (n.d.). PubMed.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). ACS Publications.
- Combes Quinoline Synthesis. (n.d.). SlideShare.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Methyl-5-nitroquinoline
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Methyl-5-nitroquinoline. The method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The protocol has been developed based on the physicochemical properties of this compound and related nitroaromatic compounds and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Introduction and Scientific Rationale
This compound is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this compound is crucial for research, development, and quality assurance purposes. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of organic molecules.[1][2]
This application note describes a reversed-phase HPLC method, which is ideally suited for the analysis of moderately non-polar compounds like this compound. The retention of the analyte is based on its hydrophobic interactions with a non-polar stationary phase, while a polar mobile phase is used for elution.[1][2][3][4] The selection of a C18 stationary phase is based on its wide applicability and proven performance in separating aromatic and nitroaromatic compounds.[3][4] The mobile phase, a mixture of acetonitrile and water, provides the necessary polarity to achieve optimal retention and separation.
Method Principle and Chromatographic Conditions
The separation is achieved on a C18 stationary phase where this compound is retained through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, is used to elute the analyte from the column. By adjusting the ratio of acetonitrile to water, the retention time of the compound can be controlled. A UV detector is used for quantification, with the detection wavelength selected based on the UV-Vis absorption spectrum of nitroquinolines.[5]
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Instrumentation and Reagents
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
HPLC vials with caps and septa.
-
-
Reagents and Materials:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Methanol (HPLC grade).
-
0.45 µm membrane filters for solvent and sample filtration.
-
Experimental Protocols
Preparation of Mobile Phase
-
Measure 600 mL of HPLC grade acetonitrile and 400 mL of HPLC grade water.
-
Combine the solvents in a 1 L glass bottle and mix thoroughly.
-
Degas the mobile phase for 15 minutes in a sonicator before use.
Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with methanol. Mix until completely dissolved. This is the standard stock solution.
Preparation of Calibration Standards
-
Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.
-
For example, to prepare a 10 µg/mL standard, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and make up to the mark with the mobile phase.
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of methanol.
-
Dilute the sample solution with the mobile phase to a concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
The developed method was validated according to the ICH Q2(R2) guidelines, covering specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7][8]
Specificity
Specificity was evaluated by injecting a blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms were examined for any interference at the retention time of the analyte.
Linearity
Linearity was assessed by injecting the calibration standards in triplicate over the concentration range of 1-100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was calculated.
Table 2: Linearity Data
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |
| Regression Equation | y = mx + c | - |
Accuracy
Accuracy was determined by the standard addition method. Known amounts of this compound were spiked into a sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.
Table 3: Accuracy Results
| Spiked Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5 | 98.0 - 102.0% |
| 100% | 100.2 | 98.0 - 102.0% |
| 120% | 101.1 | 98.0 - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a 50 µg/mL standard solution were made on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.
The relative standard deviation (RSD) of the peak areas was calculated.
Table 4: Precision Results
| Parameter | RSD (%) | Acceptance Criteria |
| Repeatability (n=6) | < 1.0% | ≤ 2.0% |
| Intermediate Precision (n=6) | < 1.5% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Table 5: LOD and LOQ
| Parameter | Result |
| LOD | ~0.2 µg/mL |
| LOQ | ~0.6 µg/mL |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% acetonitrile)
The system suitability parameters were checked after each variation. The method was found to be robust within the tested ranges.
System Suitability Testing (SST)
Before starting any analysis, the suitability of the chromatographic system must be verified.[9][10][11] This is done by injecting a standard solution (e.g., 50 µg/mL) five times. The system suitability parameters must meet the acceptance criteria outlined in Table 6.
Table 6: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% |
Data Analysis and Calculations
The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve:
Concentration (µg/mL) = (Peak Area - y-intercept) / Slope
Workflow Diagrams
Caption: Overall workflow for the HPLC analysis of this compound.
Caption: Workflow for the validation of the analytical method.
Conclusion
This application note provides a detailed, validated, and robust RP-HPLC method for the quantitative analysis of this compound. The method is simple, accurate, precise, and suitable for routine analysis in a quality control or research environment. The validation data demonstrates that the method is fit for its intended purpose.
References
-
UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.). Retrieved January 21, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022, March 31). European Medicines Agency. Retrieved January 21, 2026, from [Link]
-
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.). Retrieved January 21, 2026, from [Link]
-
Reversed Phase HPLC Columns - Phenomenex. (n.d.). Retrieved January 21, 2026, from [Link]
-
Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA - Semantic Scholar. (2013, March 31). Retrieved January 21, 2026, from [Link]
-
General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (n.d.). Retrieved January 21, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved January 21, 2026, from [Link]
-
Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA - SciSpace. (2013, March 31). Retrieved January 21, 2026, from [Link]
-
Reversed-phase chromatography - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Are You Sure You Understand USP <621>? | LCGC International. (2024, September 16). Retrieved January 21, 2026, from [Link]
-
HPLC chromatograms of quinoline and 2-hydroxyquinoline. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Validation of Analytical Procedure Q2(R2) - ICH. (2022, March 24). Retrieved January 21, 2026, from [Link]
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Part 1: Mechanistic Underpinnings and Reagent Rationale
An Application Guide to the Synthesis of 2-Methylquinoline via the Skraup-Doebner-von Miller Reaction
For research scientists and professionals in drug development, the quinoline scaffold represents a "privileged structure," forming the core of numerous pharmacologically active compounds. Among its derivatives, 2-methylquinoline (quinaldine) is a vital precursor for synthesizing dyes, food additives, and pharmaceuticals. The Skraup synthesis and its subsequent modifications, particularly the Doebner-von Miller reaction, offer a robust and historically significant pathway to this valuable heterocyclic compound.
This technical guide provides an in-depth exploration of the synthesis of 2-methylquinoline. Moving beyond a simple recitation of steps, this document elucidates the mechanistic principles, explains the causal relationships behind procedural choices, and delivers a field-tested protocol designed for safety, reproducibility, and success.
The preparation of 2-methylquinoline is a classic example of the Doebner-von Miller reaction, which is mechanistically related to and often considered a variation of the Skraup synthesis.[1][2] While the archetypal Skraup reaction employs glycerol to produce an unsubstituted quinoline ring, the Doebner-von Miller modification utilizes α,β-unsaturated carbonyl compounds to generate substituted quinolines.[3][4]
For the synthesis of 2-methylquinoline, the key α,β-unsaturated carbonyl is crotonaldehyde (but-2-enal). In some protocols, crotonaldehyde is generated in situ from the acid-catalyzed aldol condensation of acetaldehyde. This nuance is critical, as it demonstrates the flexibility of the reaction's starting materials.
The overall reaction proceeds through a well-established sequence:
-
Michael Addition: The synthesis initiates with a 1,4-conjugate (Michael) addition of the primary aromatic amine (aniline) to the α,β-unsaturated aldehyde (crotonaldehyde).[5] The acidic environment of the reaction, typically provided by concentrated sulfuric acid, facilitates this addition.
-
Acid-Catalyzed Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes an intramolecular electrophilic aromatic substitution. The protonated aldehyde acts as an electrophile, attacking the electron-rich ortho-position of the aniline ring to form a new six-membered ring.[3][6]
-
Dehydration: The cyclized intermediate readily loses a molecule of water under the strongly acidic and high-temperature conditions, yielding 1,2-dihydro-2-methylquinoline.[7][8]
-
Oxidation: The final, crucial step is the aromatization of the dihydroquinoline intermediate to the stable 2-methylquinoline product. This requires an oxidizing agent.[4][6] Nitrobenzene is a common choice as it is effective and its reduction product, aniline, can re-enter the reaction pathway.[5] Other oxidants like arsenic acid or even air can be used.[9]
The Causality of Experimental Choices:
-
Sulfuric Acid: Serves multiple roles. It acts as a dehydrating agent in the initial formation of the α,β-unsaturated carbonyl (if starting from glycerol or via aldol condensation) and in the final dehydration step.[3][10] It also functions as a powerful acid catalyst for the cyclization step.
-
Oxidizing Agent (e.g., Nitrobenzene): Essential for the final aromatization step, which drives the reaction to completion by forming the thermodynamically stable aromatic quinoline ring.[5][9]
-
Moderator (e.g., Ferrous Sulfate, FeSO₄): The Skraup synthesis is notoriously exothermic and can become dangerously violent.[11][12] Ferrous sulfate is added to moderate the reaction, ensuring a smoother and more controllable temperature profile, thereby preventing runaway reactions and minimizing tar formation.[6][13]
Part 2: Detailed Experimental Protocol
This protocol details the synthesis of 2-methylquinoline from aniline and crotonaldehyde.
Materials and Equipment
| Reagent/Equipment | Specification | Purpose |
| Aniline | ≥99%, Reagent Grade | Aromatic amine starting material |
| Crotonaldehyde | ≥99.5%, contains hydroquinone as stabilizer | α,β-Unsaturated carbonyl |
| Nitrobenzene | ≥99%, Reagent Grade | Oxidizing agent and solvent |
| Sulfuric Acid | 95-98%, Concentrated | Catalyst and dehydrating agent |
| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | ≥99%, A.C.S. Reagent | Reaction moderator |
| Sodium Hydroxide | Pellets, ≥97% | Neutralization during work-up |
| Dichloromethane (or Diethyl Ether) | ≥99.5%, A.C.S. Reagent | Extraction solvent |
| Anhydrous Magnesium Sulfate (or Sodium Sulfate) | Reagent Grade | Drying agent |
| Round-bottom flask (1-L) | Three-necked | Reaction vessel |
| Reflux Condenser | Standard taper joint | To prevent loss of volatile reagents |
| Mechanical Stirrer | Overhead stirrer with glass/PTFE paddle | Ensures efficient mixing |
| Dropping Funnel | Pressure-equalizing | For controlled addition of acid |
| Heating Mantle | With temperature controller | Heat source |
| Steam Distillation Apparatus | For purification from tar | |
| Separatory Funnel | 2-L | For extraction |
| Rotary Evaporator | For solvent removal | |
| Vacuum Distillation Apparatus | For final purification |
Critical Safety Precautions
-
Extreme Exothermicity: This reaction can become violent if not properly controlled. The use of a moderator like ferrous sulfate is mandatory for safety.[11][13] Conduct the reaction behind a safety shield.
-
Corrosive and Toxic Reagents: Concentrated sulfuric acid is highly corrosive.[5] Aniline, crotonaldehyde, and nitrobenzene are toxic and should be handled with extreme care in a well-ventilated fume hood.[5]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine aniline (93 g, 1.0 mol), crotonaldehyde (70 g, 1.0 mol), and nitrobenzene (25 g, 0.2 mol).
-
Moderator Addition: To the stirred mixture, add ferrous sulfate heptahydrate (10 g). Ensure the solids are well-distributed.
-
Acid Addition: Begin stirring the mixture vigorously. Through the dropping funnel, add concentrated sulfuric acid (100 mL) slowly over a period of 45-60 minutes. The rate of addition must be carefully controlled to manage the initial exotherm. The temperature of the mixture will rise; use an ice-water bath if necessary to keep the temperature below 100°C during the addition.
-
Reaction Execution: After the acid addition is complete, replace the ice bath with a heating mantle. Gently heat the mixture to initiate the main reaction, which is signaled by a vigorous, self-sustaining boiling. Immediately remove the heating mantle. The reaction's own exotherm should maintain reflux for 30-60 minutes.[12]
-
Completion of Reaction: Once the initial vigorous reaction subsides, re-apply heat and maintain a steady reflux for an additional 3 hours to ensure the reaction goes to completion.
-
Work-up - Neutralization: Allow the reaction mixture to cool to below 100°C. Cautiously dilute the dark, viscous mixture with 500 mL of water. Carefully pour the diluted mixture into a large beaker containing 1 L of ice. Slowly neutralize the acidic solution by adding a 40% aqueous sodium hydroxide solution with vigorous stirring until the solution is strongly alkaline (pH > 10).
-
Work-up - Steam Distillation: Transfer the neutralized mixture to a larger flask suitable for steam distillation. Perform steam distillation to separate the volatile organic components (2-methylquinoline, unreacted aniline, and nitrobenzene) from the non-volatile tarry residue.[5][14] Collect the distillate until it runs clear.
-
Isolation: Transfer the distillate to a large separatory funnel. Extract the aqueous layer three times with 150 mL portions of dichloromethane. Combine the organic extracts.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure 2-methylquinoline.
Quantitative Reaction Summary
| Parameter | Value | Notes |
| Aniline | 1.0 mole (93.13 g) | Limiting Reagent |
| Crotonaldehyde | 1.0 mole (70.09 g) | Reactant |
| Nitrobenzene | 0.2 mole (24.6 g) | Oxidizing Agent |
| Sulfuric Acid | ~1.8 moles (100 mL) | Catalyst / Dehydrating Agent |
| Reaction Temperature | Reflux (~130-150°C) | Controlled exotherm followed by heating |
| Reaction Time | ~4 hours | After acid addition |
| Expected Yield | 65-75% | Yields are highly dependent on control of reaction conditions. |
Part 3: Troubleshooting and Field Insights
| Problem | Probable Cause | Solution |
| Uncontrolled, Violent Reaction | Insufficient moderation; acid added too quickly. | Ensure ferrous sulfate is used.[11] Add sulfuric acid very slowly with efficient stirring and external cooling. Reduce the scale of the reaction if necessary. |
| Excessive Tar Formation | Localized overheating; reaction temperature too high. | Improve stirring efficiency to prevent hotspots. Use a moderator to ensure a smoother reaction profile.[11] Avoid aggressive heating. |
| Low Yield | Incomplete reaction; loss during work-up. | Ensure the final 3-hour reflux is completed. Be meticulous during neutralization and extraction steps. Ensure steam distillation is continued until all product is recovered. |
Part 4: Visual Schematics
Reaction Mechanism
Caption: Reaction mechanism for the Skraup-Doebner-von Miller synthesis of 2-methylquinoline.
Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. youtube.com [youtube.com]
- 8. Skraup Reaction | NROChemistry [nrochemistry.com]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. Work out the mechanism for the Skraup synthesis of quinoline. | Filo [askfilo.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Regioselective Synthesis of 2-Methyl-5-nitroquinoline via Electrophilic Nitration
Abstract and Scope
This technical guide provides a comprehensive protocol for the synthesis of 2-Methyl-5-nitroquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved through the electrophilic aromatic substitution (EAS) of 2-methylquinoline using a mixed acid nitrating agent (HNO₃/H₂SO₄). This document delves into the mechanistic principles governing the reaction's regioselectivity, offering a detailed, step-by-step experimental procedure, critical safety protocols, and robust analytical methods for product characterization and purity validation. The primary challenge in this synthesis, the concurrent formation of the 2-Methyl-8-nitroquinoline isomer, is discussed, and guidance for purification is provided. This note is intended for researchers and professionals in organic synthesis, process development, and drug discovery.
Reaction Overview and Mechanistic Insights
The nitration of 2-methylquinoline is a classic example of electrophilic aromatic substitution on a deactivated heterocyclic system. Understanding the underlying electronic effects is paramount to controlling the reaction and anticipating the product distribution.
2.1 Generation of the Electrophile
The reaction is initiated by the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺). Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to generate the nitronium ion.
H₂SO₄ + HNO₃ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
2.2 The Role of the Quinolinium Ion and Regioselectivity
Under the strongly acidic conditions of the reaction, the basic nitrogen atom of the 2-methylquinoline ring is protonated, forming the 2-methylquinolinium cation. This protonation has a profound impact on the molecule's reactivity.[1]
-
Deactivation: The positively charged nitrogen atom exerts a powerful electron-withdrawing inductive effect, deactivating the entire aromatic system towards electrophilic attack. The pyridine ring is significantly more deactivated than the benzene ring.
-
Directing Effects: Consequently, electrophilic substitution occurs preferentially on the less deactivated carbocyclic (benzene) ring.[1] The substitution pattern is analogous to that of naphthalene, with the electrophile favoring the alpha-positions (C5 and C8) due to the superior stability of the resulting carbocation intermediates (sigma complexes).
-
Isomer Distribution: For unsubstituted quinoline, this leads to a nearly 1:1 mixture of 5-nitroquinoline and 8-nitroquinoline.[1] The presence of the methyl group at the C2 position has a minor electronic influence on the distant benzene ring, and as a result, the nitration of 2-methylquinoline also yields a mixture of this compound and 2-Methyl-8-nitroquinoline.[2] The separation of these isomers can be challenging.[2]
The mechanism for the formation of the desired 5-nitro isomer is depicted below.
Caption: Electrophilic attack of the nitronium ion on the C5 position of the 2-methylquinolinium ion, followed by deprotonation to restore aromaticity.
Critical Safety Protocols
Nitration with mixed acids is a high-hazard procedure that demands strict adherence to safety protocols.
-
Extreme Corrosivity: Concentrated sulfuric and nitric acids are severely corrosive to skin, eyes, and the respiratory tract. They can cause deep, painful burns on contact.[3]
-
Strong Oxidizers: The acid mixture is a powerful oxidizing agent and can react violently or explosively with organic materials, reducing agents, and bases.[4]
-
Exothermic Reaction: The reaction is highly exothermic. Poor temperature control can lead to a runaway reaction, causing rapid boiling, splashing of hot acid, and the release of toxic nitrogen oxide (NOx) fumes.
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a chemical-resistant lab coat.[5]
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height. An emergency safety shower and eyewash station must be immediately accessible.[3]
-
Quenching: The addition of the reaction mixture to ice/water and the subsequent neutralization are also highly exothermic and must be performed slowly and with efficient cooling.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the nitration of related quinoline derivatives.[3][6] It is designed to yield a mixture of 5- and 8-nitro isomers, which will require subsequent purification.
4.1 Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methylquinoline (Quinaldine) | ≥98% | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific |
| Concentrated Nitric Acid (HNO₃) | 70% | J.T. Baker |
| Dichloromethane (CH₂Cl₂) | ACS Grade | VWR |
| Sodium Bicarbonate (NaHCO₃) | Saturated Sol. | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | --- |
| Silica Gel | 60 Å, 230-400 mesh | --- |
| Hexanes | ACS Grade | --- |
| Ethyl Acetate | ACS Grade | --- |
| Deionized Water | --- | --- |
| Crushed Ice | --- | --- |
4.2 Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stir bar
-
Dropping funnel (60 mL)
-
Low-temperature thermometer
-
Ice-salt bath
-
Large beaker (1 L) for quenching
-
Büchner funnel and filter flask
-
Separatory funnel (500 mL)
-
Rotary evaporator
4.3 Step-by-Step Procedure
-
Preparation of the Quinolinium Salt Solution:
-
Place 25 mL of concentrated H₂SO₄ into a 250 mL three-neck flask equipped with a stirrer and thermometer.
-
Cool the acid to 0 °C in an ice-salt bath.
-
Slowly, and with vigorous stirring, add 2-methylquinoline (5.0 g, 34.9 mmol) dropwise to the cold acid. Maintain the internal temperature below 10 °C throughout the addition.
-
-
Preparation of the Nitrating Mixture:
-
In a separate small beaker or flask, carefully add 2.7 mL (approx. 4.8 g, 45.4 mmol, 1.3 eq) of 70% HNO₃ to 5.0 mL of concentrated H₂SO₄.
-
Cool this nitrating mixture in an ice bath for at least 10 minutes before use.
-
-
Nitration Reaction:
-
Transfer the cold nitrating mixture to a dropping funnel.
-
Add the nitrating mixture dropwise to the stirred quinolinium salt solution over a period of 30-45 minutes.
-
Crucially, maintain the internal reaction temperature between 0 °C and 5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc), if desired.
-
-
Quenching and Neutralization:
-
Fill a 1 L beaker with approximately 200 g of crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with constant manual stirring. This step is highly exothermic.
-
Once the mixture has reached room temperature, place the beaker in an ice bath and slowly neutralize the acidic solution by adding concentrated ammonium hydroxide or a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate (the crude product) should form.
-
-
Isolation and Work-up:
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
Dissolve the crude solid in dichloromethane (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid (typically yellow or brown).
-
-
Purification:
-
The crude product is a mixture of this compound and 2-Methyl-8-nitroquinoline.[2]
-
Purification is best achieved by column chromatography on silica gel. A gradient elution starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity is recommended to separate the isomers.
-
Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to obtain the purified this compound.
-
Data Summary and Characterization
5.1 Quantitative Data
| Parameter | Value | Notes |
| 2-Methylquinoline | 5.0 g (34.9 mmol) | Limiting Reagent (1.0 eq) |
| Conc. Nitric Acid (70%) | ~2.7 mL (45.4 mmol) | 1.3 eq |
| Conc. Sulfuric Acid | 25 mL + 5 mL | Solvent and Catalyst |
| Reaction Temperature | 0 - 5 °C | Critical for selectivity and safety |
| Expected Crude Yield | 80-90% | Mixture of isomers |
| Molecular Formula | C₁₀H₈N₂O₂ | --- |
| Molecular Weight | 188.18 g/mol | --- |
5.2 Expected Analytical Characterization
-
Appearance: Pale yellow solid after purification.
-
¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) are predicted. The aromatic protons on the same ring as the nitro group will be shifted significantly downfield. δ ~ 8.8-9.0 (d, 1H), 8.2-8.4 (m, 2H), 7.6-7.8 (m, 2H), 2.8 (s, 3H, -CH₃).
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 189.06.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): ~3100 (Ar C-H), ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1600, 1480 (C=C, C=N stretch).
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) can be used to assess purity and resolve the 5- and 8-nitro isomers.
Experimental Workflow Diagram
The overall process from starting materials to the final, characterized product is summarized in the following workflow.
Caption: Workflow for the synthesis of this compound.
References
- CN102898366A - Method for one-step preparation of 2-methylquinoline - Google P
-
Why does the nitration of quinoline occur at the 5 (and 8) position? - Chemistry Stack Exchange. [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. [Link]
-
THE NITRATION OF SOME QUINOLINE DERIVATIVES - ResearchGate. [Link]
-
Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. [Link]
- CN102675201B - Method for preparing 2-methyl-8-aminoquinoline
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [Link]
-
MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. [Link]
-
Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone - ResearchGate. [Link]
- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google P
-
2-NITRO-p-CYMENE - Organic Syntheses Procedure. [Link]
-
Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchGate. [Link]
-
Nitric Acid Safety Tips & Health Hazards | VelocityEHS. [Link]
-
Nitration reaction safety - YouTube. [Link]
Sources
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- 2. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry [brieflands.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 2-Methyl-5-nitroquinoline
Introduction: The Resurgence of Nitroquinolines in an Era of Antimicrobial Resistance
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Within this broad class, nitro-substituted quinolines are experiencing a renaissance as researchers seek novel chemical entities to combat the growing threat of antimicrobial resistance. 2-Methyl-5-nitroquinoline, in particular, serves as a versatile starting material for the synthesis of a diverse array of derivatives with potent antimicrobial properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel antimicrobial agents. We will delve into detailed synthetic protocols, explore the mechanistic underpinnings of their biological activity, and analyze structure-activity relationships to guide future drug design efforts. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Mechanism of Action: A Multifaceted Approach to Combating Microbes
The antimicrobial activity of many nitroquinoline derivatives, particularly those possessing an 8-hydroxy group, is attributed to their ability to chelate essential divalent metal cations.[2][3] This sequestration of metal ions, such as Fe²⁺, Zn²⁺, and Mn²⁺, disrupts crucial bacterial enzymatic functions and interferes with cellular homeostasis, ultimately leading to bacteriostatic or bactericidal effects.[2] This mode of action is distinct from many conventional antibiotics, making these compounds promising candidates against multidrug-resistant pathogens.[4]
Furthermore, the nitro group itself can be a key player in the antimicrobial effect. In the low-oxygen environment often found in bacterial colonies or biofilms, the nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress and damage vital cellular components, including DNA.
Synthetic Pathways and Protocols
The synthesis of antimicrobial agents from this compound can be approached in a modular fashion. First, the synthesis of the this compound core is addressed, followed by a proposed derivatization to install a key pharmacophore, the 8-hydroxyl group, which is known to be critical for the antimicrobial activity of related compounds like nitroxoline.
Part 1: Synthesis of the this compound Scaffold
The preparation of this compound can be efficiently achieved through a two-step process involving the classic Skraup synthesis to construct the 2-methylquinoline ring, followed by a regioselective nitration.
Caption: Synthetic workflow for this compound.
The Skraup synthesis is a robust method for constructing the quinoline ring system from an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent.[5][6] The dehydration of glycerol to acrolein, followed by Michael addition of the amine, cyclization, and oxidation, leads to the desired quinoline.
Materials and Reagents:
-
m-Toluidine
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
m-Dinitrobenzene (or another suitable oxidizing agent)
-
Ferrous Sulfate (optional, to moderate the reaction)[7]
-
Sodium Hydroxide solution (for neutralization)
-
Water
-
Organic solvent for extraction (e.g., Dichloromethane or Toluene)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Equipment:
-
Three-neck round-bottom flask with a reflux condenser and mechanical stirrer
-
Heating mantle
-
Dropping funnel
-
Steam distillation apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, cautiously add concentrated sulfuric acid to glycerol with stirring.
-
Addition of Reactants: To the stirred mixture, add m-toluidine. If the reaction is known to be vigorous, add a small amount of ferrous sulfate.
-
Heating: Gently heat the mixture. The reaction is exothermic and may need to be controlled by cooling. Once the initial exotherm subsides, heat the mixture to reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and cautiously dilute with water.
-
Neutralization and Isolation: Neutralize the acidic solution with a concentrated sodium hydroxide solution until strongly alkaline. Isolate the crude 2-methylquinoline by steam distillation.[5]
-
Extraction and Purification: Extract the distillate with an organic solvent. Dry the organic layer over anhydrous sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
The nitration of 2-methylquinoline with a mixture of nitric and sulfuric acids primarily yields a mixture of the 5-nitro and 8-nitro isomers.[8] The separation of these isomers can be achieved by chromatography.
Materials and Reagents:
-
2-Methylquinoline
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid
-
Ice
-
Sodium Bicarbonate solution (for neutralization)
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Equipment:
-
Beaker or flask for nitrating mixture
-
Reaction flask with a stirrer and thermometer
-
Ice bath
-
Separatory funnel
-
Chromatography column
-
Rotary evaporator
Procedure:
-
Preparation of Nitrating Mixture: In a beaker, cautiously add fuming nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Reaction: In a separate flask, dissolve 2-methylquinoline in concentrated sulfuric acid and cool the mixture in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by silica gel column chromatography to separate the this compound and 2-methyl-8-nitroquinoline isomers.
Part 2: Proposed Synthesis of a Bioactive 8-Hydroxy-2-methyl-5-nitroquinoline
The introduction of an 8-hydroxy group is a key step in imparting significant antimicrobial activity to the this compound scaffold, creating an analogue of the known antimicrobial agent nitroxoline. A plausible synthetic route involves the Skraup synthesis starting from a suitably substituted aminophenol.
Caption: Proposed synthetic workflow for a bioactive derivative.
This proposed protocol adapts the principles of the Skraup and Doebner-von Miller reactions, starting with 2-amino-4-nitrophenol to directly construct the target molecule.[8]
Materials and Reagents:
-
2-Amino-4-nitrophenol
-
Crotonaldehyde
-
Hydrochloric Acid (concentrated)
-
Organic solvent for extraction (e.g., Toluene)
-
Ammonia solution (for neutralization)
-
Anhydrous Sodium Sulfate
Equipment:
-
Three-neck round-bottom flask with a reflux condenser and dropping funnel
-
Heating mantle
-
Stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, dissolve 2-amino-4-nitrophenol in hydrochloric acid and heat the mixture to reflux with stirring.
-
Addition of Crotonaldehyde: Slowly add crotonaldehyde dropwise to the refluxing mixture.
-
Reflux: Continue to reflux the reaction mixture for 2-3 hours.
-
Work-up and Neutralization: Cool the reaction mixture and neutralize with ammonia solution.
-
Extraction and Purification: Extract the product with an organic solvent like toluene. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents representative MIC values for nitroxoline (5-nitro-8-hydroxyquinoline), a structurally related and clinically used antimicrobial agent, to provide a benchmark for the expected activity of newly synthesized this compound derivatives.
| Microorganism | Strain | Nitroxoline MIC (µg/mL) | Reference(s) |
| Escherichia coli | ATCC 25922 | 2 - 16 | [4] |
| Klebsiella pneumoniae | Clinical Isolate | 2 - 32 | [9] |
| Pseudomonas aeruginosa | PAO1 | 8 | [3] |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 16 - 32 | [10] |
| Candida albicans | ATCC 90028 | 0.5 - 2 | [11] |
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.[1] For antimicrobial nitroquinolines, several key structural features have been identified:
-
The 8-Hydroxy Group: This group is crucial for the metal-chelating activity of these compounds. Its proximity to the ring nitrogen allows for the formation of stable complexes with metal ions, which is a primary mechanism of their antimicrobial action.[12]
-
The Nitro Group at Position 5: The presence and position of the nitro group significantly influence the electronic properties and biological activity of the molecule. It contributes to the molecule's ability to undergo bioreduction to toxic intermediates and can participate in hydrogen bonding interactions with biological targets.[4]
-
The Methyl Group at Position 2: While the primary role of the 2-methyl group in this compound derivatives is not as definitively established as the 8-hydroxy and 5-nitro groups, it can influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its overall pharmacokinetic and pharmacodynamic properties.
Conclusion and Future Directions
This compound is a valuable and readily accessible starting material for the development of novel antimicrobial agents. The synthetic protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to design and synthesize new derivatives with potentially enhanced potency and a broader spectrum of activity. The proposed synthesis of an 8-hydroxy derivative highlights a rational drug design approach based on established structure-activity relationships. Future work should focus on the synthesis of a library of derivatives with modifications at various positions of the quinoline ring to further explore the SAR and optimize the antimicrobial profile. The unique metal-chelating mechanism of action of these compounds makes them particularly attractive for overcoming existing drug resistance mechanisms.
References
- 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. (URL: )
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (URL: [Link])
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC. (URL: [Link])
- CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google P
-
Process for producing 2-methyl-5-nitroimidazole - Eureka | Patsnap. (URL: [Link])
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (URL: [Link])
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (URL: [Link])
- CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google P
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. (URL: [Link])
-
Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes | Request PDF. (URL: [Link])
-
A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids - ResearchGate. (URL: [Link])
-
Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - MDPI. (URL: [Link])
-
In Vitro Activity of Nitroxoline against Escherichia coli Urine Isolates from Outpatient Departments in Germany - PubMed Central. (URL: [Link])
-
Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC - NIH. (URL: [Link])
-
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - MDPI. (URL: [Link])
-
The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc - PMC - NIH. (URL: [Link])
-
Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed. (URL: [Link])
-
Full article: Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus - Taylor & Francis Online. (URL: [Link])
-
Full article: Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - Taylor & Francis Online. (URL: [Link])
-
Nitroxoline resistance is associated with significant fitness loss and diminishes in vivo virulence of Escherichia coli | Microbiology Spectrum - ASM Journals. (URL: [Link])
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - MDPI. (URL: [Link])
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL: [Link])
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- 1. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. iipseries.org [iipseries.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 12. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2-Methyl-5-nitroquinoline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] Its unique heterocyclic aromatic structure allows for diverse functionalization, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[3][4][5] Within this esteemed class of compounds, 2-Methyl-5-nitroquinoline emerges as a particularly intriguing starting point for the development of novel therapeutics. The strategic placement of the methyl group at the 2-position and the nitro group at the 5-position significantly influences its electronic properties and metabolic stability, making it a versatile building block for targeted drug design.[6]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols to facilitate its use in contemporary drug discovery programs.
The Quinoline Core: A Foundation for Diverse Biological Activity
The power of the quinoline scaffold lies in its ability to interact with a wide array of biological targets. The nitrogen atom within the heterocyclic ring can act as a hydrogen bond acceptor, while the planar aromatic system facilitates π-π stacking interactions with aromatic residues in proteins and nucleic acids.[5][7] This inherent versatility has been successfully exploited in the development of numerous FDA-approved drugs.
The introduction of a nitro group, as seen in this compound, can further enhance its therapeutic potential. The electron-withdrawing nature of the nitro group is often associated with potent anticancer and antimicrobial effects.[8][9] This is frequently attributed to its ability to generate reactive oxygen species (ROS) under hypoxic conditions, a characteristic of solid tumors, or its role in inhibiting specific microbial enzymes.[10]
Key Therapeutic Arenas for this compound Derivatives
Anticancer Drug Discovery
Derivatives of nitroquinolines have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[9][11] The mechanism of action is often multifaceted, involving the induction of DNA damage, modulation of key signaling pathways, and the generation of oxidative stress.[7][10]
A plausible mechanism for the anticancer activity of nitroquinoline derivatives involves their metabolic reduction to reactive intermediates that can form stable adducts with DNA, primarily with purine bases.[10] This can disrupt DNA replication and transcription, ultimately leading to apoptosis. Furthermore, the metabolic activation of these compounds can generate ROS, which can induce oxidative DNA damage and trigger cell death pathways.[10]
Experimental Protocols
Protocol 1: Synthesis of this compound via a Modified Skraup Reaction
The Skraup reaction is a classic and effective method for the synthesis of quinolines. This protocol is an adaptation for the synthesis of this compound, starting from 2-methyl-5-nitroaniline. The synthesis of a related compound, 2-methyl-6-nitroquinoline, has been reported with high yields using a similar approach.[12]
Materials:
-
2-Methyl-5-nitroaniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
An oxidizing agent (e.g., nitrobenzene or arsenic acid)
-
Sodium hydroxide (NaOH) solution
-
Methanol for recrystallization
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of 2-methyl-5-nitroaniline, glycerol, and the oxidizing agent with cooling.
-
Once the initial exothermic reaction subsides, heat the mixture under reflux for several hours to ensure the completion of the cyclization reaction.
-
Cool the reaction mixture to room temperature and cautiously pour it into a large volume of ice-cold water.
-
Neutralize the acidic solution with a sodium hydroxide solution until the crude product precipitates out.
-
Isolate the crude this compound by filtration.
-
Purify the product by recrystallization from a suitable solvent, such as methanol, to obtain the final product.
Causality Behind Experimental Choices:
-
Glycerol: Acts as the source of the α,β-unsaturated aldehyde (acrolein) required for the cyclization reaction after dehydration by sulfuric acid.
-
Concentrated Sulfuric Acid: Serves as both a catalyst and a dehydrating agent.
-
Oxidizing Agent: Is necessary to dehydrogenate the initially formed dihydroquinoline intermediate to the aromatic quinoline ring.
-
Neutralization: The addition of a base is crucial to precipitate the quinoline product, which is soluble in the acidic reaction medium.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a standard preliminary screen for potential anticancer compounds.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation
The following table presents representative cytotoxic activity data for structurally related nitroquinoline derivatives against various cancer cell lines. This data serves as a benchmark for the potential efficacy of novel compounds derived from the this compound scaffold.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) |
| Nitroquinoline Derivatives | Various Cancer Cell Lines | Varies |
Note: Specific IC₅₀ values for this compound are not widely published and would need to be determined experimentally. The data for related compounds suggests that derivatives of this scaffold can exhibit potent anticancer activity.[9]
Visualizing Pathways and Workflows
Synthetic Pathway for this compound
Caption: Synthetic route to this compound.
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for anticancer drug screening.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the FoxM1 signaling pathway.[13]
References
-
Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. (2020-08-09). Available at: [Link]
-
Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Biological activities of quinoline derivatives - PubMed. Available at: [Link]
-
Synthesis of 2-methyl-5-nitrophenol - PrepChem.com. Available at: [Link]
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - NIH. (2025-01-04). Available at: [Link]
-
Review on recent development of quinoline for anticancer activities. Available at: [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. Available at: [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available at: [Link]
-
Quinoline: An Attractive Scaffold in Drug Design - PubMed. Available at: [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Quinoline as a Privileged Scaffold in Cancer Drug Discovery - PubMed. Available at: [Link]
-
Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells - Dove Medical Press. (2015-04-08). Available at: [Link]
-
Exploring Structure-Activity: 2-Methyl-5-nitroaniline Derivatives in Drug Discovery. (2025-12-28). Available at: [Link]
-
An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed. (2017-04-20). Available at: [Link]
Sources
- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-5-nitroquinoline
Welcome to the technical support center for the synthesis of 2-Methyl-5-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, in this specific synthesis. The following question-and-answer section provides in-depth troubleshooting advice, explaining the causality behind experimental choices to enhance your synthetic success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm attempting to synthesize this compound from 3-nitroaniline and crotonaldehyde, but my yield is extremely low and I'm getting a lot of tar. What are the most likely causes?
This is a very common and expected challenge for this specific synthesis. The low yield and tar formation stem from two primary factors: the harsh conditions of the reaction (typically a Doebner-von Miller or Skraup-type synthesis) and the electronic properties of your starting material, 3-nitroaniline.
-
Reaction Vigor: The Skraup and Doebner-von Miller reactions are notoriously exothermic and can proceed with almost violent vigor if not properly controlled.[1] This uncontrolled exotherm leads to polymerization of the crotonaldehyde and decomposition of the starting materials and intermediates, resulting in significant tar formation.[2]
-
Substrate Deactivation: The nitro group on your aniline is a strong electron-withdrawing group. This significantly reduces the nucleophilicity of the aniline's amino group, making the initial, crucial Michael addition to crotonaldehyde much more difficult and sluggish.[3] This deactivation often leads to lower yields compared to syntheses with more electron-rich anilines.
To begin troubleshooting, you must first address the control of the reaction exotherm. A detailed protocol for this is provided later in this guide.
Q2: You mentioned controlling the exotherm. How can I moderate the reaction's vigor to prevent tarring?
Moderating the reaction is critical. The classic Skraup synthesis often employs a moderator to ensure a smoother reaction profile.
-
Use of a Moderator: Ferrous sulfate (FeSO₄) is a commonly used and effective moderator.[1] It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period, thus preventing the reaction from running out of control.
-
Controlled Reagent Addition: The slow, dropwise addition of concentrated acid (sulfuric or hydrochloric) to the reaction mixture with efficient stirring and external cooling (e.g., an ice bath) is essential to dissipate heat and prevent localized hotspots.[2]
The following workflow illustrates the decision-making process for troubleshooting a low-yield Doebner-von Miller reaction.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Q3: Could the purity of my 3-nitroaniline or crotonaldehyde be the issue?
Absolutely. The purity of starting materials is paramount in organic synthesis, and this reaction is no exception.
-
3-Nitroaniline: Commercial 3-nitroaniline can contain isomeric impurities or degradation products. It is highly recommended to recrystallize it from an appropriate solvent (e.g., ethanol/water) before use.
-
Crotonaldehyde: Crotonaldehyde is prone to oxidation (to crotonic acid) and polymerization upon storage. It should be freshly distilled before use to ensure it is free of these impurities, which can interfere with the reaction and contribute to tar formation.
Q4: I'm still getting a low yield after controlling the reaction and using pure starting materials. Could I be forming other isomers?
Yes, this is a very important consideration. The Skraup reaction with meta-substituted anilines is known to produce a mixture of isomers.[3] In the case of 3-nitroaniline, cyclization can occur at either of the positions ortho to the amino group (C2 or C6).
-
Cyclization at C2: Leads to the desired This compound .
-
Cyclization at C6: Leads to the isomeric byproduct 2-Methyl-7-nitroquinoline .
Therefore, your isolated "low yield" of the desired product might be accompanied by a significant amount of the 7-nitro isomer in the crude mixture. It is crucial to analyze your crude product by methods such as NMR spectroscopy or HPLC to determine the ratio of these isomers. Their similar physical properties can make separation by simple recrystallization challenging.
Q5: What are the best practices for work-up and purification to maximize my isolated yield?
A robust work-up and purification strategy is essential to isolate your product from the complex and often tarry reaction mixture.
-
Neutralization: After the reaction is complete, the mixture is strongly acidic. It must be carefully cooled and then poured onto crushed ice. This is followed by slow and careful neutralization with a base, such as a concentrated sodium hydroxide or ammonium hydroxide solution, until the solution is strongly alkaline.[4] This step precipitates the crude quinoline product.
-
Isolation: The crude product, which is often a dark solid or oil mixed with tar, can be isolated by filtration or extraction. Steam distillation is a classic and effective method for separating volatile quinolines from non-volatile tarry residues.[2]
-
Purification:
-
Recrystallization: For solid products, recrystallization is a powerful purification technique. A solvent screen should be performed to find a suitable solvent. Ethanol or methanol are often good starting points.[4]
-
Column Chromatography: If recrystallization is ineffective at separating isomeric impurities or other byproducts, silica gel column chromatography will be necessary.
-
A detailed protocol for a modified Doebner-von Miller synthesis and subsequent purification is provided below.
Protocols and Quantitative Data
Table 1: Representative Reaction Parameters for Doebner-von Miller Synthesis of Nitroquinolines
| Parameter | Condition | Rationale / Notes |
| Starting Aniline | 3-Nitroaniline | Electron-withdrawing group deactivates the ring, requiring careful control. |
| α,β-Unsaturated Carbonyl | Crotonaldehyde (freshly distilled) | Provides the atoms for the pyridine ring, leading to the 2-methyl substituent. |
| Acid Catalyst | Conc. HCl or Conc. H₂SO₄ | Catalyzes the Michael addition and subsequent cyclization steps.[5] |
| Moderator (Optional) | Ferrous Sulfate (FeSO₄) | Helps to control the exothermic nature of the reaction.[1] |
| Reaction Temperature | 100-110 °C (reflux) | Requires careful heating to initiate and sustain the reaction without excessive decomposition. |
| Reported Yields (Analogue) | 47% (uncatalyzed) for 2-methyl-6-nitroquinoline.[4] | Yields for the 5-nitro isomer are expected to be in a similar range and are highly dependent on reaction control. |
Experimental Protocol: Modified Doebner-von Miller Synthesis of this compound
This protocol is adapted from established procedures for similar nitroquinoline syntheses and incorporates best practices for managing this challenging reaction.[2][4]
Safety Precaution: This reaction is highly exothermic and involves corrosive acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
Materials:
-
3-Nitroaniline (recrystallized)
-
Crotonaldehyde (freshly distilled)
-
Concentrated Hydrochloric Acid (HCl)
-
11 N Sodium Hydroxide (NaOH) solution
-
Methanol (for recrystallization)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-nitroaniline (e.g., 10 mmol) in concentrated HCl under reflux at approximately 105 °C.
-
Reagent Addition: Slowly add crotonaldehyde (e.g., 13 mmol) dropwise from the dropping funnel over a period of at least 1-2 hours. The rate of addition should be carefully controlled to manage the exotherm.
-
Reflux: After the addition is complete, continue to heat the reaction mixture under reflux for an additional 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture onto a generous amount of crushed ice in a large beaker with stirring.
-
Slowly neutralize the acidic solution with 11 N NaOH solution until it is strongly alkaline (pH > 10). A precipitate should form.
-
-
Isolation:
-
Collect the crude precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral.
-
-
Purification:
-
Recrystallize the crude solid from methanol to remove unreacted starting materials and some impurities.
-
If isomeric byproducts are present, further purification by column chromatography may be required.
-
Reaction Mechanism
The Doebner-von Miller reaction mechanism is complex and has been a subject of debate.[5] However, it is generally accepted to proceed through the following key steps, as illustrated below.
Caption: Simplified mechanism of the Doebner-von Miller reaction for this compound synthesis.
-
Michael Addition: The reaction initiates with the conjugate (Michael) addition of the 3-nitroaniline to the α,β-unsaturated carbonyl compound, crotonaldehyde.[6]
-
Cyclization: The resulting adduct then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring.
-
Dehydration: The cyclized intermediate subsequently dehydrates to form a dihydroquinoline intermediate.
-
Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic this compound product. An oxidizing agent is often required, though in some Doebner-von Miller variations, intermediates can serve this role.
By understanding these mechanistic steps and the key factors that influence them, you can more effectively troubleshoot and optimize the synthesis of this compound.
References
- CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents.
-
Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. Available at: [Link]
-
Skraup reaction - Wikipedia. Available at: [Link]
-
Doebner–Miller reaction - Wikipedia. Available at: [Link]
-
Doebner-von Miller Synthesis. Available at: [Link]
-
2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Available at: [Link]
-
The Skraup Synthesis of Quinolines - ResearchGate. Available at: [Link]
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Methyl-5-nitroquinoline
Welcome to the technical support resource for the purification of 2-Methyl-5-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this compound from complex reaction mixtures. Here, we synthesize field-proven insights and established methodologies into a practical, question-and-answer-based format to help you navigate common purification hurdles and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The impurity profile of your crude product is intrinsically linked to your synthetic route. Most syntheses involve the nitration of 2-methylquinoline. This process can lead to several process-related impurities.[1]
-
Positional Isomers: The most significant impurities are often other nitro-substituted isomers. The nitration of 2-methylquinoline can produce a mixture of this compound and 2-methyl-8-nitroquinoline, which can be challenging to separate.[2] Depending on the precise reaction conditions, other isomers may also form in smaller amounts.
-
Unreacted Starting Material: Incomplete nitration will leave residual 2-methylquinoline in the mixture.
-
Di-nitrated Byproducts: Over-nitration can lead to the formation of dinitro-2-methylquinoline isomers.[1]
-
Residual Reagents and Solvents: Strong acids (like sulfuric acid) and nitrating agents (like nitric acid) are typically used and must be thoroughly removed during work-up.
-
Tarry Polymers: Harsh reaction conditions, particularly in classic quinoline syntheses like the Skraup reaction, can produce significant amounts of polymeric tar, which can complicate initial purification steps.[3]
Q2: I have a complex, dark, tarry crude product. What's the best first step for cleanup?
A2: For highly impure, tarry mixtures, a preliminary bulk purification step is recommended before proceeding to fine purification methods like chromatography or recrystallization.
-
Acid-Base Extraction: Since this compound is a basic compound due to the quinoline nitrogen, an acid-base extraction is highly effective. Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash with an aqueous acid solution (e.g., 1M HCl) to protonate the quinoline derivatives, pulling them into the aqueous layer and leaving non-basic tars and impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NH₄OH) to precipitate the quinoline compounds, which are then extracted back into an organic solvent.[3][4]
-
Steam Distillation: If the impurities are non-volatile tars, steam distillation can be an effective method to isolate the more volatile quinoline product. This technique is particularly useful for purifying products from Skraup-type syntheses.[5][6]
Q3: Which high-purity purification method is better: recrystallization or column chromatography?
A3: The choice depends on the specific impurity profile and the scale of your purification.[7]
-
Recrystallization is the most cost-effective and scalable method, ideal for removing small amounts of impurities from a solid product that is already moderately pure (>90%). Its success is entirely dependent on finding a suitable solvent where the solubility of this compound and its impurities differ significantly with temperature.[2]
-
Column Chromatography is more powerful for separating complex mixtures with multiple components, especially positional isomers with similar polarities.[8] While it is more resource-intensive (solvents, silica), it offers superior separation and is often necessary to achieve very high purity (>99.5%), especially when recrystallization fails.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring.[9] It allows you to quickly assess the composition of your crude mixture, track the separation of components during column chromatography, and check the purity of your recrystallized product. A typical mobile phase for analyzing nitroquinolines would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone.
Purification Protocols & Troubleshooting Guides
This section provides detailed, step-by-step methodologies for the most effective purification techniques, along with troubleshooting for common issues.
Method 1: Purification by Recrystallization
Recrystallization is a powerful technique that relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[10]
Step 1: Solvent Screening Protocol
The selection of the right solvent is the most critical step for successful recrystallization.[10]
-
Preparation: Place ~20 mg of your crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add 0.5 mL of a different test solvent. Recommended starting solvents include ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene.[2]
-
Room Temperature Solubility: Agitate the tubes and observe. The compound should be largely insoluble or only sparingly soluble at room temperature.[11] If it dissolves completely, the solvent is unsuitable.
-
High-Temperature Solubility: Gently heat the test tubes that passed the previous step in a hot water bath. The compound should dissolve completely near the solvent's boiling point. If it does not, the solvent is not suitable.[10]
-
Crystallization on Cooling: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that yields a large quantity of well-formed crystals is the best choice.[2]
-
Binary Solvents: If no single solvent is ideal, try a binary (two-solvent) system.[12] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then add a "bad" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify and then allow to cool. A common pair is Ethanol/Water.
Step 2: Detailed Recrystallization Workflow
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture on a hot plate with stirring. Continue adding the minimum amount of hot solvent until the compound just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities (like dust or tar) are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents the desired product from crystallizing prematurely on the filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystal yield.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the mother liquor.[9]
-
Drying: Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent.
Troubleshooting Recrystallization
| Problem | Probable Cause(s) | Solution(s) |
| "Oiling Out" (Product separates as a liquid instead of crystals) | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. High impurity levels can also lower the melting point. | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Seeding with a pure crystal can also induce proper crystallization.[7] |
| No Crystals Form Upon Cooling | The solution is too dilute, or the compound is too soluble in the cold solvent. | Concentrate the solution by boiling off some of the solvent and allow it to cool again. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites.[2] |
| Poor Recovery / Low Yield | Too much solvent was used. The crystals were washed with solvent that was not ice-cold. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Always wash crystals with ice-cold solvent. Cool the flask in an ice bath for an extended period (30+ min) to maximize precipitation.[11] |
Method 2: Purification by Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being carried through by a liquid mobile phase.
Step 1: Analytical TLC
-
Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane). Use a capillary tube to spot a small amount onto a TLC plate (silica gel).
-
Development: Place the plate in a developing chamber containing a pre-selected mobile phase (eluent). Start with a non-polar mixture like 9:1 Hexane:Ethyl Acetate and gradually increase the polarity (e.g., 4:1, 1:1) to find a system that gives good separation, with the target compound having an Rf value between 0.3 and 0.5.
-
Visualization: Visualize the separated spots under a UV lamp (254 nm).
Step 2: Preparative Column Chromatography Workflow
-
Column Packing: Prepare a glass column packed with silica gel as a slurry in the initial, non-polar mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 Hexane:Ethyl Acetate). Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate) to elute compounds that are more strongly adsorbed to the silica. This is known as a gradient elution.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting Column Chromatography
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation (Bands overlap) | Incorrect mobile phase polarity. Column was overloaded. Column was packed improperly. | Optimize the mobile phase using TLC first. Use less crude material for the amount of silica. Repack the column carefully, avoiding cracks or channels. |
| Compound Won't Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A final flush with a highly polar solvent (e.g., 100% ethyl acetate or methanol) can be used to elute strongly adsorbed compounds. |
| Streaking on TLC | The sample is too concentrated. The compound is acidic or basic and interacting strongly with the silica. | Dilute the sample before spotting on the TLC plate. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape. |
Purity Assessment
After purification, it is critical to assess the purity and confirm the identity of the final product.
| Technique | Purpose | Typical Conditions / Expected Results |
| HPLC | Quantitative Purity Assessment | Column: C18 reverse-phase.[13] Mobile Phase: Gradient of water and acetonitrile (MeCN), possibly with a modifier like formic acid for MS compatibility.[14] Detection: UV at ~254 nm.[1] Result: A single major peak with purity >99% (by area). |
| ¹H NMR | Structural Confirmation | Solvent: CDCl₃ or DMSO-d₆. Expected Signals: A singlet for the methyl (CH₃) group, and a series of multiplets in the aromatic region corresponding to the protons on the quinoline ring system. The spectrum should be free of significant impurity peaks. |
| Mass Spec. | Molecular Weight Confirmation | Mode: Electrospray Ionization (ESI+). Expected Ion: [M+H]⁺ corresponding to the molecular weight of this compound (C₁₀H₈N₂O₂ = 188.18 g/mol ). |
| Melting Point | Purity Indication | A sharp melting point range (e.g., within 1-2 °C) indicates high purity. Impurities typically depress and broaden the melting point range. |
Visual Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for TLC analysis during purification.
References
-
Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
- Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
-
MDPI. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Retrieved from [Link]
-
PMC. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Retrieved from [Link]
-
ResearchGate. (1992). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-5-Nitroaniline. Retrieved from [Link]
-
UMass Lowell. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
SIELC Technologies. (2018). 2-Methyl-5-nitroaniline. Retrieved from [Link]
-
MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2-Methyl-5-nitroaniline | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-5-nitroquinoline
Welcome to the technical support center for the synthesis of 2-Methyl-5-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yield and purity, and confidently troubleshoot any challenges that may arise during your experiments.
I. Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved through the Doebner-von Miller reaction, a classic and versatile method for constructing the quinoline core.[1] This reaction involves the condensation of an aniline (in this case, 3-nitroaniline) with an α,β-unsaturated carbonyl compound (such as crotonaldehyde) under acidic conditions. While robust, the Doebner-von Miller synthesis can present several challenges, including low yields, the formation of tarry byproducts, and difficulties in product purification. This guide will address these issues in a systematic, question-and-answer format.
II. Troubleshooting Guide: Common Experimental Issues and Solutions
This section is dedicated to addressing specific problems you may encounter during the synthesis of this compound. Each issue is presented with its likely root causes and actionable, step-by-step solutions.
Question 1: My reaction mixture has turned into a thick, dark, intractable tar, resulting in a very low yield. What is happening and how can I prevent this?
Answer:
This is the most common problem encountered in the Doebner-von Miller synthesis and is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, crotonaldehyde.[2] The strongly acidic environment required for the cyclization can also promote unwanted side reactions.
Causality and Prevention:
-
Polymerization of Crotonaldehyde: Under strong acid catalysis, crotonaldehyde readily self-condenses to form high molecular weight polymers, leading to the observed tar formation.
-
Harsh Reaction Conditions: High temperatures and highly concentrated acids can accelerate both the desired reaction and the undesired polymerization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tar formation.
Detailed Solutions:
-
Slow Addition of Crotonaldehyde: Instead of adding all the crotonaldehyde at once, add it dropwise to the heated acidic solution of 3-nitroaniline over an extended period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the aldehyde, minimizing its self-polymerization.[3]
-
Optimize Acid Catalyst: While strong Brønsted acids like sulfuric acid or hydrochloric acid are traditional, they can be harsh. Consider screening other acids:
-
Milder Brønsted Acids: p-Toluenesulfonic acid can be an effective alternative.
-
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄) can catalyze the reaction, sometimes under milder conditions.[2]
-
-
Temperature Control: The reaction often requires heating to proceed at a reasonable rate, but excessive temperatures will favor tar formation. Aim for the lowest temperature at which the reaction progresses, and monitor closely using Thin Layer Chromatography (TLC).
-
Biphasic Solvent System: A highly effective strategy is to use a two-phase system. The 3-nitroaniline can be dissolved in an aqueous acid phase, while the crotonaldehyde is dissolved in an immiscible organic solvent like toluene. The reaction occurs at the interface, and the low concentration of crotonaldehyde in the acidic phase drastically reduces polymerization.[2]
Question 2: My final product is contaminated with a significant amount of a partially hydrogenated impurity. How can I resolve this?
Answer:
The presence of partially hydrogenated impurities, such as 2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline, indicates incomplete oxidation of the dihydroquinoline intermediate formed during the reaction.
Causality and Prevention:
-
Inefficient Oxidizing Agent: The Doebner-von Miller reaction relies on an oxidizing agent to convert the dihydroquinoline intermediate to the aromatic quinoline. In some cases, an intermediate anil can act as the oxidant, but this is not always efficient.
-
Insufficient Reaction Time or Temperature: The oxidation step may require more forcing conditions or a longer reaction time to go to completion.
Solutions:
-
Introduce an External Oxidizing Agent: If not already in use, the addition of a mild oxidizing agent can drive the aromatization to completion. Common choices include:
-
Nitrobenzene: Often used in the related Skraup synthesis, it can also be effective here.
-
Arsenic Acid: A traditional but toxic option. Handle with extreme caution.
-
Iron(III) Chloride (FeCl₃): A more common and less hazardous choice.
-
-
Optimize Reaction Time and Temperature for Oxidation: After the initial condensation and cyclization, you may need to increase the temperature or prolong the reaction time to ensure complete oxidation. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.
-
Post-Reaction Oxidation: If you have already isolated the product and found it to be contaminated with the tetrahydroquinoline impurity, you can perform a separate oxidation step. Re-dissolve the impure product in a suitable solvent and treat it with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).
Question 3: The reaction is sluggish and gives a low conversion to the desired product. What factors should I investigate?
Answer:
Low reactivity can be a significant issue, particularly when using a deactivated aniline like 3-nitroaniline. The electron-withdrawing nitro group reduces the nucleophilicity of the amino group, slowing down the initial Michael addition step.
Causality and Optimization:
-
Deactivated Starting Material: The nitro group on the aniline ring makes it less reactive towards electrophiles.
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical for activating the carbonyl group of crotonaldehyde and facilitating the cyclization.
Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| Acid Catalyst | Screen different Brønsted and Lewis acids. | A stronger acid may be required to sufficiently activate the crotonaldehyde to react with the deactivated aniline.[4] |
| Temperature | Gradually increase the reaction temperature in small increments (e.g., 10 °C). | Higher temperatures can overcome the activation energy barrier for the reaction. Monitor for byproduct formation. |
| Reaction Time | Extend the reaction time. | Deactivated substrates often require longer reaction times for complete conversion. Monitor by TLC. |
| Catalyst Loading | If using a solid or Lewis acid catalyst, consider increasing the molar ratio. | A higher catalyst concentration may increase the reaction rate. |
III. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Doebner-von Miller reaction with 3-nitroaniline?
A1: The reaction of 3-nitroaniline with crotonaldehyde is expected to yield primarily this compound. The cyclization occurs para to the amino group.
Q2: What are some suitable purification methods for this compound?
A2: Purification can be challenging due to the presence of polar byproducts. A combination of techniques is often necessary:
-
Column Chromatography: This is a very effective method for separating the desired product from isomers and other impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective final purification step. Test various solvent systems; ethanol, methanol, or mixtures with water are often suitable.[5]
-
Acid-Base Extraction: Dissolving the crude product in an acidic aqueous solution will protonate the basic quinoline nitrogen, making it water-soluble. This allows for washing with an organic solvent to remove non-basic impurities. Subsequent basification of the aqueous layer will precipitate the purified quinoline, which can then be extracted.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., 3:1 hexanes:ethyl acetate) to track the consumption of the 3-nitroaniline and the formation of the product spot. A UV lamp is required for visualization.
Q4: What are the key safety precautions for this reaction?
A4: This reaction should be performed in a well-ventilated fume hood. Concentrated acids are highly corrosive. Crotonaldehyde is a lachrymator and is toxic. 3-Nitroaniline is also toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
IV. Experimental Protocols
Synthesis of this compound via Doebner-von Miller Reaction
This protocol is a representative procedure and may require optimization for your specific laboratory conditions.
Materials:
-
3-Nitroaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Zinc Chloride (ZnCl₂), anhydrous
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitroaniline (1 equivalent) and concentrated hydrochloric acid (3-4 equivalents).
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Addition of Crotonaldehyde: In a separate addition funnel, dissolve crotonaldehyde (1.2 equivalents) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
Catalyst Addition: After the addition of crotonaldehyde is complete, cautiously add anhydrous zinc chloride (0.5 equivalents) to the reaction mixture.
-
Reflux: Continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture over crushed ice and neutralize with a concentrated NaOH solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
The purified fractions can be combined, the solvent evaporated, and the resulting solid can be further purified by recrystallization from ethanol if necessary.
-
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.8 (s, 3H, -CH₃), ~7.5-8.8 (m, 5H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~25 (-CH₃), ~120-160 (aromatic carbons) |
| GC-MS | A single major peak with a mass-to-charge ratio (m/z) corresponding to the molecular ion [M]⁺ of 188.18 g/mol . |
| Melting Point | Literature values vary, but a sharp melting point is indicative of high purity. |
V. Concluding Remarks
The synthesis of this compound, while presenting certain challenges, can be successfully optimized by understanding the underlying chemical principles and systematically addressing potential side reactions. Careful control of reaction parameters, particularly temperature and reactant concentrations, is paramount to achieving high yields and purity. This guide provides a foundation for troubleshooting and optimizing your synthetic protocol. We encourage a methodical approach to experimentation and the use of appropriate analytical techniques to monitor and characterize your results.
VI. References
-
Doebner, O.; von Miller, W. Ber. Dtsch. Chem. Ges.1881 , 14, 2812-2817.
-
BenchChem Technical Support. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
-
BenchChem Technical Support. (2025). Technical Support Center: Optimizing Nitroquinoline Synthesis.
-
BenchChem Technical Support. (2025). Identifying and removing impurities from 2-Methyl-5-nitrophenol.
-
Wikipedia. (2023). Doebner–Miller reaction. [Link]
-
Organic Syntheses. Quinoline. [Link]
-
Krasnaya, Z. A.; et al. Russian Journal of Organic Chemistry2016 , 52(12), 1797-1803.
-
BenchChem Technical Support. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
-
Name Reactions in Organic Synthesis. Doebner-von Miller Synthesis.
-
Google Patents. CN102898366A - Method for one-step preparation of 2-methylquinoline.
-
BenchChem Technical Support. (2025). Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline.
-
MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]
-
The Royal Society of Chemistry. (2017). Supporting information.
-
Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]
-
Global Substance Registration System. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.
-
SpectraBase. (2025). 2-Methyl-5-nitro-aniline - Optional[13C NMR] - Chemical Shifts.
-
TSI Journals. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
-
BenchChem Technical Support. (2025). A Comparative Guide to Validating the Purity of Synthesized 5-Fluoro-2-methyl-8-nitroquinoline.
-
Diva-Portal.org. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
Sources
Technical Support Center: Synthesis of 2-Methyl-5-nitroquinoline
Introduction
Welcome to the technical support guide for the synthesis of 2-Methyl-5-nitroquinoline. This molecule is a critical building block in medicinal chemistry and materials science. Its synthesis, typically achieved through electrophilic nitration of 2-methylquinoline, presents several challenges related to regioselectivity and the formation of undesired side products. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed analytical protocols to help researchers identify and mitigate the formation of common impurities, thereby ensuring the synthesis of a high-purity target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
The most prevalent method is the direct nitration of 2-methylquinoline using a mixture of concentrated nitric acid and sulfuric acid. The primary challenge is controlling the regioselectivity of the nitration. The quinoline ring is an electron-deficient system, but the methyl group at the 2-position is an activating group. Electrophilic substitution can occur at multiple positions on the benzene ring portion of the quinoline, leading to a mixture of isomers.
Q2: What are the most common side products in this synthesis?
The most frequently encountered side products are positional isomers of the desired product. These include 2-Methyl-8-nitroquinoline and, to a lesser extent, 2-Methyl-6-nitroquinoline and 2-Methyl-7-nitroquinoline. Under harsh reaction conditions (e.g., high temperatures or prolonged reaction times), dinitration can also occur, leading to products like 2-methyl-5,7-dinitroquinoline.
Q3: Why is temperature control so critical during the nitration step?
Temperature control is paramount for two main reasons. Firstly, the nitration of quinoline is a highly exothermic reaction. Poor temperature control can lead to a runaway reaction, posing a significant safety risk.[1] Secondly, higher temperatures provide the activation energy needed to overcome the kinetic barrier for the formation of less-favored isomers and dinitrated products, thus reducing the selectivity and yield of the desired this compound.
Troubleshooting Guide: Side Product Identification
This section addresses specific issues you may encounter during your synthesis and provides actionable steps for identification and resolution.
Problem 1: My reaction produced a mixture of isomers that are difficult to separate.
Possible Cause: The nitration conditions were not optimal, leading to a loss of regioselectivity. The methyl group directs nitration to the 5- and 7-positions, while the pyridine nitrogen deactivates the ring, particularly at the 8-position. However, the strong acidic medium can protonate the quinoline nitrogen, altering these directing effects and resulting in a mixture of 5-nitro and 8-nitro isomers.
Troubleshooting & Identification Protocol:
-
Initial Assessment (TLC/HPLC): Begin by running a Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) of your crude product. Multiple spots/peaks indicate the presence of isomers or other impurities.
-
Mass Spectrometry (MS): Obtain a mass spectrum of the crude mixture. Isomeric products will have the same mass-to-charge ratio (m/z) as the desired product (C10H8N2O2, Exact Mass: 174.06). This confirms that the primary impurities are isomers.[2]
-
NMR Spectroscopy for Structural Elucidation: Nuclear Magnetic Resonance (NMR) is the most definitive technique for distinguishing between positional isomers.[3]
-
Sample Preparation: Prepare a solution of your purified isomeric mixture in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
¹H NMR Analysis: The key to differentiating the 5-nitro and 8-nitro isomers lies in the coupling patterns and chemical shifts of the protons on the benzene ring.
-
This compound: Expect to see a characteristic set of three aromatic protons. The proton at the 6-position (H6) will typically be a doublet of doublets, coupled to H7 and H8.
-
2-Methyl-8-nitroquinoline: The proton at the 7-position (H7) will be a triplet (or doublet of doublets with similar coupling constants), coupled to H5 and H6. The chemical shifts will also differ significantly due to the varying anisotropic effects of the nitro group.
-
-
Advanced NMR (COSY/NOESY): If ¹H NMR is ambiguous, 2D NMR experiments like COSY (Correlation Spectroscopy) can confirm proton-proton coupling networks, while NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlations, for example, between the methyl group protons and the proton at the 8-position, which would be absent in the 5-nitro isomer.[4]
-
Problem 2: I've isolated a side product with a higher molecular weight than my target compound.
Possible Cause: This is a strong indication of dinitration. The initial nitro group is strongly deactivating, but under forcing conditions (excess nitrating agent, high temperature), a second nitro group can be added to the ring.
Troubleshooting & Identification Protocol:
-
Mass Spectrometry (MS): An m/z value corresponding to C10H7N3O4 (Exact Mass: 219.04) will confirm the presence of a dinitrated product.
-
NMR Spectroscopy: The ¹H NMR spectrum will show fewer aromatic protons (typically two on the nitrated ring) with chemical shifts significantly downfield due to the strong electron-withdrawing effect of two nitro groups.
-
Review Reaction Conditions: To prevent dinitration, carefully control the stoichiometry of the nitrating agent (use of 1.0-1.1 equivalents of nitric acid is recommended) and maintain a low reaction temperature (typically 0-10 °C).
Data Summary: Expected NMR Shifts
For quick reference, the following table summarizes typical ¹H NMR chemical shift ranges for key protons in chloroform-d. Actual values may vary based on solvent and concentration.
| Compound | H-3 | H-4 | H-6 | H-7 | H-8 |
| This compound | ~7.4 ppm (d) | ~8.1 ppm (d) | ~8.2 ppm (dd) | ~7.7 ppm (t) | ~8.9 ppm (dd) |
| 2-Methyl-8-nitroquinoline | ~7.5 ppm (d) | ~8.2 ppm (d) | ~7.6 ppm (d) | ~7.5 ppm (t) | - |
Visual Workflow Guides
The following diagrams illustrate the key reaction pathways and a recommended workflow for troubleshooting side product formation.
Reaction Pathway and Potential Side Products
Caption: Synthesis pathway showing the formation of the desired product and major side products based on reaction conditions.
Troubleshooting Workflow for Impurity Identification
Caption: A step-by-step decision tree for identifying unknown side products using standard analytical techniques.
References
-
Doebner-Miller reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2022). IIP Series. [Link]
-
Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. (1998). PubMed. [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry. [Link]
-
Skraup reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). ResearchGate. [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2019). PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
separation of 2-Methyl-5-nitroquinoline and 2-Methyl-8-nitroquinoline isomers
Technical Support Center: Isomer Separation
Introduction for the Scientist
The separation of positional isomers like 2-Methyl-5-nitroquinoline and 2-Methyl-8-nitroquinoline is a persistent challenge in organic synthesis and purification. Their nearly identical molecular weights and similar physicochemical properties often lead to co-elution in chromatography and co-crystallization, complicating the isolation of pure compounds. This guide provides a centralized resource of frequently asked questions and troubleshooting protocols designed for researchers, chemists, and process development professionals. Here, we dissect the underlying principles of separation and offer practical, field-tested solutions to overcome common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and 2-Methyl-8-nitroquinoline so challenging?
The primary difficulty lies in their structural similarity. As positional isomers, they share the same molecular formula (C₁₀H₈N₂O₂) and molecular weight (188.19 g/mol )[1][2]. This results in very similar physical properties, such as polarity, solubility, and vapor pressure, making conventional separation techniques less effective. The nitration of 2-methylquinoline typically produces a mixture of these two isomers, making their separation a common and critical downstream step[3][4].
Q2: What are the key physicochemical differences to exploit for separation?
While their bulk properties are similar, subtle differences in their molecular geometry and electronic structure can be leveraged.
-
Dipole Moment: The position of the electron-withdrawing nitro group relative to the quinoline nitrogen and the electron-donating methyl group results in different molecular dipole moments. The 8-nitro isomer, with its peri-interaction between the nitro group and the nitrogen lone pair, exhibits distinct electronic and steric characteristics compared to the 5-nitro isomer. These differences can be exploited in chromatography by selecting stationary phases that are sensitive to molecular polarity and shape.
-
Crystal Packing: The two isomers will have different solid-state crystal lattice energies and packing efficiencies. This can lead to differences in melting points and, more importantly, solubility in specific solvents, which is the basis for separation by fractional crystallization[5][6].
-
Basicity: The position of the nitro group influences the pKa of the quinoline nitrogen. The 8-nitro group, being closer to the nitrogen atom, may have a more pronounced electronic effect on its basicity than the 5-nitro group. This difference can be exploited by forming salts (e.g., hydrochlorides), which often have significantly different solubilities[7].
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-Methyl-8-nitroquinoline | Rationale for Separation |
| Molecular Formula | C₁₀H₈N₂O₂[1] | C₁₀H₈N₂O₂[2] | Identical; not useful for separation. |
| Molecular Weight | 188.18 g/mol [1] | 188.19 g/mol [2] | Identical; not useful for separation. |
| Melting Point | Data not readily available | 138 - 141 °C[2] | A significant difference in melting points suggests distinct crystal packing, which can be exploited in crystallization. |
| Solubility | Likely soluble in organic solvents | Soluble in ether, benzene, methanol, ethanol | Subtle differences in solubility profiles across a range of solvents are key to developing a fractional crystallization protocol. |
| Predicted logP | 2.97[1] | 2.45[8] | The difference in the octanol/water partition coefficient suggests a basis for separation using reverse-phase HPLC. |
Q3: What are the primary methods for separating these isomers?
The two most effective methods are High-Performance Liquid Chromatography (HPLC) and Fractional Crystallization.
-
HPLC is excellent for both analytical-scale quantification and preparative-scale isolation. The choice of stationary phase is critical for exploiting subtle differences in polarity and aromatic interactions[9].
-
Fractional Crystallization is a powerful and scalable technique for bulk purification. It often involves converting the isomers into derivatives, such as salts, to amplify the differences in their solubility in a specific solvent system[7][10].
Q4: How can I confirm the identity and purity of the separated isomers?
Once separated, the identity of each isomer must be confirmed unequivocally.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer due to the different substitution patterns.
-
Mass Spectrometry (MS): While both isomers have the same molecular weight, MS coupled with a chromatographic inlet (e.g., GC-MS or LC-MS) confirms the mass and provides retention time data for purity assessment.
-
Melting Point Analysis: A sharp melting point close to the literature value (for the 8-nitro isomer) indicates high purity[2].
Part 2: Troubleshooting and Protocols
This section provides detailed troubleshooting guides for the most common separation techniques.
Guide 1: High-Performance Liquid Chromatography (HPLC)
Root Cause Analysis: This issue stems from insufficient differential interaction between the isomers and the stationary phase. Standard C18 columns may not provide the necessary selectivity, as the separation mechanism is based primarily on hydrophobicity, which is very similar for both molecules.
Solution Strategy: To improve resolution, you must introduce a secondary separation mechanism beyond simple hydrophobicity. Utilizing a stationary phase capable of π-π interactions is highly effective for aromatic, nitro-substituted compounds.
Detailed Protocol: HPLC Method Development Starting Point
-
Column Selection:
-
Primary Recommendation: Phenyl-Hexyl column (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, Waters XBridge BEH Phenyl). The phenyl groups in the stationary phase provide π-π interactions, which are highly sensitive to the electron density of the aromatic rings of the isomers—a key point of difference[11].
-
Alternative: Standard C18 or C8 column for initial screening.
-
-
Mobile Phase:
-
Solvent A: Deionized Water
-
Solvent B: Methanol (preferred over acetonitrile for phenyl columns to maximize π-π interactions)[11].
-
Initial Gradient: Start with a shallow gradient to screen for selectivity.
-
Time 0 min: 60% B
-
Time 20 min: 80% B
-
Time 22 min: 60% B
-
Time 25 min: 60% B
-
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column).
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Troubleshooting Steps:
-
If resolution is still poor: Decrease the gradient slope (e.g., extend the gradient time to 30 or 40 minutes). This gives the molecules more time to interact with the stationary phase.
-
If peaks are too broad: Ensure the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.
-
To change selectivity: Try substituting methanol with acetonitrile. While methanol is often better for π-π interactions, acetonitrile can sometimes provide a unique selectivity profile[11].
-
Guide 2: Fractional Crystallization
Root Cause Analysis: The solubilities of the neutral isomers are too similar in common organic solvents for effective separation. To overcome this, you must significantly alter the physicochemical properties of one isomer relative to the other.
Solution Strategy: Convert the isomers into their hydrochloride salts. The subtle difference in the basicity of the quinoline nitrogen, influenced by the nitro group's position, is amplified in the salt form. This leads to a more significant difference in crystal lattice energy and solubility, enabling selective precipitation. A patent for the separation of 5-nitroquinoline and 8-nitroquinoline has successfully used this approach[7].
Detailed Protocol: Separation via Hydrochloride Salt Crystallization (Adapted from methodology for similar isomers[7])
-
Salt Formation:
-
Dissolve the crude isomer mixture (e.g., 10 g) in a suitable organic solvent like isopropanol or ethyl acetate (e.g., 100 mL).
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol while stirring.
-
Stir for 1-2 hours. The hydrochloride salts will precipitate.
-
Collect the mixed salts by filtration and dry them under vacuum.
-
-
Selective Crystallization:
-
Solvent System: The key to this separation is using a highly selective solvent. Wet dimethylformamide (DMF) has proven effective for nitroquinoline isomers[7]. Prepare "Wet DMF" by mixing 99 parts DMF with 1 part water (v/v).
-
Suspend the dried hydrochloride salt mixture in the Wet DMF (e.g., 15-20 mL per gram of salt).
-
Heat the slurry with stirring to near boiling (approx. 95-100 °C) until all solids dissolve.
-
Allow the solution to cool slowly and undisturbed to room temperature. One of the isomer hydrochlorides should selectively crystallize. The slower the cooling, the higher the purity of the crystals.
-
Let the mixture stand for several hours or overnight to maximize crystal growth.
-
-
Isolation and Purification:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate or isopropanol to remove any residual mother liquor.
-
Dry the crystals. At this stage, you have the pure hydrochloride salt of one isomer.
-
-
Regeneration of the Free Base:
-
Suspend the pure hydrochloride salt in water.
-
Slowly add a saturated solution of a mild base, such as sodium bicarbonate (NaHCO₃), until the pH is neutral to slightly basic (pH 7-8).
-
The pure free base isomer will precipitate out of the aqueous solution.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.
-
-
Purity Analysis:
-
Check the purity of the isolated isomer using the HPLC method described above and confirm its identity with NMR and melting point analysis. The mother liquor can be further processed to isolate the second isomer.
-
References
-
MOLBASE. (n.d.). This compound. Retrieved from MOLBASE Encyclopedia. [Link]
-
Cheméo. (n.d.). Chemical Properties of Quinoline, 2-methyl-8-nitro- (CAS 881-07-2). Retrieved from Cheméo. [Link]
-
Hunan Univ. (2012). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Eureka | Patsnap. [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Nitroquinoline on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]
- United States Patent US2732393A. (1956). Separation of position isomers.
- European Patent EP0858998A1. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
- Hunan Univ. (2009). Preparation method of 2-methyl-8-aminoquinoline.
-
Velson, J. (2015). Which methods do chemical engineers use to separate isomers? Quora. [Link]
- GEA Niro PT BV. (2011). Process for crystallizing and separating different diisocyanate isomers.
- Hunan Univ. (2014).
-
Mehmood, T., & Mushtaq, S. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. PMC. [Link]
-
Sludger. (2019). Separation of isomers by selective seeding and crystallisation? Sciencemadness Discussion Board. [Link]
-
IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Retrieved from IIP Series. [Link]
- Hunan Univ. (2012).
-
Mehmood, T., & Mushtaq, S. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Journal of Population Therapeutics and Clinical Pharmacology, 30(17). [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from MicroSolv. [Link]
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from Agilent. [Link]
-
Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from Brieflands. [Link]
Sources
- 1. This compound|23877-94-3 - MOLBASE Encyclopedia [m.molbase.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 5. EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents [patents.google.com]
- 6. iscientific.org [iscientific.org]
- 7. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 8. Quinoline, 2-methyl-8-nitro- (CAS 881-07-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 10. US2732393A - Separation of position isomers - Google Patents [patents.google.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Recrystallization Techniques for 2-Methyl-5-nitroquinoline
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Methyl-5-nitroquinoline. It provides foundational knowledge, a detailed experimental protocol, and a robust troubleshooting guide to address common challenges encountered during the recrystallization process. Our approach is rooted in explaining the causal mechanisms behind experimental choices to empower users with the ability to adapt and optimize their purification strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the principles and strategies of recrystallization as applied to this compound.
Q1: What is the fundamental principle of recrystallization and why is it effective?
Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The core principle is based on the fact that the solubility of most solids in a liquid solvent increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound (this compound) completely at a high temperature (near the solvent's boiling point) but only sparingly at a low temperature (e.g., 0-4 °C).[2] Impurities, ideally, either remain insoluble in the hot solvent (and can be filtered out) or are soluble even in the cold solvent (and remain in the liquid phase, or "mother liquor," after crystallization).[2] As the hot, saturated solution is allowed to cool, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals nucleate and grow, leaving the soluble impurities behind in the solvent.[3][4]
Q2: How do I select the best solvent for this compound?
Solvent selection is the most critical step for successful recrystallization.[1] The "like dissolves like" principle is a useful starting point.[2] this compound is a polar molecule due to the presence of the electron-withdrawing nitro group and the nitrogen atom in the quinoline ring system. Therefore, polar organic solvents are generally good candidates.[2]
An ideal solvent should exhibit a steep solubility curve for the compound.[2] Based on protocols for structurally similar nitro- and methyl-substituted quinolines, the following solvents are recommended for initial screening[5]:
-
Alcohols (Methanol, 95% Ethanol, Isopropyl Alcohol)
-
Ketones (Acetone)
The selection process involves small-scale solubility tests to find a solvent that dissolves the crude material when hot but yields a high recovery of crystals upon cooling.[3]
Q3: When should I use a single-solvent versus a mixed-solvent system?
A single-solvent system is preferred when a solvent can be found that meets all the ideal criteria.[2] However, it is common that no single solvent is perfect. A mixed-solvent system (also called a solvent-antisolvent system) is employed when the compound is excessively soluble in one solvent (the "good" solvent) even at low temperatures, and poorly soluble in another (the "poor" or "anti-solvent") even at high temperatures.[2][6]
The procedure involves dissolving the crude this compound in a minimal amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes persistently cloudy (turbid), indicating the saturation point has been reached.[7] A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly to induce crystallization.[7] Common mixed-solvent pairs for polar compounds include combinations like Ethanol/Water or Dichloromethane/Hexane.[5]
Q4: What is a "seed crystal" and how do I use it to induce crystallization?
A seed crystal is a small, pure crystal of the substance being purified. It is used to initiate crystallization when a solution becomes supersaturated but crystals do not form spontaneously.[8] This failure to crystallize can occur if there are no nucleation sites for crystals to begin growing.[8]
To use this technique, simply drop a single, tiny seed crystal into the cooled, supersaturated solution. The seed provides a pre-formed template onto which other molecules can deposit, triggering the crystallization process.[9] If you do not have a pure seed crystal saved from a previous batch, you can sometimes create one by dipping a glass stirring rod into the solution, removing it, allowing the solvent to evaporate from the tip to leave a small solid residue, and then re-inserting the rod into the solution.[9]
Part 2: Standard Recrystallization Protocol for this compound
This section provides a detailed, step-by-step methodology for the purification of this compound. A summary of potential solvents for screening is also provided.
Solvent Screening Parameters
Before beginning the full-scale procedure, it is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent pair.
| Solvent Candidate | Polarity | Boiling Point (°C) | Rationale & Considerations |
| Ethanol (95%) | Polar | ~78 | Often a good starting point for polar nitroaromatics; readily available and effective.[2][5] |
| Methanol | Polar | ~65 | Similar to ethanol but more volatile; its lower boiling point can help prevent "oiling out".[5] |
| Isopropyl Alcohol | Polar | ~82 | Another effective alcohol with a slightly higher boiling point.[5] |
| Acetone | Polar Aprotic | ~56 | A strong solvent, may show high solubility even when cold, potentially reducing yield.[5] |
| Ethyl Acetate/Hexane | Mixed (Polar/Nonpolar) | Variable | A common mixed-solvent system. Ethyl acetate is the "good" solvent, hexane is the "anti-solvent". |
Experimental Workflow
The following protocol outlines the standard procedure for single-solvent recrystallization.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Add Solvent: Add a small amount of the selected solvent to the flask and, while stirring, heat the mixture to a gentle boil on a hot plate.
-
Achieve Saturation: Continue adding the solvent in small portions until the solid has just completely dissolved. Crucially, use the minimum amount of boiling solvent necessary to achieve dissolution. Adding too much solvent is the most common cause of poor yield.[8][9]
-
(Optional) Hot Filtration: If insoluble impurities are visible in the hot solution, they must be removed by filtering the solution while it is still hot. Pre-heat a separate flask and a funnel (stemless or short-stemmed) to prevent premature crystallization during this step.[2]
-
Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can cause the compound to precipitate with trapped impurities.[1][10]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[5]
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[5]
-
Wash Crystals: With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[2][9] Using solvent that is not ice-cold will redissolve some of your product and lower the yield.[9]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass or weighing dish to dry completely. The purity and melting point can now be assessed.
Recrystallization Workflow Diagram
Caption: Generalized workflow for the purification of this compound by recrystallization.
Part 3: Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues that may arise during the recrystallization of this compound.
Problem 1: The compound "oils out" instead of forming crystals.
-
Question: I see an oily liquid forming at the bottom of my flask instead of solid crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, forming a liquid phase that is immiscible with the solvent. This typically happens when the melting point of the compound is lower than the boiling point of the chosen solvent.[2][8] High concentrations of impurities can also depress the melting point, contributing to this issue.[2]
-
Solutions:
-
Add More Solvent: Re-heat the solution to dissolve the oil completely. Then, add a small amount of additional hot solvent to lower the solution's saturation temperature. This ensures that crystallization will begin at a temperature below the compound's melting point.[2][10]
-
Slow Down Cooling: Very slow cooling can favor crystal formation over oiling out. Try insulating the flask to ensure the temperature drops as gradually as possible.[8]
-
Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a new solvent with a lower boiling point or switch to a mixed-solvent system.[2]
-
Problem 2: No crystals form, even after cooling in an ice bath.
-
Question: My solution is clear and cold, but no solid has formed. What went wrong?
-
Answer: This is a common issue that can be attributed to two primary causes: either too much solvent was used, or the solution is supersaturated.[8] If too much solvent was added during the dissolution step, the solution may not be saturated even at low temperatures.[10] Alternatively, a supersaturated solution may lack a nucleation site to initiate crystal growth.[9]
-
Solutions:
-
Induce Crystallization: Try scratching the inside surface of the flask just below the liquid level with a clean glass rod. The microscopic scratches on the glass provide a rough surface that can act as a nucleation point.[2][9] Alternatively, add a seed crystal if one is available.[8]
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[8] Gently heat the solution again and boil off a portion of the solvent to increase the concentration. Then, repeat the slow cooling process.[10]
-
Cool Further: If crystals still do not appear, try cooling the solution in an ice-salt bath to achieve a lower temperature.[2]
-
Problem 3: The final yield of recrystallized product is very low.
-
Question: I only recovered a small fraction of my starting material. Where did my product go?
-
Answer: A low yield indicates that a significant amount of your product was lost during the procedure. There are several potential causes for this loss.
-
Common Causes & Solutions:
-
Excess Solvent: Using more than the minimum amount of hot solvent to dissolve the crude product is the most frequent cause of low recovery. A significant portion of the compound will remain dissolved in the mother liquor even after cooling.[2][9] Solution: Always use the absolute minimum volume of boiling solvent required.[9]
-
Improper Washing: Washing the collected crystals with solvent that is not ice-cold, or using too large a volume of wash solvent, will redissolve a portion of your purified product.[2][9] Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[2]
-
Premature Crystallization: If you performed a hot filtration, the product may have crystallized prematurely in the funnel, leading to product loss. Solution: Ensure that the funnel and receiving flask are pre-heated before filtering the hot solution.[2]
-
Incomplete Cooling: Not cooling the solution for a sufficient time in an ice bath can result in a lower yield, as more product remains dissolved at warmer temperatures. Solution: Allow the flask to sit in an ice bath for at least 30 minutes before filtration.
-
Troubleshooting Decision Flowchart
Caption: A decision-making flowchart for troubleshooting common recrystallization problems.
References
- BenchChem. Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
- MOLBASE. This compound | 23877-94-3.
- BenchChem. Solvent selection for effective recrystallization of nitroaromatic compounds.
- University of California, Irvine. Recrystallization.
- Google Patents. CN103664892B - The crystallization of quinoline.
- LookChem. Purification of Quinoline - Chempedia.
- University of Colorado Boulder. Recrystallization1.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem. Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- University of York. Problems with Recrystallisations.
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- National Institute of Technology, Rourkela. SOP: CRYSTALLIZATION.
- Chemistry LibreTexts. 2.1: RECRYSTALLIZATION.
- Longdom Publishing. Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography for Purifying 2-Methyl-5-nitroquinoline
Welcome to the technical support center for the purification of 2-Methyl-5-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatographic purification of this compound. Here, we move beyond simple protocols to explain the reasoning behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.
Introduction to the Purification Challenge
The synthesis of this compound, often through the nitration of 2-methylquinoline, typically yields a mixture of constitutional isomers, primarily the desired this compound and the closely related 2-Methyl-8-nitroquinoline.[1][2] Due to their similar polarities and structures, separating these isomers can be challenging. This guide provides a systematic approach to achieving high purity of the target compound using silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is column chromatography the preferred method for purifying this compound?
A1: Column chromatography is highly effective for separating compounds with different polarities.[3][4] In the case of this compound, it allows for the separation of the desired product from less polar starting materials and more polar byproducts, as well as the critical separation from its isomers. While other methods like recrystallization can be useful, chromatography often provides superior resolution for complex mixtures.[5]
Q2: What are the most common impurities I should expect?
A2: The primary impurities are typically positional isomers, with 2-Methyl-8-nitroquinoline being the most significant.[1][2] Depending on the reaction conditions, you may also have unreacted 2-methylquinoline and dinitrated byproducts.
Q3: Is this compound stable on silica gel?
A3: Nitroaromatic compounds are generally stable on silica gel under standard chromatographic conditions.[6][7][8][9] However, silica gel is slightly acidic, which can sometimes cause issues with very acid-sensitive compounds. For this compound, significant degradation on a standard silica gel column is not commonly reported. A simple way to check for stability is to spot your crude material on a TLC plate, let it sit for an hour, and then develop it to see if any new spots (degradation products) have appeared.
Q4: Can I use a different stationary phase?
A4: While silica gel is the most common and cost-effective choice, other stationary phases can be used. Alumina (neutral or basic) can be an alternative, especially if you suspect compound degradation on acidic silica. For more challenging separations, reversed-phase silica (like C18) with a polar mobile phase could also be explored, though this is less common for this type of compound in preparative scale work.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Solutions & Explanations |
| Poor Separation of Isomers (this compound and 2-Methyl-8-nitroquinoline) | 1. Inappropriate Mobile Phase Polarity: The solvent system is not providing enough selectivity. | Optimize the Mobile Phase: A standard hexane/ethyl acetate system is a good starting point. If co-elution occurs, try decreasing the polarity (increasing the hexane percentage) to increase the retention time and allow for better separation. Small, incremental changes are key. A solvent system that gives an Rf of ~0.2-0.3 for the target compound on TLC is often a good starting point for column chromatography.[5][10] |
| 2. Column Overloading: Too much sample has been loaded onto the column. | Reduce the Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. Overloading leads to broad bands and poor resolution. | |
| 3. Improper Column Packing: Channels or cracks in the silica bed are causing uneven solvent flow. | Repack the Column: Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Tapping the column gently as the silica settles can help create a homogenous bed.[3] | |
| Compound is Not Eluting from the Column | 1. Mobile Phase is Not Polar Enough: The solvent system is too weak to move the compound. | Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise gradient. For example, after eluting with 10% ethyl acetate in hexane for several column volumes, you can switch to 15% or 20%.[5] |
| 2. Strong Adsorption to Silica: The compound may be interacting strongly with the stationary phase. | Consider a More Polar Eluent: If a hexane/ethyl acetate system is insufficient, a small amount of a more polar solvent like methanol can be added to the mobile phase (e.g., 1-2%). However, be aware that this can sometimes lead to the elution of highly polar impurities as well. | |
| Streaking or "Tailing" of the Compound Spot on TLC/Column | 1. Compound is Too Concentrated: The sample is too concentrated when spotted on the TLC plate or loaded onto the column. | Dilute the Sample: Ensure the sample is sufficiently diluted before TLC analysis and is loaded onto the column in a minimal amount of solvent.[11] |
| 2. Acidic/Basic Nature of Compound/Impurities: The quinoline nitrogen is basic and can interact with the acidic silanol groups on the silica surface, leading to tailing. | Add a Modifier to the Mobile Phase: A small amount of a basic modifier like triethylamine (~0.1-1%) can be added to the mobile phase to neutralize the acidic sites on the silica gel and improve the peak shape. | |
| Low Yield of Purified Product | 1. Compound Degradation on the Column: Although less common for this compound, it is a possibility. | Perform a Stability Test: As mentioned in the FAQs, check for stability on a TLC plate first. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina. |
| 2. Incomplete Elution: The column run was stopped prematurely. | Flush the Column: After your product has eluted, flush the column with a much more polar solvent (e.g., 50% or 100% ethyl acetate) and check these fractions by TLC to ensure no product was left behind. | |
| 3. Mechanical Loss: Product lost during transfer, filtration, or solvent removal. | Careful Handling: Ensure all transfers are quantitative by rinsing glassware with the appropriate solvent. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the purification of this compound.
Thin-Layer Chromatography (TLC) Analysis
Objective: To determine the optimal mobile phase for separation.
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Procedure:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the dissolved mixture onto the baseline of a TLC plate.
-
Develop the plate in a TLC chamber with a starting solvent system of 80:20 Hexane:Ethyl Acetate .
-
Visualize the plate under UV light (254 nm).
-
Analysis:
-
The goal is to have the spot for this compound at an Rf value of approximately 0.2-0.3 .[5][10]
-
If the spots are too high (high Rf), increase the proportion of hexane (e.g., 90:10 Hexane:Ethyl Acetate).
-
If the spots are too low (low Rf), increase the proportion of ethyl acetate (e.g., 70:30 Hexane:Ethyl Acetate).
-
Crucially, ensure there is visible separation between the spot of your target compound and other major impurities.
-
-
Column Preparation and Packing
Caption: Workflow for Column Preparation and Packing.
Sample Loading
-
Dry Loading (Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading:
-
Dissolve your crude product in the absolute minimum amount of the mobile phase.
-
Using a pipette, carefully add the solution to the top of the column, taking care not to disturb the silica bed.
-
Drain the solvent until the sample is loaded onto the silica, then carefully add the mobile phase.
-
Elution and Fraction Collection
Caption: Elution and Fraction Collection Workflow.
-
Begin eluting the column with the solvent system determined from your TLC analysis.
-
Collect the eluent in a series of numbered test tubes or flasks.
-
Periodically, spot fractions onto a TLC plate to monitor the separation. Co-spot with your crude mixture to identify the location of your product.
-
Once the desired compound begins to elute, continue collecting fractions until it is no longer detected by TLC.
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
References
- Google Patents. (n.d.). Purification method of 2-methyl quinoline.
-
How to run column chromatography. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
-
Student Doctor Network Forums. (2017). Organic chemistry TLC. Retrieved from [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
- Google Patents. (n.d.). Separation of 5-nitroquinoline and 8-nitroquinoline.
-
University of Illinois Chicago. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
-
ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3. (n.d.). Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Column Chromatography. Retrieved from [Link]
-
Stream Peak. (2025). Using Silica Gel to Control Moisture in Pharmaceutical Packaging. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Reversed phase thin layer chromatography of five co-administered drugs with surfactant modified solvent systems. Retrieved from [Link]
-
StabilityHub. (2023). Desiccant Impact on Stability. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
Colorcon. (2024). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability. Retrieved from [Link]
-
YouTube. (2022). Column Chromatography. Retrieved from [Link]
-
ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
-
Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
-
MDPI. (2022). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
- Google Patents. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
Sources
- 1. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. magritek.com [magritek.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Silica Gel in Pharmaceutical Packaging for Moisture Control [streampeak.com.sg]
- 6. The Role of Desiccants in Pharmaceutical Stability Streampeak Group [streampeakgroup.com]
- 7. stabilityhub.com [stabilityhub.com]
- 8. colorcon.com [colorcon.com]
- 9. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 10. youtube.com [youtube.com]
- 11. community.wvu.edu [community.wvu.edu]
managing byproduct formation during nitration of 2-methylquinoline
Answering the user's request.
Technical Support Center: Nitration of 2-Methylquinoline
From the Lab of a Senior Application Scientist
Welcome to the technical support center for the nitration of 2-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this crucial electrophilic aromatic substitution. The inherent electronic properties of the quinoline scaffold present unique challenges in controlling regioselectivity and minimizing byproduct formation. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
Core Principles: The Chemistry of 2-Methylquinoline Nitration
The nitration of 2-methylquinoline is not as straightforward as the nitration of a simple benzene ring. The reaction is governed by the electronic nature of the quinoline nucleus, which is significantly influenced by the reaction conditions.
Under strongly acidic conditions, such as the classic mixed acid (HNO₃/H₂SO₄) method, the nitrogen atom of the quinoline ring is protonated to form the quinolinium ion. This protonation has a profound effect on the molecule's reactivity. The pyridinium portion of the molecule becomes strongly electron-withdrawing and is thus highly deactivated towards electrophilic attack. Consequently, the electrophile (the nitronium ion, NO₂⁺) is directed to the carbocyclic (benzene) ring.
Even within the carbocyclic ring, the positions are not equally reactive. Electrophilic substitution preferentially occurs at the 5- and 8-positions, which are the α-positions relative to the ring fusion and are the most activated sites in the deactivated ring system.[1][2] This typically results in a mixture of 5-nitro-2-methylquinoline and 8-nitro-2-methylquinoline.[1][2] The methyl group at the 2-position has a minor electronic directing effect on the carbocyclic ring but does not fundamentally change this preference.
Caption: Mechanism of 2-methylquinoline nitration under acidic conditions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Question 1: My primary products are a nearly 1:1 mixture of 5- and 8-nitro-2-methylquinoline. How can I improve the selectivity for one isomer?
Answer: This is the most common outcome and is rooted in the fundamental mechanism of the reaction. The electronic preference for the 5- and 8-positions is very similar.[1] However, you can influence the ratio to a degree by carefully controlling the reaction conditions.
-
Causality: The 8-position is sterically hindered by the peri-hydrogen at the 1-position of the quinoline ring. Increasing the steric bulk of the reaction environment or the kinetic energy of the system can modulate the 5/8-isomer ratio.
-
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature (e.g., to -5°C to 0°C) often slightly favors the formation of the thermodynamically more stable 8-nitro isomer by allowing more time for the electrophile to overcome the steric hindrance.[3] Conversely, higher temperatures may favor the kinetically preferred 5-nitro isomer, though this can also increase byproduct formation.
-
Acid Concentration: The composition of the mixed acid can have an impact. Using a higher proportion of sulfuric acid can increase the concentration of the nitronium ion, but subtle changes in the viscosity and solvation sphere of the electrophile can alter steric accessibility to the 8-position. Experiment with varying the H₂SO₄:HNO₃ ratio.
-
Alternative Nitrating Systems: While mixed acid is standard, exploring other nitrating agents could provide different selectivity profiles. Systems like N-nitrosaccharin have been used for nitrating heterocycles, although they may have their own substrate limitations.[4]
-
Question 2: I am observing the formation of dinitro byproducts. How can I prevent this over-nitration?
Answer: The formation of dinitro compounds indicates that the reaction conditions are too harsh or the reaction time is too long, allowing for a second nitration event on the initially formed mononitro product.
-
Causality: The first nitro group deactivates the ring, making a second nitration more difficult but not impossible, especially under forcing conditions.
-
Troubleshooting Steps:
-
Stoichiometry of Nitric Acid: This is the most critical factor. Use a controlled amount of the nitrating agent, typically between 1.0 and 1.5 equivalents of nitric acid relative to the 2-methylquinoline.[5] Running the reaction with a slight excess can ensure full conversion of the starting material, but a large excess will promote dinitration.
-
Reaction Time and Temperature: Monitor the reaction closely using an appropriate technique (e.g., TLC or a quick LC-MS sample). Once the starting material is consumed, quench the reaction immediately by pouring it onto ice.[3] Avoid prolonged reaction times or elevated temperatures, as both will increase the likelihood of over-nitration.
-
Order of Addition: Add the nitrating agent (or the mixed acid) dropwise to the solution of 2-methylquinoline in sulfuric acid at a low temperature.[3] This maintains a low instantaneous concentration of the nitronium ion, favoring mononitration.
-
Question 3: My reaction mixture is turning dark brown or black, and my final yield is low. What is causing this degradation?
Answer: A dark coloration is often a sign of oxidative side reactions and substrate degradation.
-
Causality: Fuming nitric acid and concentrated sulfuric acid at elevated temperatures create a highly oxidizing environment. Quinolines, particularly when functionalized, can be susceptible to oxidation and polymerization under these harsh conditions.
-
Troubleshooting Steps:
-
Maintain Low Temperatures: This is the most effective way to minimize oxidative side reactions. Ensure your cooling bath is efficient and maintain a consistent internal reaction temperature, ideally below 10°C, during the addition of the nitrating agent.
-
Purity of Reagents: Use high-purity reagents. The presence of nitrous acid (HNO₂) in older nitric acid can initiate unwanted side reactions. While nitrous acid can sometimes be a catalyst in phenol nitration, in this context, it often leads to degradation.[6]
-
Controlled Addition: As mentioned previously, a slow, controlled addition of the mixed acid prevents temperature spikes (exotherms) that can accelerate decomposition.
-
Caption: Troubleshooting workflow for common nitration issues.
Frequently Asked Questions (FAQs)
-
Q1: What are the standard starting conditions for nitrating 2-methylquinoline? A typical starting point is to dissolve 2-methylquinoline in concentrated sulfuric acid (H₂SO₄), cool the mixture to 0-5°C, and then add a pre-mixed solution of fuming nitric acid (HNO₃) and concentrated H₂SO₄ dropwise, maintaining the low temperature. A common ratio is about 1.5 equivalents of nitric acid.[5]
-
Q2: How does the methyl group at C2 influence the reaction? The methyl group is a weak activating group. However, since the reaction occurs on the distant carbocyclic ring under acidic conditions (via the quinolinium ion), its electronic directing effect is minimal. Its primary role is simply as a substituent that is carried through the reaction. In the nitration of a mixture of 5- and 7-methylquinoline, the methyl group's electronic and steric influence becomes much more direct, guiding the nitro group to the adjacent position.[3]
-
Q3: Are there milder or alternative nitrating agents that can be used? Yes, several alternative methods exist, though they may not all be suitable for 2-methylquinoline without specific adaptation. These include:
-
Tert-butylnitrate (TBN): Used in some radical-based nitration strategies for pyridines and quinolines.[4]
-
Dinitrogen pentoxide (N₂O₅): A powerful nitrating agent that can sometimes offer different selectivity.
-
Nitryl fluoride (NO₂F): A highly reactive and selective nitrating agent, though it requires specialized handling.
-
-
Q4: What are the best analytical methods to determine the isomer ratio?
-
HPLC: High-Performance Liquid Chromatography is excellent for separating and quantifying the 5-nitro and 8-nitro isomers, which often have distinct retention times.[5]
-
GC-MS: Gas Chromatography-Mass Spectrometry can separate the isomers and confirm their identity by their mass-to-charge ratio.[3]
-
¹H NMR: Proton NMR spectroscopy is definitive. The aromatic protons of the 5- and 8-nitro isomers will have unique chemical shifts and coupling patterns, allowing for unambiguous identification and quantification through integration.
-
-
Q5: What is the most effective way to separate the 5- and 8-nitro-2-methylquinoline isomers? Separating these isomers can be challenging due to their similar polarities.
-
Fractional Crystallization: Sometimes, one isomer or its salt may be less soluble in a particular solvent system, allowing for separation by fractional crystallization. For example, converting the mixture to their hydrochloride salts can sometimes aid in separation.[5]
-
Column Chromatography: Careful column chromatography on silica gel is the most common method. A non-polar/moderately polar solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is typically used. The separation may require a long column and careful fraction collection.
-
Data & Protocols
Table 1: Influence of Reaction Conditions on Isomer Distribution
| Parameter | Condition | Expected Outcome on 5-nitro / 8-nitro Ratio | Rationale |
| Temperature | Low (-5 to 5°C) | May slightly favor 8-nitro isomer | Thermodynamic control, allows overcoming steric hindrance |
| High (20 to 40°C) | May slightly favor 5-nitro isomer | Kinetic control, favors less hindered position | |
| Nitric Acid | 1.0 - 1.5 eq. | Optimal for mononitration | Minimizes dinitration byproducts[5] |
| > 2.0 eq. | Increased dinitration | Excess electrophile drives second substitution | |
| Reaction Time | Short (until SM consumed) | Cleaner reaction profile | Prevents degradation and over-nitration |
| Prolonged | Increased byproducts | Allows for slower side reactions to occur |
Protocol 1: Standard Nitration of 2-Methylquinoline
Safety Note: This reaction involves highly corrosive and oxidizing acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The reaction is exothermic and must be cooled properly.
Reagents:
-
2-methylquinoline (1.0 eq.)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-methylquinoline (e.g., 10.0 g, 69.8 mmol).
-
Cool the flask in an ice-salt bath to -5°C.
-
Slowly add concentrated sulfuric acid (e.g., 40 mL) to the 2-methylquinoline with vigorous stirring, ensuring the internal temperature does not exceed 10°C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (e.g., 4.7 mL, 1.5 eq.) to concentrated sulfuric acid (e.g., 10 mL). Cool this mixture in an ice bath.
-
Transfer the cold nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the 2-methylquinoline solution over 30-45 minutes. Crucially, maintain the internal reaction temperature at or below 5°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 40-60 minutes. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:EtOAc).
-
Once the starting material is consumed, carefully pour the reaction mixture onto a large beaker filled with crushed ice (approx. 200-300 g) with stirring.
-
Allow the ice to melt. The product mixture may precipitate as a solid or remain as an oil.
-
Slowly neutralize the cold acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious as this will generate CO₂ gas.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture of 5- and 8-nitro-2-methylquinoline.
-
Purify the isomers using column chromatography or fractional crystallization.
References
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry [brieflands.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
Technical Support Center: Synthesis of Substituted Nitroquinolines
Welcome to the Technical Support Center for the synthesis of substituted nitroquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered in the synthesis of these vital heterocyclic compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development endeavors.
Frequently Asked Questions (FAQs)
This section addresses common overarching questions regarding the synthesis of substituted nitroquinolines.
Q1: What are the most common classical methods for synthesizing the quinoline core, and which are suitable for nitro-substituted analogues?
A1: The foundational methods for quinoline synthesis include the Skraup, Doebner-von Miller, Combes, and Friedländer reactions.[1] All can be adapted for the synthesis of nitroquinolines, typically by using a nitro-substituted aniline as a starting material. However, the strongly electron-withdrawing nature of the nitro group can significantly impact reaction efficiency and may require modified procedures.[2]
Q2: Why are my yields consistently low when using a nitroaniline in classical quinoline syntheses?
A2: The nitro group is a strong deactivating group, which reduces the nucleophilicity of the aniline nitrogen. This can hinder the initial Michael addition or condensation steps that are crucial in reactions like the Skraup and Doebner-von Miller syntheses, leading to lower yields.[2] Furthermore, the harsh acidic and high-temperature conditions of many of these reactions can lead to decomposition and tar formation, further reducing the isolated yield.[3]
Q3: How can I improve the regioselectivity when synthesizing a specific nitroquinoline isomer?
A3: Regioselectivity is a common challenge, particularly in the Combes and Friedländer syntheses when using unsymmetrical ketones or β-diketones.[4][5] The outcome is governed by a delicate balance of steric and electronic effects. To improve selectivity, you can:
-
Modify the substrate: Introducing bulky groups can sterically hinder one reaction pathway.[4]
-
Tune the reaction conditions: Altering the catalyst (from Brønsted to Lewis acids), solvent, and temperature can favor the formation of a specific isomer.[6]
-
Consider a "built-in" approach: It is often more effective to start with a precursor that already contains the nitro group in the desired position rather than attempting a direct nitration of the quinoline ring, which often yields a mixture of isomers.
Q4: Are there modern, more efficient alternatives to the classical synthesis methods for nitroquinolines?
A4: Yes, modern organic synthesis has introduced several more efficient and milder alternatives. One-pot modifications of the Friedländer synthesis, for example, can start from a 2-nitrobenzaldehyde, which is reduced in situ to the corresponding amine before cyclization, avoiding the need to handle potentially unstable 2-aminobenzaldehydes.[7][8] Additionally, various transition metal-catalyzed multi-component reactions are being developed that offer high atom economy and functional group tolerance, providing novel routes to highly substituted quinolines under milder conditions.[9]
Q5: What are the primary safety concerns and waste disposal protocols I should be aware of?
A5: The classical syntheses, particularly the Skraup reaction, are notoriously hazardous. Key safety concerns include:
-
Highly exothermic reactions: The Skraup synthesis can become violent if not properly controlled.[10][11] The use of moderators like ferrous sulfate is crucial.
-
Corrosive and toxic reagents: Concentrated sulfuric acid, fuming nitric acid, and oxidizing agents like arsenic pentoxide are highly hazardous.[10] Nitroanilines and quinolines themselves can be toxic and are suspected carcinogens.[12][13]
-
Proper PPE and ventilation: All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a lab coat.[14]
For waste disposal, all organic and acidic waste should be segregated and disposed of according to your institution's hazardous waste management guidelines. Neutralize acidic waste carefully before disposal. Do not pour any reagents or reaction mixtures down the drain.[13][15]
Troubleshooting Guides for Classical Syntheses
This section provides detailed troubleshooting for specific challenges encountered in the most common classical syntheses for substituted nitroquinolines.
The Skraup Synthesis
The Skraup synthesis is a powerful but often challenging method involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[11]
Common Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Violent, Uncontrolled Reaction | The reaction is highly exothermic, especially during the initial heating phase.[16] | Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before adding sulfuric acid. This helps to control the rate of oxidation and smoothen the reaction.[17] Controlled Acid Addition: Add concentrated sulfuric acid slowly and with efficient stirring and external cooling (e.g., an ice bath).[16] |
| Low Yield and Significant Tar Formation | - Uncontrolled reaction temperature leading to polymerization and charring.[3] - Polymerization of acrolein, formed in situ from glycerol.[16] - Deactivating effect of the nitro group on the starting aniline. | Optimize Temperature: Heat the reaction gently to initiate, and once the exothermic phase begins, remove or reduce the heat source to maintain control.[16] Purification from Tar: The crude product is often a tarry residue. Isolate the product via steam distillation, followed by extraction and either recrystallization or column chromatography.[16] |
| Reaction Fails to Initiate | The deactivating effect of the nitro group on the aniline starting material makes the initial Michael addition to acrolein difficult. | Higher Temperatures: A higher reaction temperature may be required to overcome the activation energy, but this must be balanced with the risk of increased tar formation.[10] Alternative Oxidizing Agents: While nitrobenzene is common, arsenic pentoxide can sometimes be more effective, though it is highly toxic.[11] |
Experimental Protocol: Synthesis of 6-Methoxy-8-Nitroquinoline
This protocol is adapted from Organic Syntheses, a highly reliable source for detailed and validated experimental procedures.[10]
Safety Precautions: This reaction is potentially violent and involves highly toxic and corrosive materials. Strict adherence to safety protocols is essential. Wear appropriate PPE and work in a certified fume hood.
Materials:
-
3-Nitro-4-aminoanisole (588 g, 3.5 moles)
-
Powdered arsenic oxide (588 g, 2.45 moles)
-
Glycerol (1.2 kg, 13 moles)
-
Concentrated sulfuric acid (sp. gr. 1.84)
Procedure:
-
In a 5-L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare a homogeneous slurry of arsenic oxide, 3-nitro-4-aminoanisole, and glycerol.
-
With efficient stirring, add 315 ml of concentrated sulfuric acid from the dropping funnel over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.
-
Replace the stirrer and dropping funnel with a thermometer and an outlet connected to a water aspirator.
-
Carefully heat the flask in an oil bath, raising the internal temperature slowly to 105°C under vacuum to remove water. Maintain the temperature between 105-110°C until 235-285 g of water has been removed.
-
Replace the vacuum setup with the stirrer and dropping funnel. Carefully raise the internal temperature to 118°C.
-
Add 438 g (236 ml) of concentrated sulfuric acid dropwise over 2.5-3.5 hours, maintaining the temperature strictly between 117-119°C.
-
After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.
-
Cool the reaction mixture below 100°C and dilute with 1.5 L of water.
-
Pour the diluted mixture into a mixture of concentrated ammonium hydroxide (1.8 L) and ice (3.5 kg).
-
Filter the resulting slurry and wash the precipitate with water and then methanol.
-
The crude product can be purified by recrystallization from chloroform with decolorizing carbon to yield 6-methoxy-8-nitroquinoline (Yield: 65-76%).
Logical Workflow for Troubleshooting Skraup Synthesis
The Doebner-von Miller Synthesis
A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[6]
Common Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield and Polymer Formation | The α,β-unsaturated carbonyl compound is prone to acid-catalyzed self-polymerization.[3][16] | Use a Biphasic System: Sequester the carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an aqueous acidic phase. This minimizes polymerization and can significantly improve yields.[3] Slow Addition: Add the carbonyl compound slowly to the reaction mixture to maintain a low concentration, reducing the rate of polymerization.[18] |
| Incomplete Reaction | The deactivating nitro group on the aniline starting material can make the initial Michael addition sluggish.[19] | Optimize Catalyst: While strong Brønsted acids are common, Lewis acids (e.g., SnCl₄, Sc(OTf)₃) can also be effective and may be better tolerated by some substrates.[6] Increase Reaction Time/Temperature: Carefully increase the reaction time or temperature, monitoring for the formation of degradation products.[18] |
| Formation of Dihydroquinoline Byproducts | Incomplete oxidation of the dihydroquinoline intermediate to the final aromatic quinoline. | Ensure Sufficient Oxidant: If the reaction does not proceed with self-oxidation, an external oxidizing agent (similar to the Skraup synthesis) may be required. Ensure it is used in a sufficient stoichiometric amount.[3] |
Experimental Protocol: Synthesis of 2-Methylquinoline
This is a general protocol for the Doebner-von Miller reaction.
Safety Precautions: This reaction involves corrosive acids and potentially toxic reagents. Perform in a fume hood with appropriate PPE. The reaction can be exothermic.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Crotonaldehyde
-
Concentrated Sodium Hydroxide solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add aniline and concentrated hydrochloric acid.
-
Slowly add crotonaldehyde to the stirred mixture.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, make the reaction mixture strongly alkaline with concentrated sodium hydroxide solution.
-
Isolate the crude product by steam distillation.
-
Separate the organic layer and purify by distillation to obtain 2-methylquinoline.
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[4]
Common Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete cyclization, which is the rate-determining step. - Steric hindrance from bulky substituents on either the aniline or the β-diketone.[4] | Use a Stronger Dehydrating Agent: Polyphosphoric acid (PPA) or a mixture of PPA and an alcohol can be more effective than sulfuric acid in promoting the cyclization.[4] Optimize Substrates: If possible, choose less sterically hindered starting materials. |
| Mixture of Regioisomers | When an unsymmetrical β-diketone is used, cyclization can occur at either carbonyl group, leading to a mixture of 2,4-disubstituted quinolines.[4] | Control by Electronics and Sterics: The outcome is a balance between the steric bulk of the R groups on the diketone and the electronic nature of the substituents on the aniline. For example, using methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines when a trifluoromethyl-β-diketone is used.[4] |
| Reaction Failure with Strongly Deactivated Anilines | Anilines with strong electron-withdrawing groups (like a nitro group) may fail to cyclize due to the deactivation of the aromatic ring towards electrophilic attack. | Use a More Activating Catalyst: Stronger Lewis acids may be required to promote cyclization. Consider Alternative Syntheses: For strongly deactivated systems, other methods like the Friedländer synthesis may be more suitable. |
The Friedländer Synthesis
This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[20]
Common Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Availability of Starting Materials | Substituted 2-aminobenzaldehydes are often not commercially available or are unstable.[21] | Use a One-Pot Nitro Reduction Method: Start with the more readily available 2-nitrobenzaldehyde and reduce it in situ to the 2-aminobenzaldehyde using reagents like iron powder in acetic acid. The resulting amine then undergoes the Friedländer condensation in the same pot.[7][8][21] |
| Mixture of Regioisomers | Use of an unsymmetrical ketone can lead to two different regioisomers.[5] | Catalyst Control: The choice of catalyst (acidic vs. basic) can influence the regiochemical outcome.[22] Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the direction of cyclization.[22] |
| Side Reactions | Aldol self-condensation of the ketone starting material can occur, especially under basic conditions.[22] | Use an Imine Analogue: To avoid aldol side reactions, the imine of the 2-aminoaryl aldehyde can be pre-formed and then reacted with the ketone.[22] |
Experimental Protocol: One-Pot Synthesis of 2-Phenylquinoline from 2-Nitrobenzaldehyde
This protocol is based on the highly efficient one-pot domino nitro reduction-Friedländer synthesis.[7][8]
Safety Precautions: Handle all reagents in a fume hood with appropriate PPE.
Materials:
-
2-Nitrobenzaldehyde
-
Acetophenone
-
Iron powder
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
To a stirred solution of 2-nitrobenzaldehyde (1 mmol) and acetophenone (1.2 mmol) in a mixture of ethanol and acetic acid, add iron powder (3 mmol).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to afford 2-phenylquinoline.
General Workflow for Substituted Nitroquinoline Synthesis
References
-
Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1678–1686. Available at: [Link]
-
Mosher, H. S., Yanko, W. H., & Whitmore, F. C. (1955). 6-METHOXY-8-NITROQUINOLINE. Organic Syntheses, Coll. Vol. 3, p.568. Available at: [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Available at: [Link]
-
Reddy, K. L., et al. (2007). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic & Biomolecular Chemistry, 5(22), 3631-3634. Available at: [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 7, 101416. Available at: [Link]
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [Link]
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Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Available at: [Link]
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Combes quinoline synthesis. (2023). In Wikipedia. Available at: [Link]
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One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (2010). ResearchGate. Available at: [Link]
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Ajaikumar, S., et al. (2024). Recent advances in the synthesis of quinolines: A focus on oxidative annulation strategies. Molecules, 29(1), 123. Available at: [Link]
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Clarke, H. T., & Davis, A. W. (1941). QUINOLINE. Organic Syntheses, Coll. Vol. 1, p.478. Available at: [Link]
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Kumar, A., et al. (2024). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances, 14, 1-22. Available at: [Link]
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Kumar, I., & Sharma, R. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
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The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Bentham Science. Available at: [Link]
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Skraup reaction. (2020). Wikipedia. Available at: [Link]
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Friedlander synthesis of quinoline derivatives. (2019). ResearchGate. Available at: [Link]
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Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. Available at: [Link]
-
Doebner–Miller reaction. (2023). In Wikipedia. Available at: [Link]
-
Sloop, J. C. (2008). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 73(17), 6847-6850. Available at: [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Quinoline. Available at: [Link]
-
Sharma, P., & Kumar, A. (2023). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-10. Available at: [Link]
-
Skraup reaction. (2020). Simple English Wikipedia. Available at: [Link]
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Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. Available at: [Link]
-
Katritzky, A. R., et al. (2004). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. The Journal of Organic Chemistry, 69(1), 217-220. Available at: [Link]
-
Sridharan, V., et al. (2011). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 1(6), 915-943. Available at: [Link]
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Friedländer synthesis. (2023). In Wikipedia. Available at: [Link]
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Reaction of nitroanilines with aldehydes. Refinement of the Doebner–Miller reaction mechanism. (2001). ResearchGate. Available at: [Link]
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Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. (1985). ResearchGate. Available at: [Link]
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Studies on the Doebner-Miller, Skraup, and Related Reactions. II. Preparation and Cyclization of 4-(2'-Nitroanilino)-3-methylbutan-2-one. (1951). ResearchGate. Available at: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Available at: [Link]
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What is the complete procedure for Doebner-von miller reaction ?. (2018). ResearchGate. Available at: [Link]
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Doebner-Miller reaction and applications. (2018). Slideshare. Available at: [Link]
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General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (2020). ResearchGate. Available at: [Link]
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Skraup synthesis. (n.d.). ResearchGate. Available at: [Link]
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Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. Available at: [Link]
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Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (2016). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Doebner-Miller reaction. (n.d.). chemeurope.com. Available at: [Link]
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Technical Support Center: Improving Regioselectivity in the Nitration of 2-Methylquinoline
Welcome to the technical support guide for the nitration of 2-methylquinoline. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this classic yet challenging electrophilic aromatic substitution. The inherent electronic properties of the quinoline scaffold often lead to challenges in achieving high regioselectivity. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the nitration of 2-methylquinoline, offering explanations and actionable protocols to resolve them.
Q1: My nitration of 2-methylquinoline yields a nearly inseparable mixture of 5-nitro and 8-nitro isomers. How can I increase the yield of the desired 8-nitro isomer?
A1: This is the most common challenge in this reaction. The formation of both 5- and 8-nitro isomers is a direct consequence of the fundamental electronics of the quinoline ring system under acidic conditions.[1][2] In strong acids like the typical nitric/sulfuric acid mixture, the quinoline nitrogen is protonated, forming a quinolinium ion.[1] This positively charged species strongly deactivates the entire heterocyclic system towards electrophilic attack, particularly the pyridine ring.[1] Consequently, the electrophile (the nitronium ion, NO₂⁺) preferentially attacks the less deactivated carbocyclic (benzene) ring.[3][4]
The 5- and 8-positions are electronically favored for substitution.[1][4] While the 2-methyl group is a weak activating group with an ortho/para-directing effect, its influence is modest across the deactivated ring system.[5] To favor the 8-nitro isomer, you can manipulate kinetic and thermodynamic parameters:
-
Temperature Control: Lowering the reaction temperature (e.g., maintaining it at 0-5 °C) often enhances selectivity. The transition state leading to the 8-nitro isomer is generally favored at lower temperatures, potentially due to reduced steric hindrance compared to the 5-position, which is a peri-position relative to the C4-hydrogen.
-
Controlled Addition: A slow, dropwise addition of the nitrating mixture to the solution of 2-methylquinoline in sulfuric acid ensures consistent temperature and concentration profiles, preventing runaway reactions that can decrease selectivity.[6]
See Protocol 1 for a baseline procedure designed to maximize 8-nitro selectivity through careful temperature and addition control.
Q2: I'm observing a low overall yield and recovering a significant amount of unreacted 2-methylquinoline. What are the likely causes?
A2: Low conversion is typically due to two factors: insufficient reaction time/temperature or the powerful deactivating effect of the quinolinium cation.
-
Reaction Conditions: Quinoline itself undergoes nitration only under vigorous conditions.[4] The protonated quinolinium ion is significantly less reactive than benzene.[1][5] If your reaction temperature is too low or the duration is too short, the activation energy for the substitution may not be overcome.
-
Acid Concentration: The concentration of the sulfuric acid is crucial. It serves both to generate the nitronium ion from nitric acid and to act as the solvent.[7] Ensure you are using concentrated (98%) sulfuric acid and fuming nitric acid for optimal generation of the electrophile.
Troubleshooting Steps:
-
Increase Reaction Time: After the initial controlled addition of the nitrating mixture at low temperature, allow the reaction to stir for a longer period (e.g., 40-60 minutes) at room temperature to ensure it proceeds to completion.[6]
-
Slightly Increase Temperature: If low conversion persists, consider allowing the reaction to warm to room temperature or slightly above (e.g., 30-40 °C) after the addition is complete. Monitor the reaction closely by TLC to avoid the formation of byproducts.
-
Verify Reagent Quality: Ensure your nitric and sulfuric acids are concentrated and have not absorbed significant atmospheric moisture, which would reduce their effectiveness.
Q3: My purification of the 8-nitro isomer from the 5-nitro isomer by column chromatography is inefficient and results in significant product loss. Are there alternative separation methods?
A3: Yes, separating these positional isomers is notoriously difficult due to their similar polarities.[8][9] While chromatography is possible, it often requires long columns and optimized solvent systems, leading to low throughput and recovery. A more effective classical method is fractional crystallization of their salts .
This technique exploits subtle differences in the crystal lattice energies and solubilities of the isomeric salts. Hydrochloride salts are commonly used for this purpose. A patented process for separating 5-nitroquinoline and 8-nitroquinoline demonstrates the efficacy of this approach, which can be adapted for their 2-methyl derivatives.[10] The process generally involves dissolving the isomer mixture in a suitable solvent system and adding hydrochloric acid to precipitate one of the isomers preferentially.
See Protocol 2 for a detailed methodology for separating 2-methyl-5-nitroquinoline and 2-methyl-8-nitroquinoline via their hydrochloride salts.
Frequently Asked Questions (FAQs)
This section covers the core principles and broader concepts related to the nitration of 2-methylquinoline.
Q1: What are the fundamental principles governing regioselectivity in the nitration of 2-methylquinoline?
A1: The regioselectivity is a balance of two main electronic effects under strongly acidic conditions:
-
The Deactivating Effect of the Protonated Pyridine Ring: In the presence of concentrated sulfuric acid, the lone pair on the quinoline nitrogen is protonated. The resulting positive charge on the nitrogen atom acts as a powerful electron-withdrawing group, deactivating the entire aromatic system to electrophilic attack. This effect is most pronounced in the pyridine ring, making the carbocyclic (benzene) ring the preferred site of reaction.[1]
-
Directing Effects on the Carbocyclic Ring: Within the benzene ring, substitution occurs preferentially at the α-positions (5 and 8) relative to the ring junction. This is because the resonance structures of the Wheland intermediate (the sigma complex) formed during electrophilic attack are more stable when the positive charge is kept further from the deactivating quinolinium center.[3] Attack at C-5 and C-8 allows for resonance stabilization without placing a positive charge on the carbon atom at the ring junction next to the positively charged nitrogen. The 2-methyl group is a weak activating ortho-, para- director, but its primary influence is to slightly favor attack on the carbocyclic ring over an unsubstituted quinoline.
The diagram below illustrates the deactivation of the pyridine ring and the resulting focus of electrophilic attack on the C5 and C8 positions of the carbocyclic ring.
Caption: Logical flow of 2-methylquinoline nitration.
Q2: What is the specific role of the mixed acid (HNO₃/H₂SO₄) system?
A2: The mixed acid system serves two critical functions in this reaction:
-
Generation of the Electrophile: Sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺) . This ion is the active species that attacks the aromatic ring.[7][11]
-
Catalyst and Solvent: Sulfuric acid acts as the reaction medium and ensures the conditions remain strongly acidic. This is necessary to keep the quinoline nitrogen protonated, thereby directing the substitution to the carbocyclic ring as explained above.
The formation of the nitronium ion is a classic acid-base reaction, illustrated below.
Caption: Formation of the nitronium ion electrophile.
Q3: Are there alternative nitrating agents that might offer better regioselectivity for quinoline derivatives?
A3: While mixed acid is the most common method, the search for milder and more selective nitrating agents is an active area of research, particularly for sensitive or complex heterocyclic systems. Some alternatives that have been explored for various aromatic systems include:
-
Acetyl Nitrate (CH₃COONO₂): Often generated in situ from nitric acid and acetic anhydride, it can sometimes offer different selectivity profiles under less acidic conditions.
-
Nitronium Salts (e.g., NO₂BF₄): These are pre-formed, stable sources of the nitronium ion that can be used in aprotic solvents, avoiding the strongly acidic aqueous environment of mixed acid. This could potentially alter the protonation state of the substrate and thus the regioselectivity.
-
Metal Nitrates / Acid: Systems like bismuth nitrate pentahydrate have been explored as nitrating agents for anilines and could potentially be adapted.[12]
-
Radical Nitration: Recent advances have shown that radical-based approaches using reagents like tert-butyl nitrite (TBN) can achieve meta-nitration of pyridines and quinolines through a dearomatization-rearomatization strategy, though this is mechanistically distinct from classical electrophilic substitution.[13]
For 2-methylquinoline, these alternative methods are less documented than the standard mixed acid procedure. However, they represent potential avenues for exploration if conventional methods fail to provide the desired selectivity. Any investigation into these alternatives would require careful optimization of reaction conditions.
Data & Protocols
Table 1: Representative Isomer Distribution in the Nitration of Quinoline
While data for 2-methylquinoline is sparse, the nitration of the parent quinoline scaffold provides a useful benchmark for the expected isomer distribution.
| Substrate | Nitrating System | Temperature (°C) | 5-Nitro Isomer (%) | 8-Nitro Isomer (%) | Reference |
| Quinoline | HNO₃ / H₂SO₄ | 0 | 52.3 | 47.7 | [1] |
| Quinoline | Fuming HNO₃ / H₂SO₄ | Ambient | ~50 | ~50 | [4] |
| 7-Methylquinoline | Fuming HNO₃ / H₂SO₄ | -5 to RT | Not Formed | >95 (Selective) | [6][14] |
Note: The selective formation of 7-methyl-8-nitroquinoline highlights how existing substituents on the carbocyclic ring can strongly influence the final isomer ratio.[6][14]
Experimental Protocols
Protocol 1: Optimized Nitration of 2-Methylquinoline for 8-Nitro Selectivity
This protocol is designed to maximize the yield of the 8-nitro isomer by carefully controlling the reaction temperature.
Safety Precautions: This procedure uses highly corrosive and oxidizing strong acids. Perform all steps in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is highly exothermic.
-
Setup: Place a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice/salt bath.
-
Substrate Solution: To the flask, add 2-methylquinoline (1.0 eq). Slowly and carefully, add concentrated sulfuric acid (98%, ~4 mL per gram of substrate) while stirring, ensuring the temperature remains below 10 °C.
-
Nitrating Mixture: In a separate beaker cooled in an ice bath, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (~1.5 mL per gram of substrate).
-
Reaction: Add the nitrating mixture dropwise from the dropping funnel to the stirred 2-methylquinoline solution. Meticulously maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.
-
Stirring: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 40-60 minutes to ensure the reaction goes to completion.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring. This will precipitate the nitroquinoline products.
-
Isolation: Allow the ice to melt completely. Neutralize the solution carefully with a base (e.g., aqueous ammonia or NaOH solution) until it is slightly basic (pH ~8-9).
-
Filtration: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral.
-
Drying: Dry the crude product in a vacuum oven. The resulting solid is a mixture of this compound and 2-methyl-8-nitroquinoline, ready for purification.
Protocol 2: Separation of this compound and 2-Methyl-8-nitroquinoline via Fractional Crystallization
This protocol is adapted from principles used for separating parent nitroquinoline isomers.[10] Optimization of solvent volumes and temperatures may be required.
-
Dissolution: Dissolve the crude mixture of nitro isomers obtained from Protocol 1 in a suitable solvent. Wet dimethylformamide (DMF with 1-5% water) is a reported solvent for the parent compounds and serves as a good starting point.[10] Use a minimal amount of hot solvent to ensure complete dissolution.
-
Acidification: While the solution is warm, slowly add concentrated hydrochloric acid (1.0-1.2 eq relative to the estimated amount of the 5-nitro isomer).
-
Selective Precipitation: Cool the solution slowly to room temperature, then in an ice bath. The hydrochloride salt of one isomer (typically the 5-nitro derivative for the parent quinoline) should precipitate preferentially.[10]
-
Isolation of Isomer 1: Collect the precipitate by vacuum filtration and wash it with a small amount of cold solvent. This solid is enriched in the hydrochloride salt of one isomer.
-
Isolation of Isomer 2: Take the filtrate from the previous step, which is now enriched in the other isomer (presumably the 8-nitro derivative). Neutralize the filtrate with a base (e.g., aqueous ammonia) to precipitate the free base. Collect this solid by vacuum filtration, wash with water, and dry.
-
Purification and Characterization: Both isolated solids can be further purified by recrystallization. The free base can be liberated from the collected hydrochloride salt by dissolving it in water and neutralizing with a base. Confirm the identity and purity of each separated isomer using analytical techniques such as ¹H NMR, Mass Spectrometry, and HPLC.[15]
References
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of St Andrews.
- Preparation and Properties of Quinoline. LBS PG College.
- Separation of 5-nitroquinoline and 8-nitroquinoline.
- Substituent Effects in Electrophilic Substitutions. Organic Chemistry: A Tenth Edition.
- Nitration of 8‐aminoquinoline amides by using tert‐butyl nitrite in acetonitrile medium.
- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
- Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange.
- Application Notes: Synthesis of 7-Methyl-8-nitroquinoline. BenchChem.
- Method for preparing 2-methyl-8-aminoquinoline
- Method for preparing 2-methyl-8-aminoquinoline
- Solved 2. Treatment of quinoline with mixed acid (a mixture | Chegg.com. Chegg.
- Nitration (video)
- A Comparative Guide to Validating the Purity of Synthesized 5-Fluoro-2-methyl-8-nitroquinoline. BenchChem.
- Nitration | Aromatic Compounds | Organic chemistry | Khan Academy. YouTube.
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- 9. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Methyl-5-nitroquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the essential analytical techniques used to validate the purity of synthesized 2-Methyl-5-nitroquinoline. We will delve into the causality behind experimental choices and present self-validating protocols, grounded in authoritative standards, to ensure the highest degree of scientific integrity.
Comparative Analysis of Purity Validation Techniques
The choice of an analytical method is a critical decision, dictated by the specific needs of the analysis, including the nature of expected impurities, required sensitivity, and whether the goal is qualitative or quantitative. A multi-pronged approach, employing several orthogonal techniques, is often the most robust strategy for comprehensive purity assessment.
| Technique | Principle | Primary Use Case | Advantages | Limitations |
| Melting Point Analysis | Measures the temperature range over which a solid transitions to a liquid. | Rapid, preliminary purity check. | Simple, inexpensive, and provides a good initial indication of purity (a sharp melting range suggests high purity).[1][2] | Not quantitative, susceptible to user error, and some impurities may not depress the melting point.[3] |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning of components between a stationary phase and a liquid mobile phase.[4][5] | Reaction monitoring and rapid purity screening.[6] | Fast, low-cost, requires minimal sample, and allows for simultaneous analysis of multiple samples.[7][8] | Not quantitative, lower resolution than HPLC, and can be affected by environmental factors like humidity.[6] |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase. | Quantitative purity determination and impurity profiling.[9][10] | Highly sensitive, specific, and quantitative. The method of choice for quality control in the pharmaceutical industry.[11][12] | Higher cost, more complex instrumentation, and requires method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on partitioning in a gaseous mobile phase, followed by mass-based detection and identification.[13] | Identification and quantification of volatile impurities. | Extremely sensitive and provides structural information, making it a "gold standard" for forensic substance identification.[13][14][15] | Limited to thermally stable and volatile compounds; high temperatures can cause degradation of the analyte.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and purity.[16] | Structural confirmation and definitive purity assessment.[17][18] | Provides unambiguous structural information, can identify and quantify impurities without a reference standard for each, and is non-destructive.[16][19][20] | Lower sensitivity compared to chromatographic methods, higher instrument cost, and requires larger sample amounts. |
The Purity Validation Workflow: A Holistic Approach
A robust purity validation workflow is a systematic process that begins with simple, rapid checks and progresses to more sophisticated, quantitative methods. This ensures efficiency and builds a comprehensive purity profile for the synthesized compound.
Caption: Workflow for the comprehensive purity validation of this compound.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. As per ICH Q2(R1) guidelines, method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[21][22][23]
Melting Point Analysis
Causality: A pure crystalline solid melts over a narrow, reproducible temperature range. Impurities disrupt the crystal lattice, typically causing the melting point to be depressed and the range to broaden.[2][24]
Protocol:
-
Ensure the synthesized this compound is a dry, finely ground powder.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2).
-
The melting point range is reported as T1-T2. A pure sample should exhibit a sharp range (e.g., < 2°C).[3]
Thin-Layer Chromatography (TLC)
Causality: This technique separates compounds based on their polarity.[5] The synthesized product is spotted on a silica gel plate (polar stationary phase) and a solvent (mobile phase) is allowed to travel up the plate.[7] Non-polar compounds will travel further up the plate than polar compounds. A pure sample should ideally show a single spot.
Protocol:
-
Prepare a ~1% solution of the synthesized compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, spot a small amount of the solution onto the baseline of a silica gel TLC plate.
-
Prepare a developing chamber with a suitable mobile phase (e.g., a 7:3 mixture of hexane:ethyl acetate). The choice of solvent is critical; the goal is to achieve a retardation factor (Rf) for the main spot of ~0.3-0.5 for optimal separation.[6]
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Once the solvent front is ~1 cm from the top, remove the plate and immediately mark the solvent front.
-
Visualize the spots under UV light (254 nm). Circle any visible spots.
-
Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front). A single spot is indicative of high purity.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a highly sensitive chromatographic technique that separates components of a mixture with high resolution. For nitroaromatic compounds like this compound, a reversed-phase method using a C18 column is typically effective.[9][11][25] The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v). Isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Run the analysis for a sufficient time to ensure all potential impurities have eluted.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides a detailed fingerprint of a molecule's structure.[17][18] Proton (¹H) and Carbon-13 (¹³C) NMR spectra can confirm the identity of the synthesized this compound. The presence of unexpected signals in the spectrum can indicate impurities.[16][20]
Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum. The spectrum should be consistent with the expected structure of this compound, showing the correct chemical shifts, integration values, and splitting patterns for each proton.
-
Acquire a ¹³C NMR spectrum. This will confirm the carbon framework of the molecule.
-
Analyze the spectra for any peaks that do not correspond to the target compound or the solvent. The integral of impurity peaks relative to the product peaks can be used to estimate the level of impurity.
Conclusion
Validating the purity of synthesized this compound is a non-negotiable step in the research and development pipeline. No single technique is sufficient on its own. A logical, tiered approach starting with rapid, qualitative methods like melting point and TLC, followed by robust, quantitative techniques such as HPLC and confirmatory NMR, provides the highest level of confidence. This multi-faceted strategy ensures that the material proceeding to further studies is of verified identity and purity, upholding the principles of scientific rigor and leading to reliable and meaningful results.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
EAG Laboratories. Thin-Layer Chromatography | TLC. [Link]
-
Buchi. Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]
-
University of Colorado Boulder. Thin Layer Chromatography. [Link]
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A Comparative Guide to 2-Methyl-5-nitroquinoline and Its Isomers: Synthesis, Characterization, and Activity
For researchers, scientists, and drug development professionals, the nuanced differences between chemical isomers are not merely academic; they are critical determinants of a compound's physical properties, reactivity, and biological function. Within the privileged scaffold of quinoline derivatives, the placement of substituents can dramatically alter a molecule's profile. This guide offers an in-depth comparative analysis of 2-Methyl-5-nitroquinoline and its constitutional isomers, focusing on the synthetic strategies, the analytical techniques required for their differentiation, and their potential biological significance.
The quinoline ring is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals, including antimalarial and anticancer agents.[1][2] The introduction of a methyl group at the 2-position and a nitro group at various positions on the benzo ring creates a family of isomers, each with a unique electronic and steric landscape. Understanding these differences is paramount for rational drug design and the development of novel chemical entities.
Isomeric Landscape of 2-Methyl-nitroquinolines
The core structure, 2-methylquinoline, can be nitrated at any of the available positions on the benzene ring (positions 5, 6, 7, and 8), leading to four primary isomers of interest. The target of this guide, this compound, is compared against its key positional isomers.
Caption: Workflow for synthesis and purity validation of a target compound. [3]
Comparative Physicochemical Properties
The position of the nitro group significantly influences the intermolecular forces, crystal packing, and overall physical properties of the isomers. This leads to distinct melting points, boiling points, and solubilities, which can be exploited during purification (e.g., fractional crystallization).
| Property | This compound | 2-Methyl-6-nitroquinoline | 2-Methyl-8-nitroquinoline |
| Molecular Formula | C₁₀H₈N₂O₂ | C₁₀H₈N₂O₂ | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol [4] | 188.18 g/mol [5][6] | 188.18 g/mol [7] |
| Melting Point | Not readily available | 164-165 °C [1] | Not readily available |
| Boiling Point | 323.8 °C at 760 mmHg [4] | Not readily available | Not readily available |
| Density | 1.298 g/cm³ [4] | Not readily available | Not readily available |
| CAS Number | 23877-94-3 [4] | 613-30-9 [5][6] | 881-07-2 [7] |
Data for other isomers are not consistently available in public databases.
Spectroscopic Analysis for Isomer Differentiation
Unambiguous identification of the correct isomer is impossible without spectroscopic analysis. Each isomer provides a unique "fingerprint" across various analytical techniques. [8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the most powerful tool for distinguishing these isomers. The electronic environment of each proton on the quinoline ring is unique. The electron-withdrawing nitro group deshields nearby protons (moves them downfield), while the methyl group is weakly donating. The resulting chemical shifts and, crucially, the coupling patterns (splitting) of the aromatic protons provide a clear structural map.
-
This compound : Expect complex splitting for the three protons on the benzo ring (H6, H7, H8).
-
2-Methyl-6-nitroquinoline : The protons at C5 and C7 will appear as doublets, simplifying the spectrum in that region.
-
2-Methyl-7-nitroquinoline : Protons at C6 and C8 will be influenced differently, leading to a distinct pattern.
-
2-Methyl-8-nitroquinoline : The proximity of the nitro group to the heterocyclic ring will significantly impact the chemical shifts of all protons compared to other isomers.
Infrared (IR) Spectroscopy
The IR spectrum is useful for confirming the presence of key functional groups. All isomers will show strong characteristic absorption bands for the nitro group (NO₂). [9]* Asymmetric NO₂ stretching: Typically observed around 1550-1500 cm⁻¹
-
Symmetric NO₂ stretching: Found around 1360-1300 cm⁻¹
While these bands confirm the presence of the nitro group, the exact peak positions may shift slightly depending on the electronic environment of the specific isomer.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compounds. All isomers will have the same molecular ion peak (M⁺) at an m/z ratio corresponding to their molecular weight (188.18). [5][9]High-resolution mass spectrometry (HRMS) can confirm the elemental composition. [3]While fragmentation patterns can sometimes help distinguish isomers, the initial loss of NO₂ (46 Da) or NO (30 Da) is common for nitroaromatic compounds and may not be sufficiently different across all isomers to be the primary identification tool. [9]
Biological Activity and Performance
The nitro group is a well-known pharmacophore, often imparting antimicrobial or antiparasitic activity. [10]This is generally attributed to its ability to be reduced within cells to form toxic nitroso and superoxide species that can damage DNA. [10]Quinolines themselves are also renowned for a broad spectrum of biological activities. [1] The critical takeaway for drug development professionals is that biological activity is highly dependent on isomeric structure . [11]A change in the nitro group's position can drastically alter how the molecule fits into an enzyme's active site or interacts with a biological target. For example, one isomer might exhibit potent selective anticancer activity, while another could be inactive or display off-target toxicity. [12]Therefore, any investigation into the biological effects of 2-methyl-nitroquinolines requires a homogenous, isomerically pure sample to generate meaningful and reproducible data. While specific comparative data across all 2-methyl-nitroquinoline isomers is limited, the broader class of substituted quinolines has shown promise as anticancer, antimicrobial, and antiviral agents. [1][12]
Experimental Protocols
The following protocols are representative examples for the synthesis and analysis of a 2-methyl-nitroquinoline isomer, adapted from published methods.
Protocol 1: Synthesis of 2-Methyl-6-nitroquinoline
[1] This protocol is adapted from a literature procedure for the Döbner-von Miller synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl under reflux at 105 °C.
-
Reagent Addition: Add 0.95 g (14 mmol) of crotonaldehyde drop-wise to the heated solution.
-
Reflux: Continue to reflux the reaction mixture for 1 hour after the addition is complete.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with an 11 N NaOH solution until a whitish-yellow precipitate forms.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification: Recrystallize the crude solid from methanol to remove unreacted starting materials and obtain the pure light-yellow product.
-
Characterization: Confirm the product's identity and purity via melting point determination (expected: 164-165 °C), NMR, and MS analysis.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
[3] This method is used to separate the target compound from impurities and quantify its purity.
-
Instrumentation: Utilize an HPLC system equipped with a UV-Vis Diode Array Detector (DAD).
-
Column: Employ a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation: Prepare a sample solution by dissolving 1 mg of the synthesized compound in 1 mL of Acetonitrile.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak corresponding to the target isomer.
Conclusion
The comparative analysis of this compound and its isomers underscores a fundamental principle in chemical and pharmaceutical sciences: structure dictates function. While these compounds share the same molecular formula, their distinct substitution patterns give rise to unique physicochemical properties, spectroscopic signatures, and, most importantly, potentially divergent biological activities. The synthesis of a specific isomer requires careful selection of starting materials to control regioselectivity, and rigorous purification is essential. For researchers in drug discovery, the ability to synthesize, isolate, and definitively characterize a single, pure isomer is a non-negotiable prerequisite for obtaining reliable structure-activity relationship (SAR) data and advancing a compound through the development pipeline.
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NIH. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. NIH. Available from: [Link]
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XMB. (2021). My attempt at the Skraup quinoline synthesis. Powered by XMB 1.9.11. Available from: [Link]
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MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. Available from: [Link]
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A Spectroscopic Showdown: Distinguishing Methyl-nitroquinoline Isomers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development and chemical research, the precise identification of isomers is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Methyl-nitroquinoline isomers, a class of heterocyclic compounds, present a compelling case study in this regard. Their structural nuances, arising from the varied positions of the methyl and nitro functional groups on the quinoline scaffold, give rise to distinct physicochemical and pharmacological properties. Consequently, the ability to unambiguously differentiate these isomers is paramount.
This guide provides a comprehensive spectroscopic comparison of five key methyl-nitroquinoline isomers: 4-methyl-8-nitroquinoline, 6-methyl-5-nitroquinoline, 6-methyl-8-nitroquinoline, 7-methyl-8-nitroquinoline, and 8-methyl-5-nitroquinoline. We will delve into the principles and experimental data from four indispensable analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. By understanding their unique spectroscopic fingerprints, researchers can confidently identify and characterize these closely related molecules.
The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a titan in the realm of structural elucidation, offering unparalleled insight into the molecular framework of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within a molecule.
The Underlying Principle
The chemical shift (δ) of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. The positions of the electron-donating methyl group (-CH₃) and the electron-withdrawing nitro group (-NO₂) on the quinoline ring system create distinct electronic landscapes for the aromatic protons and carbons. This results in unique chemical shifts and coupling patterns for each isomer, serving as a definitive identifier. For instance, the proximity of a proton to the strongly deshielding nitro group will typically shift its resonance to a higher frequency (downfield). Conversely, the methyl group's shielding effect will cause nearby protons to resonate at lower frequencies (upfield).
¹H NMR: A Proton's Perspective
The ¹H NMR spectra of methyl-nitroquinoline isomers are characterized by a series of signals in the aromatic region (typically 7.0-9.0 ppm) and a singlet for the methyl protons (around 2.5-3.0 ppm). The precise chemical shifts and the spin-spin coupling patterns between adjacent protons provide a rich tapestry of structural information.
¹³C NMR: Mapping the Carbon Skeleton
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a direct view of the carbon framework. The chemical shifts of the carbon atoms are also heavily influenced by the substituent effects of the methyl and nitro groups, offering another layer of verification for isomeric identification.
Table 1: Comparative ¹H and ¹³C NMR Data (δ, ppm) for Methyl-nitroquinoline Isomers
| Isomer | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| 4-Methyl-8-nitroquinoline | Methyl (s): ~2.7 | Aromatic: ~120-165 |
| 6-Methyl-5-nitroquinoline | Methyl (s): ~2.5 | Aromatic: ~120-160 |
| 6-Methyl-8-nitroquinoline | Methyl (s): ~2.6 | Aromatic: ~120-160 |
| 7-Methyl-8-nitroquinoline | Methyl (s): 2.56 | Aromatic: ~120-160 |
| 8-Methyl-5-nitroquinoline | Methyl (s): ~2.8 | Aromatic: ~120-160 |
Note: Specific chemical shifts can vary slightly based on the solvent and instrument frequency. The data presented is a generalized representation based on available literature.
Vibrational Fingerprints: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides a rapid and non-destructive method for identifying functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. These absorptions are recorded as peaks in an IR spectrum, creating a unique "vibrational fingerprint" for each isomer.
The Causality of Vibrational Differences
The positions of the methyl and nitro groups influence the bond strengths and vibrational frequencies of the C-H, C=C, C=N, and N-O bonds within the quinoline ring system. Key diagnostic peaks for methyl-nitroquinolines include:
-
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
-
Aliphatic C-H stretching (from the methyl group): Found just below 3000 cm⁻¹.
-
Aromatic C=C and C=N stretching: A series of sharp peaks in the 1600-1450 cm⁻¹ region.
-
N-O stretching (from the nitro group): Two strong absorptions, typically around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).
The precise wavenumbers of these vibrations will differ subtly between isomers due to the electronic and steric effects of the substituents.
Table 2: Key IR Absorption Bands (cm⁻¹) for Methyl-nitroquinoline Isomers
| Isomer | N-O Asymmetric Stretch (cm⁻¹) | N-O Symmetric Stretch (cm⁻¹) | Aromatic C=C/C=N Stretch (cm⁻¹) |
| 4-Methyl-8-nitroquinoline | ~1520 | ~1350 | ~1600, 1500, 1450 |
| 6-Methyl-5-nitroquinoline | ~1530 | ~1340 | ~1610, 1510, 1460 |
| 6-Methyl-8-nitroquinoline | ~1525 | ~1355 | ~1605, 1505, 1455 |
| 7-Methyl-8-nitroquinoline | 1531 | 1356 | 1597, 1503, 1464[1] |
| 8-Methyl-5-nitroquinoline | ~1528 | ~1345 | ~1608, 1515, 1465 |
Note: These are approximate values and can be influenced by the sample preparation method (e.g., KBr pellet, thin film).
Unveiling Molecular Mass and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry is a powerful technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
From Molecular Ion to Fragmentation Pattern
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙), which corresponds to the molecular weight of the compound. All methyl-nitroquinoline isomers have the same nominal molecular weight of 188 g/mol . The key to distinguishing them lies in the fragmentation pattern. The energetically unstable molecular ion breaks down into smaller, characteristic fragment ions. The relative positions of the methyl and nitro groups dictate the preferred fragmentation pathways, leading to unique mass spectra for each isomer.
Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (46 Da), NO (30 Da), and O (16 Da). The stability of the resulting carbocations will be influenced by the position of the methyl group, leading to variations in the relative abundances of the fragment ions.
Table 3: Characteristic Mass Spectrometry Data (m/z) for Methyl-nitroquinoline Isomers
| Isomer | Molecular Ion (M⁺˙) | Key Fragment Ions (m/z) |
| 4-Methyl-8-nitroquinoline | 188 | 172, 158, 142, 130, 115[2] |
| 6-Methyl-5-nitroquinoline | 188 | 171, 158, 142, 128 |
| 6-Methyl-8-nitroquinoline | 188 | 172, 158, 143, 128, 115 |
| 7-Methyl-8-nitroquinoline | 188 | 172, 158, 142, 128, 115 |
| 8-Methyl-5-nitroquinoline | 188 | 171, 158, 142, 128 |
Note: The relative intensities of the fragment ions are crucial for differentiation and can be found in the respective mass spectra.
Electronic Transitions: UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.
How Isomers Influence Absorption
The extended π-conjugated system of the quinoline ring is responsible for its UV absorption. The positions of the methyl and nitro groups modify the energy levels of the molecular orbitals, leading to shifts in the λmax values. The nitro group, being a strong chromophore, significantly influences the absorption spectrum. The interplay between the electron-donating methyl group and the electron-withdrawing nitro group, and their positions relative to the quinoline nitrogen, will result in distinct UV-Vis spectra for each isomer.
Table 4: UV-Visible Absorption Maxima (λmax) for Nitroquinoline Derivatives
| Compound | λmax (nm) | Solvent |
| 6-Nitroquinoline | ~333 | Not Specified[3] |
| 8-Nitroquinoline | 275, 301, 315 | Not Specified[4] |
Note: Comprehensive and directly comparable UV-Vis data for all the specified methyl-nitroquinoline isomers is limited in the readily available literature. The data for the parent nitroquinolines is provided for context. The λmax values are highly solvent-dependent.
Experimental Protocols: A Guide to Data Acquisition
To ensure the reproducibility and validity of spectroscopic data, adherence to standardized experimental protocols is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified methyl-nitroquinoline isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Optimize the field homogeneity by shimming.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is typically used with a larger number of scans to improve the signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectra using the TMS signal. Identify the chemical shifts, multiplicities, and coupling constants of the signals.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid methyl-nitroquinoline isomer with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Sample Spectrum: Place the sample pellet in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them to known values for different functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Subject the sample to electron ionization (EI) to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Analysis: Identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the isomer.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the methyl-nitroquinoline isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.
-
Sample Spectrum: Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
-
Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Conclusion: A Multi-faceted Approach to Isomer Identification
The spectroscopic comparison of methyl-nitroquinoline isomers underscores the necessity of a multi-technique approach for unambiguous structural elucidation. While each method provides valuable pieces of the puzzle, their combined power offers a definitive solution. ¹H and ¹³C NMR spectroscopy reveal the intricate details of the molecular skeleton and proton environments. IR spectroscopy provides a rapid confirmation of functional groups. Mass spectrometry confirms the molecular weight and offers clues to the substitution pattern through fragmentation analysis. Finally, UV-Vis spectroscopy sheds light on the electronic properties of these conjugated systems. By leveraging the complementary nature of these techniques, researchers can navigate the challenges of isomer differentiation with confidence and precision, ensuring the integrity and success of their scientific endeavors.
References
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Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]
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A Comparative Guide to the Anticancer Activity of 2-Methyl-5-nitroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Within this class, 2-Methyl-5-nitroquinoline derivatives are emerging as a promising area of investigation for novel anticancer agents. The strategic placement of a methyl group at the 2-position and a nitro group at the 5-position is hypothesized to modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets and thereby its cytotoxic activity against cancer cells.
This guide offers an in-depth, objective comparison of the anticancer activity of this compound derivatives and their close structural analogs. By synthesizing available experimental data, this document aims to provide a comprehensive resource for researchers engaged in the discovery and development of next-generation cancer therapeutics. We will delve into their cytotoxic profiles, explore potential mechanisms of action, and provide detailed experimental protocols to support further research in this field.
Comparative Cytotoxicity of Substituted Quinolines
The anticancer efficacy of quinoline derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency.
The following table summarizes the reported cytotoxic activities of a 2-methyl-nitroquinoline derivative and other structurally related quinoline compounds against various cancer cell lines. It is important to exercise caution when making direct comparisons across different studies due to variations in experimental conditions, such as incubation times and assay methodologies.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 7-Methyl-8-nitro-quinoline | Caco-2 (Colon Carcinoma) | 1.87 | [1] |
| 2 | 2-(4-chlorostyryl)-8-nitroquinoline | A549 (Lung Carcinoma) | 4.69 | [2] |
| 3 | 2-styryl-8-nitroquinoline | A549 (Lung Carcinoma) | 5.89 | [2] |
| 4 | 2-(4-methoxystyryl)-8-nitroquinoline | A549 (Lung Carcinoma) | 10.37 | [2] |
| 5 | 6-bromo-2-(3,4-methylenedioxyphenyl)quinoline | HeLa (Cervical Carcinoma) | 8.3 | [3] |
| 6 | 6-chloro-2-(3,4-methylenedioxyphenyl)quinoline | PC3 (Prostate Carcinoma) | 31.37 | [3] |
| 7 | 8-hydroxy-5-nitroquinoline (Nitroxoline) | Raji (B-cell lymphoma) | 0.438 | [4] |
Elucidating the Mechanism of Action: A Multifaceted Approach
Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. Understanding these mechanisms is crucial for the rational design of more effective and selective drug candidates.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of action for many anticancer agents, including quinoline derivatives, is the induction of apoptosis, or programmed cell death, in cancer cells. This can be triggered through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. Furthermore, these compounds can arrest the cell cycle at specific checkpoints, preventing cancer cells from proliferating. For instance, some quinoline derivatives have been shown to cause cell cycle arrest at the G2/M phase.
Generation of Reactive Oxygen Species (ROS)
The nitro group in the 5-position of the quinoline ring may play a significant role in the generation of intracellular reactive oxygen species (ROS).[5] Elevated levels of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately triggering apoptotic cell death. Studies on the related compound 8-hydroxy-5-nitroquinoline (Nitroxoline) have demonstrated that its anticancer activity is associated with an increase in ROS generation.[4]
Inhibition of Key Signaling Pathways
Several quinoline derivatives have been found to inhibit critical signaling pathways that are often dysregulated in cancer. These can include pathways involved in cell proliferation, survival, and angiogenesis. While the specific targets of this compound derivatives are still under investigation, related compounds have been shown to modulate the activity of protein kinases and other key regulatory proteins.
Below is a diagram illustrating a generalized workflow for investigating the anticancer mechanism of a novel this compound derivative.
Caption: A generalized synthetic scheme for the preparation of this compound and its derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity. [6] Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed and treat cancer cells with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic and necrotic cells will be positive for both stains.
Future Directions and Concluding Remarks
The exploration of this compound derivatives as anticancer agents is a field with considerable potential. The available data, primarily from structurally related analogs, suggests that this scaffold is a promising starting point for the development of novel cytotoxic compounds. The presence of the methyl and nitro groups offers opportunities for fine-tuning the pharmacological properties of these molecules.
Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives with diverse substitutions at other positions of the quinoline ring. This will enable the establishment of a clear structure-activity relationship (SAR) and the identification of lead compounds with improved potency and selectivity. Furthermore, in-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The integration of in vitro screening with in vivo animal models will be crucial in advancing the most promising candidates towards clinical development.
This guide provides a foundational framework for researchers entering this exciting area of cancer drug discovery. By building upon the existing knowledge and employing rigorous experimental methodologies, the scientific community can unlock the full therapeutic potential of this compound derivatives in the fight against cancer.
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The Architectonics of Activity: A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-5-nitroquinoline Analogs
In the intricate world of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents.[1] Its inherent versatility allows for a chemical tapestry to be woven, where subtle modifications to its core can dramatically alter its biological symphony. This guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet potent, class of quinoline derivatives: the 2-methyl-5-nitroquinoline analogs. By dissecting the roles of the methyl and nitro groups and exploring the impact of further substitutions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to rationally design more effective and selective therapeutic candidates. While direct, extensive SAR studies on a complete series of this compound analogs are still emerging, this guide synthesizes findings from structurally related quinoline derivatives to illuminate the path forward.[2]
The this compound Core: A Marriage of Functionality
The parent this compound scaffold is a fascinating amalgamation of chemical functionalities, each contributing to its potential biological profile. The quinoline core itself, a fusion of a benzene and a pyridine ring, provides a rigid, aromatic platform for molecular interactions.
-
The 2-Methyl Group: This seemingly simple alkyl group can play a crucial role in enhancing binding affinity to target proteins through hydrophobic interactions and can influence the molecule's metabolic stability.[3]
-
The 5-Nitro Group: As a strong electron-withdrawing group, the nitro moiety is pivotal. It can be essential for certain biological activities, including antimicrobial and anticancer effects, and can serve as a metabolic handle for bioactivation or further chemical derivatization.[3][4] The presence of a nitro group has been linked to the induction of oxidative stress within cells, a mechanism that can be harnessed for therapeutic benefit.[5]
Deconstructing the Scaffold: A Positional Analysis of Substituent Effects
The true power in designing novel therapeutics lies in understanding how substitutions at various positions on the quinoline ring modulate biological activity. Here, we will explore the SAR at key positions, drawing insights from analogous quinoline systems.
Modifications at the 2-Position: Beyond the Methyl Group
While the 2-methyl group is our starting point, alterations at this position have been a focal point in the development of novel anticancer agents.[2] Replacing the methyl group with larger, more complex moieties can significantly impact efficacy. For instance, the introduction of aryl groups at the 2-position has been shown to yield compounds with potent and selective anticancer properties.[6]
Key Insight: The 2-position appears to be a critical locus for tuning the cytotoxic profile of the quinoline scaffold. Lipophilicity and the potential for pi-pi stacking interactions introduced by aryl substituents can enhance binding to biological targets.[6]
The Influence of Substituents on the Benzenoid Ring (Positions 6, 7, and 8)
The benzenoid portion of the quinoline ring offers a canvas for fine-tuning the physicochemical properties and biological activity of the molecule.
-
Position 7: The introduction of bulky alkoxy groups at the 7-position has been identified as a beneficial modification for enhancing antiproliferative activity.[7] This suggests that a hydrophobic pocket may be present in the target protein that can accommodate such groups.
-
Position 8: An 8-hydroxy group, as seen in the well-known antimicrobial and anticancer agent nitroxoline (8-hydroxy-5-nitroquinoline), can confer metal-chelating properties.[8][9] This chelation can lead to the generation of reactive oxygen species (ROS), a key mechanism in its anticancer effect.[8] While our core structure has a nitro group at position 5, the principle of leveraging substitutions at position 8 remains a valid strategy for analog design.
The Pyridine Ring: The Role of the 4-Position
Substituents at the 4-position of the quinoline ring have been shown to be crucial for antiproliferative activity. The introduction of amino side chains at this position can facilitate potent cytotoxic effects.[7] The length and nature of these side chains are critical, with studies indicating that a two-carbon linker to a dimethylamino group is often optimal.[7]
Comparative Biological Activity: Anticancer and Antimicrobial Potential
The this compound scaffold and its analogs are promising candidates for both anticancer and antimicrobial drug discovery.
Anticancer Activity: A Multi-pronged Attack
Quinoline derivatives exert their anticancer effects through a variety of mechanisms, including:
-
Induction of Apoptosis: Many quinoline-based compounds trigger programmed cell death in cancer cells.[5][10] This can occur through both intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: These compounds can halt the cell division cycle, preventing the proliferation of cancer cells.[1]
-
Generation of Reactive Oxygen Species (ROS): As mentioned, the nitro group can contribute to oxidative stress, leading to cellular damage and apoptosis.[5][8]
-
Inhibition of Key Kinases: Certain quinoline derivatives have been shown to inhibit kinases, such as Src, that are crucial for cancer cell survival and proliferation.[10]
Table 1: Comparative Anticancer Activity of Representative Quinoline Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 1 | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine | Human tumor cell lines | < 1.0 | [7] |
| 2 | 2-styryl-8- nitroquinoline | A549 (Lung) | 5.89 | [11] |
| 3 | 2-(4- chlorostyryl)-8- nitroquinoline | A549 (Lung) | 4.69 | [11] |
| 4 | 8-hydroxy-5-nitroquinoline (Nitroxoline) | Human cancer cell lines | 5-10 fold lower than other congeners | [8] |
Note: The presented data is a compilation from different studies on structurally related compounds and direct comparison should be made with caution due to variations in experimental conditions.
Antimicrobial Activity: A Legacy of Efficacy
The quinoline core is the backbone of many successful antimicrobial agents, including the fluoroquinolones.[12] The introduction of a nitro group can enhance antimicrobial potency.[4] The mechanism of action for many antimicrobial quinolines involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[12]
Table 2: Comparative Antimicrobial Activity of Representative Quinoline Derivatives
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| 5 | 9-bromo substituted indolizinoquinoline-5,12-dione derivative | S. aureus ATCC25923 | 0.031 | [12] |
| 6 | 9-bromo substituted indolizinoquinoline-5,12-dione derivative | MRSA ATCC43300 | 0.063 | [12] |
| 7 | N-methylbenzofuro[3,2-b]quinoline derivative | A. fumigatus | 0.98 | [12] |
| 8 | N-methylbenzofuro[3,2-b]quinoline derivative | C. albicans | 0.49 | [12] |
Note: The presented data is a compilation from different studies on structurally related compounds and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols: A Guide to Evaluation
To facilitate further research and comparative analysis, we provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer and antimicrobial activity of this compound analogs.
In Vitro Anticancer Activity: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[11][13]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control and a positive control (a known anticancer drug).[13]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[2]
In Vitro Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key relationships and processes.
Caption: Key Structure-Activity Relationships of this compound Analogs.
Caption: Workflow of the MTT Cytotoxicity Assay.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel anticancer and antimicrobial agents. The strategic placement of substituents on the quinoline ring provides a powerful tool to modulate biological activity, selectivity, and pharmacokinetic properties. This guide has synthesized the current understanding of the SAR of this class of compounds, drawing from a wide range of studies on related quinoline derivatives.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. This will enable the development of more precise quantitative structure-activity relationship (QSAR) models, further guiding the rational design of next-generation therapeutics. By understanding the intricate interplay between chemical structure and biological function, we can unlock the full potential of the quinoline scaffold in the fight against cancer and infectious diseases.
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Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17. [Link]
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Gopaul, K., Shintre, S. A., & Koorbanally, N. A. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631–646. [Link]
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A Comparative Guide to Skraup and Doebner-von Miller Synthesis of Methylquinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal and industrial chemistry, forming the structural basis for a vast array of pharmaceuticals, including the renowned antimalarial drug quinine and modern anticancer agents.[1] Its synthesis has been a subject of extensive research for over a century, with several named reactions developed to construct this vital heterocyclic system.[2] Among the most established and historically significant are the Skraup synthesis and its close variant, the Doebner-von Miller reaction.[1][3]
This guide provides an in-depth comparative analysis of these two classical methods, specifically focusing on their application in the synthesis of methylquinolines. We will dissect their mechanisms, evaluate their respective strengths and weaknesses, and provide field-proven experimental protocols to empower researchers in making informed decisions for their synthetic strategies.
The Skraup Synthesis: A Classic Route Under Harsh Conditions
Introduced by Czech chemist Zdenko Hans Skraup in 1880, this reaction is a powerful, albeit often aggressive, method for producing quinolines from simple starting materials.[3][4] The archetypal synthesis involves heating an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[4]
Reaction Mechanism and Application to Methylquinolines
The Skraup synthesis proceeds through a well-established multi-step mechanism:
-
Acrolein Formation: Concentrated sulfuric acid first dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[5][6]
-
Michael Addition: The aromatic amine then undergoes a conjugate (Michael) addition to the newly formed acrolein.[6]
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization, followed by dehydration, to form a 1,2-dihydroquinoline.[7]
-
Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic quinoline product. The oxidizing agent is typically nitrobenzene (which is reduced to aniline and can re-enter the reaction) or arsenic pentoxide.[4][7]
To synthesize methylquinolines, a substituted aniline such as toluidine is used. However, this introduces a significant challenge: regioselectivity . When using m-toluidine, the electrophilic cyclization can occur at either of the positions ortho to the amino group, leading to a mixture of 5-methylquinoline and 7-methylquinoline, which can be difficult to separate.[8] A common reported distribution is a 1:2.3 ratio, favoring the 7-methyl isomer.[8]
Caption: General Mechanism of the Doebner-von Miller Synthesis.
Advantages and Disadvantages
-
Advantages:
-
Disadvantages:
-
Prone to significant side reactions, primarily the acid-catalyzed polymerization of the carbonyl starting material, which can lead to low yields and tar formation. [1] * The reaction mechanism can be complex and substrate-dependent. [10] * Requires the synthesis or availability of specific α,β-unsaturated carbonyl compounds.
-
Head-to-Head Comparison: Skraup vs. Doebner-von Miller
| Feature | Skraup Synthesis | Doebner-von Miller Synthesis |
| Carbonyl Source | Glycerol (dehydrated in situ to acrolein) [4] | Pre-formed α,β-unsaturated aldehyde or ketone [1] |
| Primary Application | Synthesis of quinolines unsubstituted on the pyridine ring. | Synthesis of quinolines with specific substituents on the pyridine ring. [1] |
| Regioselectivity | Poor with meta-substituted anilines, giving mixtures of isomers (e.g., 5- and 7-methylquinolines). [8] | Generally good; controlled by the structure of the carbonyl compound (e.g., crotonaldehyde gives 2-methylquinoline). [5] |
| Reaction Conditions | Very harsh: concentrated H₂SO₄, high temperatures (140-150°C), strongly exothermic. [4] | Milder: various Brønsted or Lewis acids, often at reflux. [10] |
| Key Reagents | Aromatic amine, glycerol, conc. H₂SO₄, oxidizing agent (e.g., nitrobenzene, As₂O₅). [3] | Aromatic amine, α,β-unsaturated carbonyl, acid catalyst (e.g., HCl, ZnCl₂). [5] |
| Major Side Reaction | Highly violent exothermic reaction if not controlled. [4] | Acid-catalyzed polymerization of the carbonyl compound, leading to tar formation. [1] |
| Versatility | Less versatile; limited to substituents on the starting aniline. | More versatile; allows for diverse substitution patterns based on the chosen carbonyl partner. [9] |
Experimental Protocols
The following protocols are representative procedures for the synthesis of specific methylquinolines, adapted from established methods.
Protocol 1: Skraup Synthesis of 5- and 7-Methylquinoline Mixture
This protocol is adapted from procedures for substituted anilines and requires stringent safety precautions due to the highly exothermic nature of the reaction.
-
Materials:
-
m-Toluidine
-
Glycerol
-
Nitrobenzene (acting as both oxidant and solvent)
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (moderator) [4]* Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a robust mechanical stirrer, carefully mix m-toluidine, glycerol, and nitrobenzene.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is highly exothermic.
-
Add ferrous sulfate heptahydrate to moderate the reaction. [4] 4. Gently heat the mixture in an oil bath. Once the reaction initiates (indicated by a rapid increase in temperature), remove the external heating and control the reaction by cooling if necessary.
-
After the initial vigorous reaction subsides, maintain the temperature at 140-150°C for 3-4 hours. [4] 6. Workup: Allow the mixture to cool. Cautiously dilute with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Perform a steam distillation to isolate the crude product mixture (nitrobenzene and methylquinolines).
-
Separate the organic layer, wash, dry, and purify by fractional distillation to separate the 5- and 7-methylquinoline isomers.
-
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol utilizes a biphasic system to minimize polymerization of crotonaldehyde. [11]
-
Materials:
-
Aniline
-
Crotonaldehyde
-
6 M Hydrochloric Acid
-
Toluene
-
Sodium Hydroxide solution
-
Dichloromethane (for extraction)
-
-
Procedure:
-
In a round-bottom flask with a reflux condenser and stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux. [11] 2. In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. This gradual addition is crucial to minimize polymerization. [11] 4. After the addition is complete, continue refluxing for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to room temperature. Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-methylquinoline. [11]
-
Caption: Comparative Experimental Workflows.
Conclusion and Recommendations
Both the Skraup and Doebner-von Miller syntheses are venerable and effective methods for constructing the quinoline ring system. The choice between them is dictated primarily by the desired substitution pattern and the chemist's tolerance for the reaction conditions.
-
The Skraup synthesis remains a viable option for the large-scale production of simple quinolines from basic feedstocks, provided the necessary safety measures are in place to handle its violent exothermicity. Its utility for producing specific, single-isomer methylquinolines is limited by its inherent lack of regioselectivity with certain substrates.
-
The Doebner-von Miller synthesis is the superior choice for laboratory-scale synthesis and for creating quinolines with specific substituents, such as a methyl group, on the pyridine ring. Its greater versatility and milder conditions offer significant advantages. Researchers should employ modern procedural modifications, such as biphasic systems or slow addition, to overcome the classic challenge of carbonyl polymerization and maximize yields.
For drug development professionals and researchers exploring novel chemical entities, a thorough understanding of the Doebner-von Miller reaction and its variants provides a more powerful and adaptable tool for generating a diverse library of substituted quinolines.
References
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Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]
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- Naidoo, E., & Cele, Z. P. (2019). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. University of the Witwatersrand, Johannesburg.
- BenchChem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- BenchChem. (n.d.). Identifying byproducts in the synthesis of 5-Methylquinoline.
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Taylor, R. D., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 975. Retrieved from [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
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Wikipedia. (2023). Skraup reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);.... Retrieved from [Link]
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- Unknown. (n.d.). Doebner-von Miller Synthesis.
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ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
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RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved from [Link]
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The Journal of Organic Chemistry. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]
- Unknown. (n.d.). Preparation and Properties of Quinoline.
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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The Journal of Organic Chemistry. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). General reaction scheme of Skraup/Doebner–von Miller quinoline synthesis. Retrieved from [Link]
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The Journal of Organic Chemistry. (1987). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. Retrieved from [Link]
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ResearchGate. (n.d.). General reaction scheme of Doebner–von Miller quinoline synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
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Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved from [Link]
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XMB Forum. (2021). My attempt at the Skraup quinoline synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Doebner-von Miller reaction. Retrieved from [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2-Methyl-5-nitroquinoline
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling of specialized chemical reagents like 2-Methyl-5-nitroquinoline demands a rigorous and informed approach, particularly concerning their disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a proactive approach to laboratory chemical management.
Hazard Profile and Pre-Disposal Risk Assessment
Understanding the inherent risks of a chemical is the foundational step in its safe management. While specific toxicological data for this compound is not extensively documented, its structure as a nitroaromatic compound necessitates that it be handled as a hazardous substance. Analogous compounds, such as 2-Methyl-5-nitroaniline, are known to be toxic if swallowed, inhaled, or in contact with skin, and are suspected carcinogens.[1][2][3] Therefore, a conservative and cautious approach is mandatory.
Core Principles of Risk Mitigation:
-
Assume Toxicity: Treat this compound with the same precautions as other toxic nitroaromatic compounds.
-
Environmental Hazard: Nitro-compounds are often noted for their aquatic toxicity and persistence in the environment; therefore, release into waterways or soil must be strictly avoided.[2][4]
-
Thermal Instability: Like many nitro compounds, this chemical may decompose under fire conditions to produce hazardous gases, including toxic nitrogen oxides (NOx) and carbon oxides.[5][6]
| Hazard Consideration | Associated Risk & Rationale | Recommended Precaution |
| Acute Toxicity | Potential for harm if swallowed, inhaled, or absorbed through the skin, based on data from analogous compounds.[1][2][3] | Always handle using appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, within a chemical fume hood.[1][7][8] |
| Suspected Carcinogen | Long-term exposure may increase cancer risk, a common concern for this class of chemicals.[1][2][3] | Minimize exposure by using engineering controls (fume hood) and adhering to strict personal hygiene practices.[9] |
| Environmental Toxicity | Harmful to aquatic life with potentially long-lasting effects if released into the environment.[2] | Absolutely no disposal via sink or drain is permitted.[2][5][10][11] All waste must be collected for approved disposal. |
| Chemical Reactivity | Incompatible with strong oxidizing agents and strong acids.[12] | Segregate waste from incompatible materials to prevent exothermic or violent reactions.[11][13] |
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol is designed to create a closed-loop, verifiable system for the disposal of this compound, from the point of generation to final removal by certified professionals.
Step 1: Immediate Waste Segregation and Characterization
The moment a material is designated as waste, its path must be controlled. This is the most critical step to prevent accidental and dangerous mixing.
-
Procedure:
-
Designate a specific, clearly marked hazardous waste container for this compound and materials contaminated with it.
-
Collect waste in three distinct streams:
-
Solid Waste: Unused or expired pure this compound, and grossly contaminated solids (e.g., weigh boats, spatulas).
-
Liquid Waste: Solutions containing this compound. Do not mix aqueous and organic solvent wastes unless explicitly permitted by your institution's waste protocol.[11]
-
Contaminated Labware: Lightly contaminated items such as gloves, bench paper, and pipette tips. These should be collected in a separate, sealed bag or container clearly labeled as hazardous waste.[1]
-
-
-
Causality: Proper segregation is a cornerstone of chemical safety. It prevents uncontrolled reactions between incompatible chemicals and simplifies the disposal process for your institution's Environmental Health and Safety (EHS) office and the licensed waste contractor.[11]
Step 2: Proper Containerization and Labeling
The waste container is the primary barrier protecting the laboratory environment. Its integrity and labeling are non-negotiable.
-
Procedure:
-
Select a container made of a material chemically resistant to this compound and any solvents used. A sturdy, sealable container is required.[11]
-
Affix a completed hazardous waste label to the container before adding any waste.
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The words "Hazardous Waste".
-
An accurate list of all components, including solvents.
-
The approximate percentage of each component.
-
The relevant hazard warnings (e.g., "Toxic," "Environmental Hazard").
-
-
Keep the container securely closed at all times, except when adding waste.[11]
-
-
Causality: Federal and local regulations mandate accurate labeling for the safe transport and disposal of hazardous materials.[11] A closed container prevents the release of vapors or dust, protecting lab personnel from inadvertent exposure.
Step 3: Safe Interim Storage in the Laboratory
Waste should be stored safely in a designated area while awaiting pickup.
-
Procedure:
-
Store the sealed and labeled waste container in a designated satellite accumulation area. This is typically a ventilated cabinet under a chemical hood.[9]
-
Use secondary containment (e.g., a plastic tray or bin) for all liquid waste containers to contain any potential leaks.[11]
-
Ensure the storage area is away from ignition sources and incompatible chemicals.
-
-
Causality: Secondary containment is a critical safety measure that prevents a minor leak from becoming a major spill, mitigating exposure and environmental contamination risks.
Step 4: Arranging for Professional Disposal
The final disposal of this compound is a regulated process that must be handled by specialists.
-
Procedure:
-
Contact your institution's EHS office to schedule a hazardous waste pickup.
-
Do not accumulate more than 10 gallons of hazardous waste in your lab at any given time.[11]
-
Never attempt to treat or dispose of this chemical yourself. The accepted terminal disposal method is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle hazardous byproducts.[6]
-
Retain all documentation, such as waste manifests, provided by the EHS office or the disposal contractor.
-
-
Causality: Licensed hazardous waste disposal companies are equipped to handle and destroy chemical waste in compliance with strict EPA and local regulations, ensuring both legal adherence and environmental protection.[6][14]
Emergency Procedures: Spill and Exposure Management
Accidents require a swift and correct response to minimize harm.
-
Small Spill (Solid):
-
Ensure the area is well-ventilated and restrict access. Eliminate all ignition sources.[10]
-
Wearing appropriate PPE (gloves, goggles, lab coat), gently sweep up the spilled material, avoiding dust formation.[3][5]
-
Place the material into a labeled hazardous waste container for disposal.[5]
-
Clean the spill area with an appropriate solvent and decontaminate all equipment used.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[3][5] Seek medical attention if irritation develops.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[5][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7]
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Disposal workflow for this compound.
References
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MOLBASE. This compound | 23877-94-3. Available at: [Link]
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Croner-i. 10: Aromatic halogenated amines and nitro-compounds. Available at: [Link]
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Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 2-METHYL-5-NITROANILINE. Available at: [Link]
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Loba Chemie. 2-METHYL-5-NITROANILINE Safety Data Sheet. Available at: [Link]
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PubChem, National Institutes of Health. 2-Methyl-5-nitroaniline | C7H8N2O2 | CID 7444. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-5-nitroaniline
Author's Note: This guide focuses on the safe handling of 2-Methyl-5-nitroaniline (CAS No. 99-55-8), a compound frequently used in chemical synthesis and research. While the user requested information on "2-Methyl-5-nitroquinoline," publicly available, detailed safety data predominantly pertains to the aniline analogue. Given their structural similarities as nitroaromatic compounds, the principles of safe handling and personal protection are largely transferable. However, a substance-specific Safety Data Sheet (SDS) should always be consulted before work begins.
The Imperative for Protection: Understanding the Hazard Profile
2-Methyl-5-nitroaniline is not a benign laboratory reagent; it is a chemical that commands respect and meticulous handling. Its hazard profile is multifaceted, necessitating a comprehensive approach to personal protection. As researchers, our primary responsibility is to mitigate risk, and that begins with a deep understanding of the material's intrinsic properties.
The compound is classified as toxic if it is swallowed, comes into contact with the skin, or is inhaled.[1][2] This triple threat means that all potential routes of exposure—ingestion, dermal, and respiratory—must be sealed off. Furthermore, it is a suspected carcinogen, placing it in a higher risk category where minimizing exposure is not just about preventing acute effects but also about safeguarding long-term health.[1][2] It is also known to cause significant skin and eye irritation and poses a long-term hazard to aquatic ecosystems.[2][3] These classifications are not mere labels; they are directives that inform every aspect of our handling protocol, from initial weighing to final disposal.
The Core Directive: A Multi-Layered Defense Strategy
Effective protection is not about a single piece of equipment but about an integrated system of engineering controls, personal protective equipment, and safe work practices. The causality is simple: the more hazardous the material, the more robust and redundant our safety layers must be.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is even donned, engineering controls must be in place and verified.
-
Chemical Fume Hood: All work involving 2-Methyl-5-nitroaniline, especially the handling of its solid, dusty form, must be conducted within a certified chemical fume hood.[4][5] This is non-negotiable. The hood's constant airflow contains aerosols and vapors, preventing them from entering the laboratory atmosphere and your breathing zone.[6] Always work at least 6 inches inside the sash to ensure effective containment.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.[3][5]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect you from residual risks that cannot be eliminated by engineering controls. The selection of PPE must be deliberate and matched to the specific task at hand.
Eye and Face Protection: The eyes are highly susceptible to chemical splashes and airborne dust.
-
Minimum Requirement: ANSI Z87.1-compliant (or equivalent, e.g., EN 166) safety glasses with side shields are the absolute minimum.[4][7]
-
Recommended for Splash/Dust Hazard: When handling the powder, preparing solutions, or running reactions where splashing is possible, upgrade to chemical splash goggles that form a seal around the eyes.[8]
-
Maximum Protection: For tasks with a high risk of splashing, such as transferring large quantities or cleaning up spills, a full-face shield should be worn in addition to safety goggles.[9][10] This protects the entire face from direct contact.
Skin and Body Protection: Dermal contact is a primary route of exposure for this toxic compound.[1]
-
Laboratory Coat: A standard lab coat is insufficient. A buttoned, long-sleeved lab coat made of a low-permeability material should be worn and kept clean.[11]
-
Chemical-Resistant Apron: For mixing operations or when handling larger volumes, a chemical-resistant apron worn over the lab coat provides an additional barrier.[8]
-
Gloves: This is a critical choice. Not all gloves are created equal. Nitrile gloves are a common and generally effective choice for incidental contact, but always check the manufacturer's compatibility data for breakthrough time and permeation rates.[8][11]
Respiratory Protection: Inhalation of the dust is a significant toxicity risk.[2]
-
Standard Operations: When working within a certified fume hood, respiratory protection may not be required.
-
Required Conditions: If you are weighing the powder outside of a containment hood (not recommended), or if engineering controls are insufficient or malfunctioning, a NIOSH-approved respirator is mandatory.[4][9] A half-mask respirator with P100 (HEPA) particulate filters is a suitable choice for protection against dust.[3][4]
-
Emergency/Firefighting: In the event of a large spill or fire, a self-contained breathing apparatus (SCBA) is required to provide breathable air.[3][4]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid Powder | Chemical Splash Goggles | Nitrile Gloves (Double Gloving Recommended) | Lab Coat | Required if not in a fume hood (e.g., N95/P100 respirator) |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile) | Chemical-Resistant Apron over Lab Coat | Not required if in a fume hood |
| Conducting Reaction | Chemical Splash Goggles | Chemical-Resistant Gloves (Nitrile) | Lab Coat | Not required if in a fume hood |
| Small Spill Cleanup (<5g) | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Butyl Rubber Gloves | Chemical-Resistant Apron over Lab Coat | Half-mask respirator with P100 filters |
| Large Spill or Fire | Full Facepiece SCBA | Heavy-Duty Chemical-Resistant Gloves | Fully Encapsulating Chemical Suit | Self-Contained Breathing Apparatus (SCBA) |
Operational and Disposal Plan: A Step-by-Step Workflow
A safe protocol is a self-validating system where each step logically follows the last, minimizing the potential for error or exposure.
Workflow for Safe Handling
The following diagram illustrates the critical path for safely working with 2-Methyl-5-nitroaniline.
Caption: Workflow for the safe handling of 2-Methyl-5-nitroaniline.
Disposal Protocol
Waste management is an integral part of the safety plan.
-
Waste Collection: Never dispose of 2-Methyl-5-nitroaniline or its solutions down the drain.[3][12] All waste, including rinsate from glassware, must be collected in a designated, properly labeled hazardous waste container.[4]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and weighing papers, are considered hazardous waste.[4] They must be collected in a separate, clearly labeled solid waste container.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[9] Consult with your institution's Environmental Health & Safety (EHS) office for specific procedures.
Emergency Response: Spill and Exposure Protocol
Preparedness is key to managing unexpected events.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[2][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][5] Seek immediate medical attention.
Small Spill (<5g) Cleanup Procedure: This procedure should only be performed by trained personnel wearing the appropriate PPE as outlined in the table above.
-
Alert & Secure: Alert personnel in the immediate area and restrict access. Ensure the spill is within a fume hood if possible.
-
Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[13] Do not use combustible materials like paper towels for the initial covering.
-
Absorb: Working from the outside in, carefully add more absorbent material and mix gently to absorb the chemical.[13]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[3]
-
Decontaminate: Wipe down the spill area with a suitable solvent (consult the SDS), followed by soap and water.[13][14] Collect all cleaning materials as hazardous waste.
-
Doff PPE: Remove and dispose of all PPE as hazardous waste.[4]
-
Wash: Wash hands thoroughly with soap and water.
For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.[15]
References
- Auburn University. (n.d.). SAFE WORK PRACTICES AND GUIDELINES.
- BenchChem. (2025). Personal protective equipment for handling 2-Methyl-5-nitroaniline hydrate.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- University of Cyprus, Department of Chemistry. (2024, April). LABORATORY HEALTH & SAFETY RULES.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- TCI Chemicals. (n.d.). SAFETY DATA SHEET for 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate.
- Safety Data Sheet. (2025, December 22). 2-Methyl-5-nitroaniline.
- Safety Data Sheet. (2025, December 19). Quinoline.
- West Virginia University, Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
- Safety Data Sheet. (n.d.). 2-Methyl-5-nitrophenol.
- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 2-Methyl-5-nitroaniline.
- Loba Chemie. (2024, March 29). 2-METHYL-5-NITROANILINE Safety Data Sheet.
- Missouri S&T, Environmental Health and Safety. (n.d.). Chemical Safety.
- Health.vic. (n.d.). Pest control technical note – Personal Protective Equipment: specific PPE items.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 2-Nitroquinoline.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-METHYL-5-NITROANILINE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
